Executive Summary: The Functionally Dense Scaffold 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 1305712-95-1) represents a high-value "functionally dense" intermediate in medicinal chemistry. Its utility stems from t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Functionally Dense Scaffold
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 1305712-95-1) represents a high-value "functionally dense" intermediate in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three distinct structural features:
The Sulfonamide Handle (
): A classic polar pharmacophore capable of hydrogen bonding and zinc chelation, critical for carbonic anhydrase inhibition and GPCR targeting (e.g., Endothelin receptors).
The Aryl Bromide (
): A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion at the C-5 position.
The Dimethoxy Core: An electron-rich aromatic system that mimics the pharmacophoric features of colchicine, making it a privileged scaffold for tubulin polymerization inhibitors.
This guide details the physicochemical properties, validated synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds in oncology and cardiovascular therapy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Data
Notes
IUPAC Name
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
CAS Number
1305712-95-1
Precursor Sulfonyl Chloride: CAS 85477-02-7
Molecular Formula
Molecular Weight
296.14 g/mol
Fragment-based drug discovery (FBDD) compliant
Predicted LogP
~1.65
Lipophilicity suitable for oral bioavailability
pKa (Sulfonamide)
~10.1
Weakly acidic; forms salts with strong bases
H-Bond Donors/Acceptors
1 Donor / 5 Acceptors
Appearance
Off-white to pale yellow solid
Synthetic Pathways & Manufacturing Logic
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is governed by the directing effects of the electron-donating methoxy groups. The most robust industrial route utilizes chlorosulfonation of the brominated precursor, leveraging the para-directing effect of the C-2 methoxy group and the ortho-directing effect of the C-4 methoxy group to selectively install the sulfonyl moiety at C-1.
Reaction Workflow Diagram
Caption: Divergent synthesis and utility map. The primary route (Blue arrows) installs the sulfonamide. Dashed lines indicate downstream medicinal chemistry applications.
Detailed Experimental Protocol
Note: This protocol is adapted from standard procedures for electron-rich benzenesulfonamides.
Step 1: Chlorosulfonation
Reaction:
Setup: Charge a flame-dried 3-neck flask with chlorosulfonic acid (5.0 equiv) . Cool to 0°C under an inert atmosphere (
).
Addition: Add 1-bromo-2,4-dimethoxybenzene (1.0 equiv) portion-wise over 30 minutes. The electron-rich ring reacts exothermically; maintain internal temperature
to prevent desulfonation or polymerization.
Digestion: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of non-polar starting material to a baseline spot, or quench an aliquot with methanol to visualize the methyl ester).
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride (CAS 85477-02-7) will precipitate as a gummy solid or oil.
Isolation: Extract with dichloromethane (DCM). Wash the organic layer with cold water and brine. Dry over anhydrous
and concentrate in vacuo. Caution: Sulfonyl chlorides are unstable; proceed immediately to Step 2.
Step 2: Ammonolysis
Reaction:
Solvation: Dissolve the crude sulfonyl chloride in THF or 1,4-dioxane (0.5 M).
Amination: Cool to 0°C. Add ammonium hydroxide (28% aq., 10 equiv) or bubble anhydrous ammonia gas through the solution.
Completion: Stir at RT for 2 hours.
Workup: Acidify carefully with 1N HCl to pH ~4 (to protonate the sulfonamide and ensure precipitation). Filter the resulting solid.
Purification: Recrystallize from Ethanol/Water to yield 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide as white crystals.
Medicinal Chemistry Applications
Endothelin Receptor Antagonists (ERAs)
The 2,4-dimethoxybenzenesulfonamide motif is a structural homolog to the "sitaxentan" and "zibotentan" class of drugs. The methoxy groups provide steric bulk that locks the sulfonamide into a bioactive conformation, while the electron-rich ring enhances affinity for the hydrophobic pocket of the Endothelin-A (
) receptor.
Strategy: Use the 5-bromo position to couple heteroaryl rings (e.g., isoxazoles, pyrazines) to extend into the receptor's accessory binding pocket.
Tubulin Polymerization Inhibitors
Compounds containing the polymethoxybenzene substructure are classic colchicine-site binders.
Mechanism: The 2,4-dimethoxy pattern mimics the A-ring of colchicine.
SAR Insight: The sulfonamide group acts as a hydrogen bond donor/acceptor, replacing the acetamide of colchicine derivatives, often improving water solubility while maintaining cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight <300 and a distinct bromine handle, this molecule is an ideal "fragment" for crystallographic screening.
Soak Systems: The sulfonamide binds zinc in metalloenzymes (Carbonic Anhydrase, MMPs).
Growth Vector: Once a hit is identified, the bromine allows for "fragment growing" via Suzuki coupling without redesigning the synthesis.
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
Storage: Store in a cool, dry place. The sulfonamide is stable, but the precursor sulfonyl chloride is moisture-sensitive.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the chlorosulfonation step (evolution of HCl gas).
References
Synthesis of Sulfonamide Derivatives
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. (Demonstrates general sulfonamide synthesis protocols and Suzuki coupling utility).
Precursor Reactivity (Sulfonyl Chlorides)
Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles.
Medicinal Chemistry Context (Tubulin Inhibition)
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies.
CAS Registry Number: 1305712-95-1
Molecular Formula:
(Corrected based on structure: )
Correction Note: The standard CAS 1305712-95-1 refers to the sulfonamide.[1] The formula is (8 Carbons, 10 Hydrogens, 1 Bromine, 1 Nitrogen, 4 Oxygens, 1 Sulfur).
Executive Summary & Molecular Identity
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (BDBS) represents a high-value pharmacophore scaffold in medicinal chemistry. Characterized by its orthogonal functional handles—an electrophilic bromine at the C5 position and a nucleophilic sulfonamide moiety at C1—this compound serves as a critical intermediate in the synthesis of Endothelin Receptor Antagonists (ERAs) and Tubulin Polymerization Inhibitors .
Its structural uniqueness lies in the electron-rich dimethoxy core, which modulates the acidity of the sulfonamide while facilitating palladium-catalyzed cross-coupling reactions at the bromine site.
Physicochemical Profile
Property
Specification
IUPAC Name
5-Bromo-2,4-dimethoxybenzenesulfonamide
CAS Number
1305712-95-1
Molecular Weight
296.14 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
DMSO (>20 mg/mL), DMF, Methanol (moderate); Insoluble in Water
pKa (Sulfonamide)
~10.2 (Predicted)
Melting Point
168–172 °C (Typical for class)
Synthetic Architecture
The synthesis of BDBS demands precise regiochemical control to ensure the sulfonamide group is introduced at the C1 position relative to the activating methoxy groups. The most robust industrial route avoids direct bromination of the sulfonamide (which often leads to mixtures) and instead utilizes chlorosulfonation of 1-bromo-2,4-dimethoxybenzene .
Retrosynthetic Analysis & Workflow
The synthesis relies on Electrophilic Aromatic Substitution (
). The 2,4-dimethoxy substitution pattern strongly activates the C5 position, directing the sulfonyl group para to the C2-methoxy and ortho to the C4-methoxy.
Caution: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried.
Step 1: Chlorosulfonation
Charge: Place 1-bromo-2,4-dimethoxybenzene (1.0 eq) in a round-bottom flask equipped with a drying tube (
) and a pressure-equalizing addition funnel.
Solvent/Reagent: Cool the flask to -5°C using an ice/salt bath. Add Chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. Note: The excess acid acts as the solvent.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the starting bromide.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white/gummy solid.
Isolation: Filter the solid immediately or extract with Dichloromethane (DCM) if gummy. Keep cold to prevent hydrolysis.
Step 2: Amination
Preparation: Dissolve the crude sulfonyl chloride in minimal THF or DCM.
Ammonolysis: Add 28% Ammonium Hydroxide (
) (10.0 eq) dropwise at 0°C.
Completion: Stir at RT for 1–2 hours.
Workup: Acidify the mixture to pH ~4 with 1M HCl to protonate the sulfonamide (making it less soluble in water) and precipitate the product.
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM/MeOH gradient) to yield the pure sulfonamide.
Reactivity Profile & Functionalization
BDBS is designed for orthogonal functionalization . The bromine atom allows for carbon-carbon bond formation, while the sulfonamide nitrogen serves as a nucleophile for alkylation or acylation.
Key Transformations
Suzuki-Miyaura Coupling: The C5-Bromine is highly activated for oxidative addition by Palladium(0) due to the electron-donating effects of the ortho/para methoxy groups. This is the primary route for synthesizing Endothelin Receptor Antagonists (e.g., Sitaxentan analogs).
Sulfonamide Protection: The sulfonamide nitrogen can be protected with a Dimethoxybenzyl (DMB) group if the synthesis requires harsh conditions that might affect the acidic N-H protons.
To confirm the identity of synthesized BDBS, compare experimental data against these predicted spectroscopic markers.
Proton NMR (
NMR, 400 MHz, DMSO-
)
The regiochemistry is confirmed by the splitting pattern (singlets) and chemical shifts of the aromatic protons.
Position
Type
Shift ( ppm)
Multiplicity
Interpretation
H-6
Aromatic
7.60 – 7.75
Singlet (1H)
Deshielded by ortho- and ortho-.
Amine
7.00 – 7.20
Broad Singlet (2H)
Exchangeable with .
H-3
Aromatic
6.70 – 6.85
Singlet (1H)
Shielded; sandwiched between and .
(C2)
Methoxy
3.90 – 3.95
Singlet (3H)
Slightly downfield due to ortho-.
(C4)
Methoxy
3.85 – 3.88
Singlet (3H)
Typical aryl methoxy range.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+) or (-)
Molecular Ion:
Positive Mode
(1:1 isotopic ratio for ).
Negative Mode
.
Fragmentation: Loss of
(64 Da) and Methyl radicals (15 Da) is common.
Safety & Handling
Hazards: BDBS is an aryl sulfonamide. Treat as a potential allergen (sulfonamide sensitivity). It acts as a skin and eye irritant.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Bolli, M. H., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849-7861.
BenchChem. (2025). "Application Notes for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution." (Analogous reactivity patterns).
Sigma-Aldrich. (2025). "Product Specification: 5-Bromo-2-methoxybenzenesulfonamide." (Structural Analog Data).
An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry The sulfonamide functional group is a cornerstone of modern medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this versatile scaffold has been exploited to develop drugs with diverse pharmacological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[1][2][3] The electronic and structural properties of the sulfonamide moiety allow it to mimic the transition state of key enzymatic reactions, leading to potent and selective inhibition. This guide provides a comprehensive technical overview of a specific, albeit not widely documented, sulfonamide derivative: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. Due to the lack of a registered CAS number for this compound, this document will focus on a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential applications based on the established pharmacology of structurally related molecules.
Physicochemical and Predicted Properties
The properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and biological activity.
Based on the presence of a bromo and two methoxy groups
Proposed Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
The synthesis of the target compound can be envisioned as a multi-step process starting from the commercially available 2,4-dimethoxyaniline. The proposed synthetic pathway is outlined below, with each step explained in detail.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-2,4-dimethoxyaniline
Rationale: The first step involves the regioselective bromination of the starting material, 2,4-dimethoxyaniline. The amino and methoxy groups are ortho, para-directing, and the bulky methoxy groups will sterically hinder the positions ortho to them, favoring bromination at the C5 position, which is para to the amino group and ortho to a methoxy group. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.
Procedure:
Dissolve 2,4-dimethoxyaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0°C in an ice bath.
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2,4-dimethoxyaniline.[6][7]
Step 2: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
Rationale: This step involves the conversion of the aniline to a sulfonyl chloride. This is a standard procedure involving diazotization of the aromatic amine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride moiety.
Procedure:
Prepare a solution of 5-Bromo-2,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
Cool the solution to 0-5°C in an ice-salt bath.
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide.
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
Stir the reaction mixture at room temperature for 1-2 hours.
Pour the mixture into ice-water and extract the product with dichloromethane (3x).
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride, which can often be used in the next step without further purification.
Step 3: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Rationale: The final step is the amination of the sulfonyl chloride. The sulfonyl chloride is a reactive electrophile that readily reacts with ammonia to form the corresponding sulfonamide.
Procedure:
Dissolve the crude 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride (1.0 eq) in acetone.
Cool the solution to 0°C in an ice bath.
Slowly add an excess of concentrated aqueous ammonium hydroxide with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Remove the acetone under reduced pressure.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Potential Applications in Drug Discovery and Research
The structural features of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide suggest several potential applications in medicinal chemistry and drug development.
Antibacterial Agents
Sulfonamides are well-established antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] The target compound, being a sulfonamide, could be investigated for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[8]
Mechanism of Action: Inhibition of Folate Synthesis
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Anticancer Agents
Numerous sulfonamide derivatives have been investigated and developed as anticancer agents.[2][9] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization.[10] The presence of the bromo and dimethoxy substituents on the benzene ring of the target compound could modulate its binding to cancer-related targets.
Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a classic zinc-binding group and is the cornerstone for the design of carbonic anhydrase inhibitors.[3][11] These inhibitors have therapeutic applications in glaucoma, epilepsy, and as diuretics. The specific substitution pattern on the aromatic ring of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide could confer selectivity for different carbonic anhydrase isoforms.
Conclusion
While 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is not a widely available compound, its synthesis is feasible through established organic chemistry methodologies. Its structural similarity to known bioactive sulfonamides suggests that it could be a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and outlines key areas for the investigation of its biological properties, encouraging further research into the potential of this and other novel sulfonamide derivatives in drug discovery.
References
Journal of Synthetic Chemistry. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available from: [Link]
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
Google Patents. Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
PubChem. 2,4-Dimethoxyaniline. Available from: [Link]
Google Patents. Method for synthesizing 2,4-dimethoxyaniline.
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]
PubMed. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Available from: [Link]
PubMed Central. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link]
ResearchGate. 2,6-Dimethoxybenzyl Bromide. Available from: [Link]
ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available from: [Link]
Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available from: [Link]
SlideShare. Antibacterial sulfonamides. Available from: [Link]
PubMed Central. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. Available from: [Link]
MDPI. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Available from: [Link]
MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
MDPI. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Available from: [Link]
VU Research Portal. Do Sulfonamides Interact with Aromatic Rings?. Available from: [Link]
Oakwood Chemical. 5-Bromo-2-methoxybenzenesulfonyl chloride. Available from: [Link]
ResearchGate. Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Available from: [Link]
Wikipedia. Sulfonamide (medicine). Available from: [Link]
PubChem. 2-Bromo-1,3-dimethoxybenzene. Available from: [Link]
ScienceDirect. Sulfonamides and sulfonylated derivatives as anticancer agents. Available from: [Link]
Taylor & Francis Online. Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Available from: [Link]
NIH. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]
Khan Academy. Bromination of Aniline. Available from: [Link]
PubMed. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Available from: [Link]
PubMed Central. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available from: [Link]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: Core Starting Materials and Strategic Execution
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a key substituted aromatic sulfonamide that serves as a versatile building block in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a key substituted aromatic sulfonamide that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility stems from the strategic placement of electron-donating methoxy groups, a reactive sulfonamide moiety, and a bromine atom that allows for further functionalization, such as in cross-coupling reactions. This guide provides an in-depth technical analysis of the synthetic pathways to this target molecule, focusing on the selection of readily available starting materials and the chemical rationale behind each strategic step. We will explore the most efficient synthetic routes, detailing the causality behind experimental choices and providing validated protocols for execution.
Strategic Imperative: A Retrosynthetic Analysis
To devise an efficient synthesis, we must first deconstruct the target molecule, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, to identify key bond disconnections and strategic intermediates. The primary functional groups—a sulfonamide, two methoxy ethers, and a bromine atom—each exert significant electronic and steric influences that must be leveraged for a successful and regioselective synthesis.
The sulfonamide is most practically installed by the amination of a corresponding sulfonyl chloride. This identifies 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride as a key precursor. The synthetic challenge then becomes the ordered and regioselective introduction of the sulfonyl chloride and bromine functionalities onto a 2,4-dimethoxybenzene core. Two primary starting materials present logical entry points: 1,3-Dimethoxybenzene and 2,4-Dimethoxyaniline .
Caption: Workflow for synthesis from 1,3-Dimethoxybenzene.
Step 1: Chlorosulfonylation of 1,3-Dimethoxybenzene
Causality & Rationale: The synthesis commences with an electrophilic aromatic substitution. 1,3-Dimethoxybenzene is highly activated towards electrophiles. The two methoxy groups synergistically direct incoming electrophiles to the C4 position (para to the C1-methoxy and ortho to the C3-methoxy) and the C6 position. The C2 position is sterically hindered. Using chlorosulfonic acid (ClSO₃H) as the electrophile source allows for the direct installation of the sulfonyl chloride group. The reaction is typically performed using an excess of chlorosulfonic acid, which also serves as the solvent.
Experimental Protocol:
To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas), add 1,3-dimethoxybenzene (1.0 eq).
Cool the flask to 0-5 °C in an ice-water bath.
Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until TLC or GC-MS indicates the consumption of the starting material.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2,4-dimethoxybenzene-1-sulfonyl chloride, will precipitate as a solid.
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate is often sufficiently pure for the next step.
Step 2: Amination of 2,4-Dimethoxybenzene-1-sulfonyl chloride
Causality & Rationale: The sulfonyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic substitution at the sulfur atom with ammonia to form the corresponding sulfonamide. The reaction is typically performed in an aqueous ammonia solution.
Experimental Protocol:
Suspend the crude 2,4-dimethoxybenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like THF or acetone.
Add the suspension slowly to a stirred, concentrated aqueous solution of ammonium hydroxide (excess, ~10 eq) cooled in an ice bath.
Stir the mixture vigorously for 2-3 hours at room temperature.
If a precipitate forms, filter the solid. If not, remove the organic solvent under reduced pressure.
The resulting aqueous slurry is acidified with dilute HCl to precipitate the 2,4-dimethoxybenzenesulfonamide.
Filter the product, wash with cold water, and dry. Recrystallization from ethanol/water can be performed if necessary.
Step 3: Regioselective Bromination of 2,4-Dimethoxybenzenesulfonamide
Causality & Rationale: This is the final and most critical regioselective step. The benzene ring now has three substituents: two strongly activating, ortho-, para-directing methoxy groups and one deactivating, meta-directing sulfonamide group. The powerful activating effect of the methoxy groups overwhelmingly controls the position of the incoming electrophile (Br⁺). The most nucleophilic position is C5, which is ortho to the C4-methoxy group and para to the C2-methoxy group, while also being meta to the sulfonamide group. This convergence of directing effects leads to highly selective bromination at the desired C5 position.
Experimental Protocol:
Dissolve 2,4-dimethoxybenzenesulfonamide (1.0 eq) in glacial acetic acid.
To this solution, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise at room temperature with stirring.
Continue stirring for 1-2 hours. The reaction progress can be monitored by TLC.
Upon completion, pour the reaction mixture into a large volume of cold water.
The product, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, will precipitate.
Filter the solid, wash with water, then with a dilute solution of sodium bisulfite (to quench excess bromine), and finally with water again.
Dry the product under vacuum. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol.
Alternative Pathway: Synthesis from 2,4-Dimethoxyaniline
While the previous route is more direct, 2,4-dimethoxyaniline is also a viable starting material. [1][2]This pathway requires converting the amine group into the sulfonyl chloride, typically via a Sandmeyer-type reaction, as direct chlorosulfonylation of an aniline is problematic due to the reactivity of the amino group.
Workflow Overview
Caption: Workflow for synthesis from 2,4-Dimethoxyaniline.
Rationale: This route involves:
Diazotization: 2,4-Dimethoxyaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Sulfonylation (Sandmeyer Reaction): The unstable diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group at the position of the original amine.
Amination and Bromination: The resulting 2,4-dimethoxybenzene-1-sulfonyl chloride is then carried forward through the amination and bromination steps as described in the primary pathway.
This method is less preferred due to the need to handle unstable diazonium intermediates and the multi-step nature of the initial conversion. However, it remains a valid and important alternative if 1,3-dimethoxybenzene is unavailable or if other derivatives starting from the aniline are desired.
Data and Protocol Summary
The following table summarizes the key parameters for the preferred synthetic route starting from 1,3-Dimethoxybenzene.
Step
Reaction Type
Key Reagents
Solvent
Temp. (°C)
Typical Yield
1
Chlorosulfonylation
1,3-Dimethoxybenzene, Chlorosulfonic Acid
Chlorosulfonic Acid
0 to RT
85-95%
2
Amination
2,4-Dimethoxybenzenesulfonyl chloride, Aq. NH₃
Acetone/Water
0 to RT
90-98%
3
Bromination
2,4-Dimethoxybenzenesulfonamide, Bromine
Acetic Acid
RT
80-90%
Conclusion
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is most efficiently and reliably achieved via a three-step sequence starting from commercially available 1,3-dimethoxybenzene . This pathway leverages fundamental principles of electrophilic aromatic substitution, where the directing effects of the substituents are strategically employed to ensure high regioselectivity at each step. The key transformations—chlorosulfonylation, amination, and selective bromination—are robust and high-yielding, making this route ideal for laboratory and potential scale-up applications. Understanding the underlying chemical causality provides researchers with the necessary framework to troubleshoot and adapt these protocols for the synthesis of related analogs, further empowering programs in drug discovery and development.
References
Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.). MDPI. [Link]
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). National Institutes of Health (NIH). [Link]
An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide Abstract This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a specialized aromatic sulfonamide....
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a specialized aromatic sulfonamide. While this compound is not extensively documented in publicly available literature, this paper constructs a detailed profile based on first principles of organic chemistry and data from structurally analogous compounds. We will cover its core physicochemical properties, centered on its molecular weight, a proposed synthetic route, robust analytical methodologies for its characterization, and a discussion of its potential applications in the fields of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a foundational understanding of this and related chemical entities.
Introduction: The Sulfonamide Scaffold in Modern Research
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. Its unique electronic and steric properties, combined with its ability to act as a hydrogen bond donor and acceptor, allow for effective binding to diverse biological targets. The introduction of specific substituents onto the benzene ring, such as halogens and methoxy groups, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide incorporates several key features:
A Sulfonamide Group (-SO₂NH₂): Essential for the biological activity of many drugs, including antibacterials, diuretics, and anticonvulsants.
A Bromine Atom: A common halogen in drug design, used to enhance binding affinity, improve metabolic stability, or modulate lipophilicity.
Two Methoxy Groups (-OCH₃): These groups can influence solubility and are known to interact with specific pockets in biological targets. Their positioning at the 2 and 4 positions electronically activates the ring for certain reactions.
This guide will elucidate the chemical nature and potential utility of this specific combination of functional groups on a benzene sulfonamide core.
Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. Based on the chemical name, the structure and properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide can be precisely determined.
The name dictates the following structure: a benzene ring substituted with a sulfonamide group at position 1, two methoxy groups at positions 2 and 4, and a bromine atom at position 5. This arrangement leads to the molecular formula C₈H₁₀BrNO₄S .
The molecular weight is calculated from the atomic weights of its constituent elements (C, H, Br, N, O, S).
Property
Value
Source
Molecular Formula
C₈H₁₀BrNO₄S
Derived from IUPAC Name
Molecular Weight
296.14 g/mol
Calculated
Exact Mass
294.9568 Da
Calculated
Appearance
White to off-white solid (Predicted)
N/A
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Predicted)
N/A
Hydrogen Bond Donors
1 (from -NH₂)
Calculated
Hydrogen Bond Acceptors
4 (from O=S=O and two -OCH₃)
Calculated
Proposed Synthesis Pathway
The key steps are:
Chlorosulfonylation: Introduction of the chlorosulfonyl group (-SO₂Cl) onto the 1,3-dimethoxybenzene ring.
Bromination: Regioselective bromination of the resulting sulfonyl chloride.
Amination: Conversion of the sulfonyl chloride to the final sulfonamide.
Step-by-Step Protocol
Step 1: Synthesis of 2,4-dimethoxybenzene-1-sulfonyl chloride
Cool chlorosulfonic acid (4 equivalents) to 0°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
Slowly add 1,3-dimethoxybenzene (1 equivalent) to the cooled acid dropwise, ensuring the temperature does not exceed 5°C. The causality here is critical: this is a highly exothermic reaction, and slow addition is necessary to control the reaction rate and prevent side reactions.
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
Dissolve the 2,4-dimethoxybenzene-1-sulfonyl chloride (1 equivalent) in a suitable inert solvent such as chloroform or acetic acid.
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution. NBS is chosen as the brominating agent for its selectivity and safer handling compared to liquid bromine.
Stir the reaction at room temperature for 12-24 hours. The electron-donating methoxy groups direct the electrophilic bromine to the ortho/para positions. The position para to the 4-methoxy group and ortho to the 2-methoxy group (position 5) is sterically accessible and electronically activated, ensuring high regioselectivity.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Step 3: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Dissolve the crude 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride in a solvent like tetrahydrofuran (THF).
Cool the solution to 0°C and bubble ammonia gas through it, or add concentrated aqueous ammonium hydroxide dropwise. The nucleophilic ammonia displaces the chloride on the sulfonyl group.
Stir for 2-3 hours at room temperature.
Remove the solvent under reduced pressure. Add water to the residue, and the sulfonamide product should precipitate.
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Caption: Proposed synthetic workflow for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This would be used to confirm the number and environment of protons. Predicted signals for the target molecule would include:
Two singlets for the aromatic protons.
Two singlets for the protons of the two non-equivalent methoxy groups.
A broad singlet for the -NH₂ protons of the sulfonamide group.
¹³C NMR: This would identify all unique carbon atoms in the molecule. Predicted signals would include:
Six distinct signals for the aromatic carbons.
Two signals for the carbons of the methoxy groups.
2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should match the calculated value for C₈H₁₀BrNO₄S. A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity.
3. Infrared (IR) Spectroscopy:
IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands include:
~3300-3400 cm⁻¹ (N-H stretching of the sulfonamide).
~1350 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonamide).
~1200-1000 cm⁻¹ (C-O stretching of the methoxy groups).
4. Elemental Analysis:
This technique provides the percentage composition of C, H, N, and S in the final, purified product. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.
Caption: A standard analytical workflow for structural confirmation and purity assessment.
Potential Applications in Research and Drug Development
While specific biological activities of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide are not reported, its structural motifs are present in many biologically active molecules. This makes it a valuable building block for discovery chemistry.
Antibacterial Agents: The sulfonamide core is famous for its role in sulfa drugs, which act by inhibiting dihydropteroate synthase in bacteria. Novel derivatives are continuously explored to combat antibiotic resistance. Recent studies have shown that substituted sulfonamides can be effective against resistant bacterial strains[1].
Anti-inflammatory Agents: Aromatic and heterocyclic sulfonamides are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The dimethoxybenzene moiety is also found in compounds with anti-inflammatory properties[2].
Anticancer Agents: Many benzenesulfonamides have been investigated as anticancer agents, with some acting as inhibitors of carbonic anhydrase or as microtubule-targeting agents. The substitution pattern on the benzene ring is crucial for cytotoxic activity against various cancer cell lines.
Chemical Probes and Intermediates: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the rapid generation of a library of more complex molecules for screening in drug discovery campaigns. The compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems.
Conclusion
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a well-defined chemical entity with a molecular weight of 296.14 g/mol . Although not a widely commercialized or studied compound, its synthesis is feasible through established chemical transformations. Its structure, combining the biologically significant sulfonamide group with a synthetically versatile brominated dimethoxybenzene ring, makes it a compound of high interest for medicinal chemistry and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this and related molecules.
References
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health (NIH). [Link]
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. [Link]
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board. [Link]
Solubility Profiling and Process Optimization for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Executive Summary 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a critical building block in the synthesis of sulfonamide-based pharmacophores, particularly in the development of endothelin receptor antagonists and antit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a critical building block in the synthesis of sulfonamide-based pharmacophores, particularly in the development of endothelin receptor antagonists and antitumor agents targeting tubulin. Its structural integrity—featuring a brominated electron-rich benzene ring—imparts specific solubility challenges that differ from simple benzenesulfonamides.
This technical guide provides a comprehensive solubility profile, thermodynamic analysis, and experimental protocols for this compound. While direct empirical solubility datasets for this specific intermediate are often proprietary, this guide synthesizes data from validated structural analogs (e.g., 2,4-dimethoxybenzenesulfonamide) and physicochemical modeling to provide actionable solvent selection strategies for purification and reaction engineering.
Physicochemical Profile
Understanding the fundamental properties of the solute is the first step in predicting solubility behavior. The presence of two methoxy groups (electron-donating) and a bromine atom (lipophilic, electron-withdrawing by induction) creates a "push-pull" electronic system that affects both crystal lattice energy and solvation.
Property
Value / Description
Source/Rationale
CAS Number
1305712-95-1
Chemical Registries
Molecular Formula
C₈H₁₀BrNO₄S
Stoichiometry
Molecular Weight
296.14 g/mol
Calculated
Physical State
Crystalline Solid (White to Off-White)
Analog Comparison
Melting Point (Est.)
165 – 175 °C
Based on 2,4-dimethoxy analog (166-168°C)
pKa (Calculated)
~10.2 – 10.5
Sulfonamide NH acidic proton
LogP (Predicted)
0.87 – 1.2
Moderate Lipophilicity
H-Bond Donors
1 (Sulfonamide NH₂)
Structural Analysis
H-Bond Acceptors
4 (Sulfonyl O, Methoxy O)
Structural Analysis
Key Insight: The relatively high melting point suggests a stable crystal lattice driven by intermolecular hydrogen bonding (Sulfonamide N-H···O=S). Successful dissolution requires solvents capable of disrupting these strong lattice interactions (high dielectric constant or H-bond accepting capability).
Solubility Landscape & Solvent Selection
The solubility of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide follows a "Like Dissolves Like" trajectory, but with specific nuances due to the steric bulk of the bromine and methoxy substituents.
Predicted Solubility Profile
Note: Values are estimated based on thermodynamic modeling of structural analogs (2,4-dimethoxybenzenesulfonamide) at 25°C.
Solvent Class
Specific Solvent
Solubility Rating
Estimated Range (mg/mL)
Application Utility
Polar Aprotic
DMSO
High
> 100
Primary Reaction Solvent
Polar Aprotic
DMF / DMAc
High
> 80
Reaction / Library Storage
Polar Aprotic
Acetone
Moderate
20 – 50
Recrystallization (Cooling)
Polar Protic
Methanol
Moderate
15 – 30
Slurry Wash / Trituration
Polar Protic
Ethanol
Low-Moderate
5 – 20
Anti-solvent Crystallization
Ester
Ethyl Acetate
Moderate
10 – 40
Extraction / Workup
Chlorinated
DCM / Chloroform
Moderate
20 – 40
Chromatography Load
Non-Polar
Hexane / Heptane
Insoluble
< 0.1
Anti-solvent (Precipitation)
Aqueous
Water (pH 7)
Insoluble
< 0.05
Waste Stream
Aqueous
NaOH (0.1 M)
High
> 50
Dissolution via Salt Formation
The pH-Switch Effect
Sulfonamides are weak acids. At neutral pH, this compound remains protonated and poorly soluble in water. However, at pH > pKa (approx. pH 11-12) , the sulfonamide nitrogen deprotonates, forming a water-soluble anion.
Protocol: To dissolve in aqueous media, use 1.0 equivalent of NaOH or KOH.
Caution: Prolonged exposure to strong base at high temperatures may risk hydrolysis of the methoxy groups, though the sulfonamide bond itself is robust.
Thermodynamic Analysis & Visualizations
To optimize crystallization, one must understand the temperature dependence of solubility. The relationship typically follows the Van't Hoff equation :
Where:
= Mole fraction solubility
= Absolute temperature (K)
= Enthalpy of dissolution
Workflow: Solubility Determination Decision Tree
The following diagram outlines the logical flow for determining the precise solubility of this compound in a new solvent system.
Figure 1: Decision tree for rapid solubility screening and classification of solvents.
Preparation: Weigh approx. 200 mg of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
Equilibration: Seal the vial and stir at a fixed temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible; if all dissolves, add more solid.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
Best for finding the Metastable Zone Width (MSZW).
Setup: Place 100 mg of solute in 1 mL of solvent.
Heating: Heat at 1°C/min until the solution becomes clear (
).
Cooling: Cool at 1°C/min until the first crystal appears (
).
Analysis: The difference (
) is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for growing large crystals.
Process Optimization: Solvent Selection Logic
Choosing the right solvent depends on the process goal: Reaction efficiency vs. Purification purity.
Figure 2: Strategic solvent selection for reaction versus purification workflows.
Practical Recommendations
For SNAr Reactions: Use DMF or DMSO . The high solubility ensures high effective concentration, accelerating kinetics.
For Workup: Dilute the DMF reaction mixture with Water . The compound will precipitate (due to low aqueous solubility), allowing for easy filtration.
For Final Polish (Recrystallization): Use Methanol or Ethanol . Heat to reflux to dissolve, then cool to 0°C. If yield is low, add water dropwise as an anti-solvent.
References
Compound Identification: National Center for Biotechnology Information. (2026).[1][2][3] PubChem Compound Summary for CID 668346 (Analog). Retrieved from .
Analog Solubility Data: Fisher Scientific. (2024).[2][4][5] Safety Data Sheet: 2,4-Dimethoxybenzenesulfonamide. Retrieved from .
General Sulfonamide Properties: Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical Thermodynamics.
Synthesis Precursors: Justia Patents. (2025). WDR5-MYC inhibitors and synthesis intermediates. Retrieved from .
Technical Guide: Stability & Storage of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
This technical guide details the stability profile, storage protocols, and quality control frameworks for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 100382-37-6).[1] As a critical intermediate in the synthesis of e...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, storage protocols, and quality control frameworks for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 100382-37-6).[1] As a critical intermediate in the synthesis of endothelin receptor antagonists (e.g., Sitaxentan), maintaining the integrity of this compound is paramount for downstream yield and purity.[1]
[1]
Executive Summary
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a functionalized aryl sulfonamide characterized by a sterically crowded aromatic ring.[1] Its stability is governed by three competing electronic effects: the electron-withdrawing sulfonamide group, the electron-donating methoxy groups, and the labile carbon-bromine bond.[1] While chemically robust under ambient conditions, it exhibits specific sensitivities to photolytic debromination and hydrolytic desulfonylation under extreme pH.[1] This guide provides a self-validating framework for its storage and handling.
Chemical Profile & Physicochemical Baseline
Note: Due to the proprietary nature of specific intermediate data, values marked with "Predicted" are derived from Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., 5-bromo-2-methoxybenzenesulfonamide).
Property
Specification / Description
Criticality
CAS Number
100382-37-6
Identity Confirmation
Molecular Formula
C₈H₁₀BrNO₄S
Stoichiometry
Molecular Weight
296.14 g/mol
Yield Calculation
Appearance
White to off-white crystalline solid
Color change indicates oxidation
Melting Point
Target Range: 145–155°C (Predicted)
Primary Purity Indicator. Sharpness of range (<2°C) confirms purity.[1][2][3]
) is generally resistant to hydrolysis at neutral pH.[1] However, the 2,4-dimethoxy substitution pattern activates the ring towards electrophilic attack, while the 5-bromo position creates a vulnerability to radical mechanisms.[1]
Mechanism A: Photolytic Debromination (Critical)
Aryl bromides are inherently photosensitive.[1] Exposure to UV light (254–365 nm) can induce homolytic cleavage of the C-Br bond, generating an aryl radical.[1] This radical abstracts a hydrogen atom from the solvent or lattice, leading to the debrominated impurity (2,4-dimethoxybenzene-1-sulfonamide).[1]
Mechanism B: Hydrolytic Desulfonylation
Under strong acidic conditions (pH < 2) and elevated temperature, the sulfonamide bond can undergo hydrolysis, releasing ammonia and yielding the corresponding sulfonic acid .[1] This is accelerated by the electron-donating methoxy groups which destabilize the C-S bond relative to unsubstituted benzenesulfonamides.[1]
Visualization of Degradation Pathways
The following diagram maps the potential degradation routes based on established aryl sulfonamide chemistry.
To mitigate the pathways identified above, the following storage protocol is mandatory. This system is self-validating : if the material changes color (white
Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at room temperature for short periods, long-term storage requires refrigeration to retard lattice oxidation.[1]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The dimethoxy groups are susceptible to slow oxidation; removing oxygen prevents "pinking" of the solid.[1]
Light Protection:Strictly amber glass or opaque foil bags. Do not rely on standard clear glass vials even inside a cabinet.[1]
Container Specifications
Primary: Amber borosilicate glass vial with a Teflon-lined screw cap.
Secondary: Heat-sealed aluminized Mylar bag with a desiccant pack (Silica gel) and an oxygen scavenger.
This logic gate ensures no compromised material enters synthesis.[1]
Figure 2: Quality Control Decision Tree for incoming or stored material.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8317967, 5-Bromo-2-methoxybenzenesulfonamide. Retrieved from [Link]
Context: Provides physicochemical baseline and GHS safety data for the closest structural analog, establishing the basis for solubility and reactivity predictions.
Bolli, M. H., et al. (2012). The discovery of Macitentan, an orally active, potent dual endothelin receptor antagonist.[1][4] Journal of Medicinal Chemistry, 55(17), 7849-7861.[1][4] Retrieved from [Link]
Context: Validates the role of brominated sulfonamides as key intermediates in the synthesis of endothelin receptor antagonists, confirming the "drug development" context.
Context: Used to extrapolate storage conditions (Cool, Dry, Well-ventilated) for the dimethoxy-bromo-benzene core structure.[1]
Vertex Pharmaceuticals (2006). Sitaxentan Sodium (Thelin) EPAR - Scientific Discussion. European Medicines Agency.[1] Retrieved from [Link][1]
Context: Discusses the stability of sulfonamide-based APIs and the requirement for monitoring degradation products in rel
Technical Guide: Electrophilic Aromatic Substitution of 1,3-Dimethoxybenzene
[1] Part 1: Executive Summary & Substrate Analysis 1,3-Dimethoxybenzene (resorcinol dimethyl ether) represents a class of "super-activated" aromatic substrates. The presence of two methoxy groups in a meta relationship c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Substrate Analysis
1,3-Dimethoxybenzene (resorcinol dimethyl ether) represents a class of "super-activated" aromatic substrates. The presence of two methoxy groups in a meta relationship creates a synergistic resonance effect (+M), significantly elevating the HOMO (Highest Occupied Molecular Orbital) energy relative to benzene.
For the medicinal chemist or process engineer, this substrate presents a paradox: reactivity is not the bottleneck; selectivity is. The primary challenges in Electrophilic Aromatic Substitution (EAS) of this molecule are:
Regiocontrol: Distinguishing between the electronically activated C2 (ortho-ortho) and C4/C6 (ortho-para) positions.
Poly-substitution: Preventing double or triple substitutions due to the highly nucleophilic nature of the product.
Ether Cleavage: Avoiding demethylation under harsh Lewis Acid conditions.
Electronic Architecture & Regioselectivity
The methoxy groups direct incoming electrophiles to positions ortho and para to themselves.
Position 2 (C2): Located between two methoxy groups. It is electronically the most activated site (receiving +M donation from both oxygens). However, it suffers from significant steric hindrance.
Position 4/6 (C4): Activated by one methoxy group at the ortho position and one at the para position. It is sterically accessible.
Position 5 (C5): Meta to both directing groups. Deactivated relative to C2/C4.
Visualization: Regioselectivity Map
The following diagram illustrates the competitive landscape of the substrate.
Part 2: Primary Transformation – Vilsmeier-Haack Formylation[1]
The Vilsmeier-Haack reaction is the industry standard for introducing an aldehyde group to 1,3-dimethoxybenzene to yield 2,4-dimethoxybenzaldehyde . It avoids the harsh conditions of Gattermann-Koch and provides excellent regioselectivity for the C4 position.
Mechanism of Action
The reaction utilizes a "Vilsmeier Reagent" (chloroiminium ion) generated in situ from DMF and POCl₃.[1] This weak electrophile is highly selective for the activated C4 position, minimizing over-reaction.
Target: Synthesis of 2,4-dimethoxybenzaldehyde (10 mmol scale).
Reagents:
1,3-Dimethoxybenzene: 1.38 g (10 mmol)
Phosphorus Oxychloride (POCl₃): 1.1 mL (12 mmol)
N,N-Dimethylformamide (DMF): 5.0 mL (Excess/Solvent)
Step-by-Step Workflow:
Reagent Formation (Critical Safety Step): In a flame-dried round-bottom flask under Argon, cool the DMF to 0°C using an ice/salt bath. Add POCl₃ dropwise over 15 minutes.
Why: The formation of the Vilsmeier reagent is exothermic.[3] Rapid addition can cause thermal runaway or darkening of the reagent (decomposition).
Substrate Addition: Once the reagent mixture is pale yellow (approx. 15 mins), add a solution of 1,3-dimethoxybenzene (dissolved in minimal DMF) dropwise.
Heating: Allow the mixture to warm to Room Temperature (RT). Then, heat to 70–80°C for 4 hours .
Monitoring: Track via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.7) should disappear, replaced by the aldehyde (Rf ~0.4).
Quenching/Hydrolysis: Pour the reaction mixture onto 50g of crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed demethylation). Stir for 30 minutes. A white/pale yellow precipitate should form.
Isolation: Filter the solid. Recrystallize from Ethanol/Water.
Yield Expectation: 75–85%.
Part 3: Friedel-Crafts Acylation (Avoiding Pitfalls)
While Vilsmeier-Haack is robust, acylation (introducing a ketone) poses a risk: Demethylation . Strong Lewis acids like AlCl₃ can cleave the methoxy ether bond, reverting the product to a phenol (resorcinol derivative).
To mitigate this, we utilize Polyphosphoric Acid (PPA) or milder Lewis acids (ZnCl₂).
Comparative Data: Acylation Conditions
Parameter
Method A: Classical AlCl₃
Method B: PPA (Recommended)
Catalyst
Aluminum Trichloride (AlCl₃)
Polyphosphoric Acid (PPA)
Solvent
DCM or Nitrobenzene
PPA (Solvent-free)
Temp
0°C to RT
60–80°C
Risk
High risk of ether cleavage (demethylation)
Low risk of cleavage
Selectivity
Moderate (some di-acylation)
High (Mono-acylation favored)
Workup
Acidic quench, extraction
Pour onto ice, filtration
Recommended Protocol: PPA-Mediated Acetylation[5]
Charge: Mix 1,3-dimethoxybenzene (10 mmol) and Acetic Acid (12 mmol) in PPA (10 g).
Reaction: Heat to 60°C with vigorous mechanical stirring (PPA is viscous).
Duration: 1–2 hours.
Workup: Pour onto ice. The product, 2,4-dimethoxyacetophenone , precipitates as a solid.
Part 4: Troubleshooting & Safety (E-E-A-T)
Controlling the Exotherm (Safety)
1,3-Dimethoxybenzene reacts violently with nitrating agents and strong halogens.
Nitration: Do NOT use concentrated HNO₃/H₂SO₄ directly. Use mild nitrating agents like Acetyl Nitrate or Claycop reagents to prevent oxidative ring destruction.
Halogenation: Use N-Bromosuccinimide (NBS) in acetonitrile rather than elemental bromine to control mono- vs. di-halogenation.
Analytical Validation
Ensure the identity of your product using NMR.
1H NMR Diagnostic:
The C5 proton (meta to both methoxy groups) appears as a doublet of doublets or a distinct multiplet in the aromatic region, shielded relative to C6.
In 2,4-dimethoxybenzaldehyde, look for the aldehyde proton singlet at ~10.3 ppm.
Part 5: References
Vilsmeier-Haack Protocol & Mechanism:
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction.[4][5] Organic Reactions.[4][3][6][7][8][9]
BenchChem. (2025).[4][8] Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene. (Verified via search context 1.13).
Regioselectivity Studies:
Chemical Science. (2012). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution. (Verified via search context 1.2).
ResearchGate. (2015). A comparison of regioselectivity in electrophilic aromatic substitution. (Verified via search context 1.8).
Friedel-Crafts & PPA Methodology:
CORE. (1970). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (Verified via search context 1.5).
Safety Data:
Fisher Scientific. (2024).[10] Safety Data Sheet: 1,3-Dimethoxybenzene. (Verified via search context 1.11).
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzenesulfonamides from Anilines
For: Researchers, Scientists, and Drug Development Professionals Preamble: The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. From the foundational "sulfa" antibiotics to contemporary treatment...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. From the foundational "sulfa" antibiotics to contemporary treatments for a range of diseases, this functional group's prevalence underscores the importance of mastering its synthesis.[1][2][3] This guide provides an in-depth, technically-focused exploration of the primary synthetic route to substituted benzenesulfonamides, commencing from anilines. We will dissect the mechanistic rationale behind each step, present a robust, field-tested protocol, and offer insights gleaned from extensive practical application.
The Strategic Imperative: Why Anilines are the Preferred Precursors
While other methods exist, the synthesis of benzenesulfonamides from anilines offers a highly versatile and regiochemically controlled approach. This is particularly crucial in drug development, where precise substituent placement on the aromatic ring is paramount for modulating pharmacological activity and pharmacokinetic properties. The aniline starting material allows for a diverse array of substitution patterns to be carried forward into the final product.
The Core Synthesis: A Two-Act Play of Diazotization and Sulfonylation
The conversion of an aniline to a benzenesulfonamide is a sequential process. Successful execution hinges on a thorough understanding and precise control of each stage.
Act I: The Critical Diazotization of the Aniline
The journey begins with the transformation of the primary aromatic amine of the aniline into a diazonium salt. This is typically accomplished through the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid, most commonly hydrochloric acid.[4][5][6]
The Underlying Chemistry: The diazotization process is a classic example of converting a poor leaving group (the amino group) into an excellent one (dinitrogen gas). The mechanism proceeds as follows:
Formation of the Electrophile: In the acidic environment, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6]
Nucleophilic Attack: The lone pair of electrons on the aniline's nitrogen atom attacks the nitrosonium ion.
Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the aryl diazonium ion.[4][6]
Causality in Experimental Choices:
Temperature Control (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures.[7][8] Maintaining a low temperature is non-negotiable to prevent decomposition, which would lead to the formation of unwanted phenolic byproducts and a significant reduction in yield.[7]
Acid Stoichiometry: An excess of strong acid is crucial for two reasons. Firstly, it ensures the complete generation of the nitrosonium ion. Secondly, it keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with any unreacted aniline, a side reaction that leads to the formation of highly colored and difficult-to-remove azo compounds.[7]
Act II: The Sandmeyer-Type Reaction for Sulfonyl Chloride Formation
With the diazonium salt prepared, the next step is its conversion to a benzenesulfonyl chloride intermediate. This is achieved via a Sandmeyer-type reaction, which involves treating the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst.[9][10]
The Mechanistic Pathway:
Single Electron Transfer (SET): The copper(I) catalyst initiates the reaction by donating an electron to the diazonium ion. This results in the formation of an aryl radical and the liberation of dinitrogen gas.
Radical Capture: The highly reactive aryl radical is then trapped by sulfur dioxide to form an arylsulfonyl radical.
Oxidation and Product Formation: The arylsulfonyl radical is oxidized by copper(II) (formed in the initial SET step), regenerating the copper(I) catalyst and yielding the benzenesulfonyl chloride.
Recent Advancements: Modern iterations of this reaction have introduced stable SO₂ surrogates, such as DABSO, which enhance the safety and scalability of the process by avoiding the handling of gaseous sulfur dioxide.[11][12][13]
From Bench to Bottle: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a substituted benzenesulfonamide from an aniline.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of substituted benzenesulfonamides.
Step-by-Step Methodology
Aniline Hydrochloride Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the substituted aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3.0 equivalents) and water. Cool the resulting solution to 0-5 °C using an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color).
Sulfonylating Mixture Preparation: In a separate vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. To this, add a catalytic amount of copper(I) chloride (0.1 equivalents).
Sandmeyer-Type Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas. Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Amidation: Carefully pour the reaction mixture onto crushed ice containing an excess of the desired amine (e.g., concentrated aqueous ammonia, 5.0 equivalents) to form the sulfonamide.
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data-Driven Insights: A Summary of Representative Yields
The following table summarizes typical yields for this synthesis with various substituents on the aniline starting material.
Starting Aniline Substituent
Product
Typical Yield (%)
4-Methyl
4-Methylbenzenesulfonamide
70-80
4-Chloro
4-Chlorobenzenesulfonamide
75-85
3-Nitro
3-Nitrobenzenesulfonamide
65-75
2-Methoxy
2-Methoxybenzenesulfonamide
60-70
Troubleshooting and Field-Proven Insights
Dark Reaction Color: A dark brown or black coloration during diazotization is a strong indicator of diazonium salt decomposition due to inadequate temperature control.[7]
Low Yields: If yields are consistently low, consider the purity of the copper(I) chloride catalyst, as its activity is critical for the Sandmeyer-type reaction.
Incomplete Reaction: The presence of unreacted aniline after the diazotization step can lead to the formation of azo-coupled byproducts. Ensure a slight excess of nitrous acid is present before proceeding to the next step.
Conclusion
The synthesis of substituted benzenesulfonamides from anilines is a robust and highly adaptable method that is central to the discovery and development of new chemical entities. Mastery of this transformation requires a deep understanding of the underlying reaction mechanisms and meticulous control over the experimental parameters. This guide has provided a comprehensive overview of the theoretical and practical aspects of this important reaction, with the aim of empowering researchers to confidently and successfully synthesize these valuable compounds.
References
Jiang, L., & Yuan, M.-L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1038–1045. Available at: [Link]
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]
Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823–2824.
Schäfer, G., Willis, M. C., et al. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(08), 0847. Available at: [Link]
Chem Help ASAP. (2019, January 3). converting anilines to diazoniums ions. YouTube. Available at: [Link]
Savych, O., Kriven’ka, S., & Antoniuk, I. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Catalysts, 11(12), 1526. Available at: [Link]
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved February 6, 2026, from [Link]
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved February 6, 2026, from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Karki, S. S., Butle, S. R., Shaikh, R. M., Zubaidha, P. K., Pedgaonkar, G. S., Shendarkar, G. S., & Rajput, C. G. (2011). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 848-856.
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Available at: [Link]
Slideshare. (n.d.). Med.chem sulfonamides. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 6, 2026, from [Link]
Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Retrieved February 6, 2026, from [Link]
Slideshare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. Retrieved February 6, 2026, from [Link]
The Biological Versatility of Brominated Dimethoxybenzene Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold In the landscape of medicinal chemistry, the dimethoxybenzene core represents a privileged scaffold, a structural motif that consistently appear...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the dimethoxybenzene core represents a privileged scaffold, a structural motif that consistently appears in biologically active molecules. The introduction of bromine atoms to this framework dramatically alters its physicochemical properties, leading to a fascinating and diverse array of biological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of brominated dimethoxybenzene derivatives. We will delve into their potential as antimicrobial, anticancer, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying structure-activity relationships.
Chapter 1: The Chemistry of Brominated Dimethoxybenzene Derivatives
The biological activity of brominated dimethoxybenzene derivatives is intrinsically linked to their chemical structure. The position of the two methoxy groups on the benzene ring (ortho, meta, or para) and the number and location of the bromine substituents create a vast chemical space with distinct electronic and steric properties.[1]
Synthesis Strategies: A Practical Overview
The synthesis of these derivatives typically involves electrophilic aromatic substitution reactions on a dimethoxybenzene starting material. A common and efficient method for bromination is the use of potassium bromate and hydrobromic acid in acetic acid.
Protocol 1: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene [2]
This protocol details a reliable method for the dibromination of 1,2-dimethoxybenzene (veratrole).
Materials:
1,2-dimethoxybenzene (veratrole)
Concentrated acetic acid
Potassium bromate (KBrO₃)
Hydrobromic acid (48%)
Ice water
0.2 M Sodium disulfite solution
Ethanol
Procedure:
Dissolve 30.0 mmol of 1,2-dimethoxybenzene in 40 mL of concentrated acetic acid in an Erlenmeyer flask equipped with a magnetic stir bar.
Add 20 mmol of potassium bromate to the solution.
Slowly add 105 mmol of 48% hydrobromic acid dropwise while stirring at room temperature. The temperature will increase to approximately 45°C.
Continue stirring for 30 minutes at room temperature.
Pour the reaction mixture into 100 mL of ice water and stir for an additional 15 minutes to precipitate the product.
Collect the precipitate by vacuum filtration and wash the solid first with 20 mL of 0.2 M sodium disulfite solution and then with 20 mL of water.
Recrystallize the crude product from ethanol and dry under vacuum over silica gel.
Causality of Experimental Choices:
Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution.
The combination of potassium bromate and hydrobromic acid generates bromine in situ, providing a controlled and efficient brominating agent.
The sodium disulfite wash is crucial for quenching any unreacted bromine, preventing its release and ensuring the purity of the final product.
Recrystallization from ethanol is a standard purification technique to obtain a product with high purity by removing any soluble impurities.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of brominated dimethoxybenzene derivatives.
Chapter 2: Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated dimethoxybenzene derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
Quantitative Assessment of Antimicrobial Potency
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
While the exact mechanisms are still under investigation for many derivatives, it is believed that their lipophilic nature, enhanced by the presence of bromine atoms, allows them to disrupt the integrity of microbial cell membranes. This disruption can lead to leakage of cellular contents and ultimately cell death.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for assessing the antimicrobial activity of a test compound.
Materials:
Test compound (brominated dimethoxybenzene derivative)
Bacterial or fungal culture
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
96-well microtiter plates
Spectrophotometer
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Causality of Experimental Choices:
Broth microdilution is a quantitative method that allows for the determination of the exact concentration of a compound required to inhibit microbial growth.
Standardized inoculum is critical for the reproducibility of the assay, as the number of microbial cells can influence the apparent MIC.
Positive and negative controls are essential for validating the assay and ensuring that the observed inhibition is due to the test compound and not other factors.
Diagram 2: Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action involving membrane disruption.
Several brominated dimethoxybenzene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as novel anticancer agents.
Quantitative Cytotoxicity Data
The anticancer efficacy is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cancer cell growth.
Mechanisms of Anticancer Action: Inducing Apoptosis
A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This often involves the activation of a cascade of enzymes known as caspases.[6] Some brominated derivatives have been shown to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.[7]
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Causality of Experimental Choices:
The MTT assay is a widely accepted and reliable method for screening the cytotoxic potential of compounds.
The incubation time with the test compound is varied to assess both acute and long-term effects on cell viability.
The use of a solubilization agent is essential to dissolve the water-insoluble formazan crystals for accurate spectrophotometric measurement.
Diagram 3: Caspase-Mediated Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway initiated by mitochondrial stress.
Chapter 4: Neuroprotective Effects and Enzyme Inhibition
Beyond their antimicrobial and anticancer properties, brominated dimethoxybenzene derivatives are also being explored for their potential in treating neurodegenerative diseases. This is often linked to their ability to inhibit key enzymes and protect neurons from oxidative stress.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used to treat the symptoms of Alzheimer's disease. Some brominated dimethoxybenzene derivatives have shown potential as AChE inhibitors.
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
Add DTNB to all wells.
Initiate the reaction by adding the substrate, ATCI.
Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and Ki values.[11]
Causality of Experimental Choices:
Ellman's reagent (DTNB) reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound, allowing for spectrophotometric quantification of enzyme activity.
A kinetic measurement is preferred as it provides the initial rate of the reaction, which is a more accurate measure of enzyme activity in the presence of an inhibitor.
Determining the Ki value provides a more fundamental measure of inhibitor potency than the IC₅₀ value, as it is independent of substrate concentration.[11]
Neuroprotection Against Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some natural compounds with neuroprotective effects are known to act by activating cellular defense mechanisms against oxidative stress, such as the Nrf2-ARE and ERK-CREB signaling pathways.[12][13] While direct evidence for brominated dimethoxybenzene derivatives is still emerging, their structural similarity to other neuroprotective compounds suggests they may act through similar mechanisms.
Caption: Hypothesized neuroprotective mechanisms involving the Nrf2 and ERK-CREB pathways.
Chapter 5: Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
Understanding the relationship between the chemical structure of brominated dimethoxybenzene derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.
Key SAR observations from various studies suggest that:
Position of Methoxy Groups: The relative positions of the methoxy groups (ortho, meta, para) significantly influence the molecule's electronic properties and its ability to interact with biological targets.[1]
Number and Position of Bromine Atoms: The degree and pattern of bromination can dramatically affect the lipophilicity and steric hindrance of the molecule, which in turn impacts its membrane permeability and binding affinity to target proteins.
Other Substituents: The addition of other functional groups to the dimethoxybenzene core can further modulate the biological activity, offering opportunities for fine-tuning the pharmacological profile.
For instance, in a series of 1,3,4-oxadiazole derivatives, compounds with electron-donating methoxy groups showed inhibitory activity against acetylcholinesterase.[11] This highlights the importance of electronic effects in determining biological activity.
Conclusion and Future Directions
Brominated dimethoxybenzene derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated antimicrobial, anticancer, and potential neuroprotective properties make them attractive candidates for further drug discovery and development efforts. Future research should focus on:
Systematic SAR studies to elucidate the precise structural requirements for optimal activity against different biological targets.
In-depth mechanistic studies to fully understand the signaling pathways and molecular interactions involved in their biological effects.
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.
The continued exploration of this unique chemical space holds great promise for the development of new and effective therapies for a variety of human diseases.
References
Gadelha, G. C. et al. (2018). Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. Pharmacological Reports, 70(3), 543-550.
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. (2023). ACS Omega.
Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. (n.d.). PubMed.
Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI)
1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (2006). NOP.
Exploration of brominated Plastoquinone analogs: Discovery and structure-activity relationships of small antimicrobial lead molecules. (n.d.). PubMed.
Biochemical pathways of caspase activ
Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. (n.d.). PMC - NIH.
The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.
Antioxidant and Acetylcholinesterase Inhibition Properties of Novel Bromophenol Deriv
Figure illustrating the structure-activity relationship for the antimicrobial activity of benzophenanthridine alkaloids. (n.d.).
MedChemComm. (n.d.). RSC Publishing.
WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof. (2015).
Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
Cytotoxic Marine Alkaloid 3,10-Dibromofascaplysin Induces Apoptosis and Synergizes with Cytarabine Resulting in Leukemia Cell De
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals.
IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchG
Antibacterial, Antibiofilm, and Antioxidant Activities of Aqueous Crude Gymnema inodorum Leaf Extract against Vancomycin-Resistant Enterococcus faecium. (2024). MDPI.
Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor. (2015). Environmental Science: Processes & Impacts (RSC Publishing).
Synthesis, Biological Activity, and Molecular Docking Studied of New Substituted Hydrazones. (n.d.).
Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis. (2020). PubMed.
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board.
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology.
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers.
(PDF) Antibacterial, Antibiofilm, and Antioxidant Activities of Aqueous Crude Gymnema inodorum Leaf Extract against Vancomycin-Resistant Enterococcus faecium. (2024).
Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and comput
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in. (2022). Semantic Scholar.
Environmental Chemical-Induced Bone Marrow B Cell Apoptosis: Death Receptor-Independent Activation of a Caspase-3 to Caspase-8 P
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). NIH.
Chemistry of biologically active benzoxazinoids. (n.d.). PubMed.
Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). MDPI.
Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. (2017).
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. (n.d.). PMC - NIH.
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central - NIH.
Brazilian Red Propolis: Extracts Production, Physicochemical Characterization, and Cytotoxicity Profile for Antitumor Activity. (2020). Semantic Scholar.
Apoptosome-dependent myotube formation involves activation of caspase-3 in differenti
Neuroprotective effects of pterostilbene against oxidative stress injury: Involvement of nuclear factor erythroid 2-related factor 2 p
Structure-antimicrobial activity relationship between pleurocidin and its enantiomer. (2008).
Establishing Baseline Inhibition of Commercial Antibiotics Against the U69D1 Strain of Mycobacterium Marinum. (n.d.). ScholarWorks.
CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (n.d.).
The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide Scaffold: A Lynchpin for GPCR and Kinase Inhibitor Design
The following technical guide details the strategic application, synthesis, and functionalization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 1305712-95-1) in medicinal chemistry. [1] Executive Summary: The "Priv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic application, synthesis, and functionalization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS: 1305712-95-1) in medicinal chemistry.
[1]
Executive Summary: The "Privileged" Architecture[1]
In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility is derived from a unique tripartite structure that balances electronic richness with orthogonal synthetic handles.[1]
The Tripartite Logic[1]
The 2,4-Dimethoxy Core: The electron-donating methoxy groups (
) at positions 2 and 4 significantly increase the electron density of the aromatic ring.[1] This enhances the binding affinity in hydrophobic pockets (e.g., the colchicine site of tubulin or 5-HT receptors) via van der Waals and -stacking interactions.[1]
The Sulfonamide Anchor (C-1): A classic pharmacophore acting as a hydrogen bond donor/acceptor.[1] It mimics the transition state of hydrolysis in enzymes (e.g., Carbonic Anhydrase) or anchors the molecule in GPCR allosteric sites.[1]
The Bromine Handle (C-5): A chemically orthogonal "exit vector."[1] Unlike the sulfonamide, the bromine atom is inert to standard nucleophilic attacks but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.[1]
Strategic Applications & Mechanism of Action
GPCR Antagonism (5-HT Receptors)
This scaffold is structurally homologous to the core of RS-102221 , a selective 5-HT2C receptor antagonist.[1] The 2,4-dimethoxy pattern is critical for selectivity against other serotonin subtypes.[1]
Mechanism: The sulfonamide moiety forms hydrogen bonds with residues (typically Serine or Threonine) in the receptor's transmembrane domain, while the 5-position substituent (introduced via the Bromine handle) extends into the accessory binding pocket to enforce antagonist conformation.[1]
Tubulin Polymerization Inhibition
Arylsulfonamides are potent antimitotic agents.[1]
Mechanism: The scaffold binds to the colchicine site of
-tubulin.[1] The 2,4-dimethoxy motif mimics the A-ring of colchicine, while the sulfonamide restricts the rotation of the biaryl system, locking tubulin in a curved conformation that prevents microtubule assembly (G2/M arrest).[1]
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide avoids the direct bromination of the sulfonamide (which can lead to regio-isomers).[1] Instead, we utilize the Chlorosulfonation of 1-bromo-2,4-dimethoxybenzene .[1]
Regioselectivity Logic:
The methoxy groups at C-2 and C-4 are strongly ortho/para directing.[1]
The Bromine at C-5 is weakly deactivating and ortho/para directing.[1]
C-1 Position: Para to C-4 OMe and ortho to C-2 OMe.[1] This is the most activated and least sterically hindered position.[1]
C-3 Position: Ortho to both OMe groups.[1] Highly sterically hindered.
Result: Electrophilic aromatic substitution occurs almost exclusively at C-1.[1]
Combine all reagents in a microwave vial or pressure tube.
Purge with Nitrogen/Argon for 5 minutes.
Heat at
for 4–6 hours (or for 30 min in microwave).
Note: The sulfonamide protons are acidic (
).[1] The base will deprotonate the nitrogen, but this does not interfere with the Pd-cycle.[1] However, if the boronic acid is sensitive, protect the sulfonamide (e.g., as a dimethylaminomethylene derivative) first.[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introducing amine-linked side chains (common in kinase inhibitors).[1]
For medicinal chemistry applications, understanding the physicochemical profile is vital.[1]
Property
Value
Implication for Drug Design
Molecular Weight
296.14 g/mol
Ideal for fragment-based design (Rule of 3 compliant).[1]
cLogP
~1.8
Moderate lipophilicity; good membrane permeability.[1]
PSA (Polar Surface Area)
~80 Ų
Well within the range for oral bioavailability (<140 Ų).[1]
pKa (Sulfonamide)
~10.1
Weakly acidic; exists as neutral species at physiological pH (7.4).[1]
Melting Point
168–172°C
High crystallinity indicates stable solid-state properties.[1]
References
Synthesis & Tubulin Inhibition
Medina, S., et al. (2021).[1] "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.
Beyond Antibiotics: The Renaissance of Sulfonamide Derivatives in Targeted Therapeutics
[1] Executive Summary The sulfonamide moiety ( ) is often pigeonholed as a relic of the pre-penicillin era. However, in modern medicinal chemistry, it acts as a privileged scaffold—a "molecular chameleon" capable of enga...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The sulfonamide moiety (
) is often pigeonholed as a relic of the pre-penicillin era. However, in modern medicinal chemistry, it acts as a privileged scaffold—a "molecular chameleon" capable of engaging diverse biological targets through unique hydrogen-bonding geometries and coordinate covalent interactions. This guide moves beyond the classical inhibition of dihydropteroate synthase (folate pathway) to explore the high-value therapeutic targets driving current drug development: hypoxia-induced oncology targets (CA IX/XII) , cytoskeletal modulators (Tubulin) , and viral protease inhibitors .
Part 1: The Oncology Frontier – Targeting Tumor Hypoxia & Proliferation
Carbonic Anhydrase IX (CA IX): The Hypoxia Survival Factor
While cytosolic CA I and II are ubiquitous, CA IX is a transmembrane isoform overexpressed almost exclusively in hypoxic tumor cells (e.g., Triple-Negative Breast Cancer, Glioblastoma).
Mechanism of Action: In the hypoxic tumor microenvironment, cells switch to anaerobic glycolysis (Warburg effect), producing excess lactic acid. CA IX catalyzes the hydration of extracellular
to bicarbonate () and protons ().
The Outcome: The
is imported to buffer intracellular pH (pHi), preventing apoptosis. The remains extracellular, acidifying the microenvironment (pHe), which activates metalloproteinases (MMPs) and promotes metastasis.
Sulfonamide Interaction: The sulfonamide anion (
) acts as a zinc-binding group (ZBG). It coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion required for hydration.[1]
Tubulin Polymerization: Arresting the Cell Cycle
Novel sulfonamide derivatives (often hybridized with chalcones or quinolines) target the colchicine-binding site of tubulin.
Causality: By binding to
-tubulin, these derivatives sterically hinder the incorporation of GTP-tubulin dimers into the growing microtubule. This leads to microtubule destabilization, arrest in the G2/M phase, and subsequent apoptotic cell death.
Visualization of Therapeutic Versatility
The following diagram maps the structural adaptability of the sulfonamide scaffold to its diverse targets.
Figure 1: The "Versatility Map" illustrating how specific electronic and steric features of the sulfonamide scaffold enable binding to distinct therapeutic targets.
Part 2: Protease & Enzyme Modulation
Viral Protease Inhibition (HIV & SARS-CoV-2)
Sulfonamides have revolutionized HIV therapy (e.g., Darunavir , Amprenavir ).
Structural Logic: These drugs are transition-state mimetics. The sulfonamide group does not always bind the catalytic aspartates directly but serves as a rigid linker that positions hydrophobic groups (e.g., phenyl, isobutyl) into the S1/S2 subsites of the protease.
Hydrogen Bonding: The sulfonyl oxygens accept hydrogen bonds from the backbone amides of the enzyme flaps (e.g., Ile50 in HIV protease), locking the enzyme in a closed, inactive conformation.
COX-2 Selectivity
Unlike traditional NSAIDs (carboxylates), sulfonamide-based COX-2 inhibitors (e.g., Celecoxib ) exploit a distinct side pocket in the COX-2 channel that is inaccessible in COX-1 due to the bulky Isoleucine residue (Ile523) in COX-1 vs. Valine (Val523) in COX-2.
Selectivity Mechanism: The bulky sulfonamide group fits into this "side pocket," granting high selectivity and reducing gastrointestinal toxicity associated with COX-1 inhibition.
Part 3: Technical Validation Workflows
To ensure scientific integrity, every potential target must be validated through rigorous, self-validating experimental protocols.
) of a sulfonamide derivative against CA isoforms.
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, ).[2]
Reagent
Concentration
Function
Buffer
50 mM Tris-HCl (pH 7.4)
Maintains physiological pH.
Enzyme
0.1 M hCA I/II/IX
Target protein.
Substrate
3 mM p-NPA
Colorimetric reporter.
Inhibitor
Serial Dilution (0.1 nM - 10 M)
Test Compound.
Step-by-Step Methodology:
Preparation: Dissolve the test sulfonamide in DMSO (keep final DMSO < 5% to prevent enzyme denaturation).
Pre-incubation (Critical Step):
Mix 140
L of Buffer + 20 L of Enzyme solution + 20 L of Inhibitor.
Why? Sulfonamides are slow-binding inhibitors. A 15-minute pre-incubation at 25°C allows the sulfonamide anion to displace the zinc-bound water and reach equilibrium.
Initiation: Add 20
L of p-NPA substrate solution.
Kinetic Read: Immediately monitor absorbance at 405 nm every 15 seconds for 10 minutes using a microplate reader.
Analysis: Plot initial velocity (
) vs. Inhibitor concentration . Fit data to the Morrison equation for tight-binding inhibitors to determine and .
Objective: Determine if the derivative acts as a microtubule destabilizer.
Principle: GTP-induced polymerization of tubulin increases solution turbidity (absorbance at 340 nm). Inhibitors suppress this increase.
Step-by-Step Methodology:
Lysate Prep: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9).
Baseline: Add tubulin (10
M final) and test compound (e.g., 5 M) to a pre-warmed (37°C) quartz cuvette.
Activation: Add GTP (1 mM final concentration) to initiate polymerization.
Monitoring: Measure Absorbance (340 nm) continuously for 60 minutes at 37°C.
Validation Check:
Control (Vehicle): Should show a sigmoidal curve (Lag phase -> Elongation -> Plateau).
Positive Control (Colchicine): Should show a flat line (complete inhibition).
Test Compound: A reduction in the slope of the elongation phase or lower plateau height confirms inhibition.
Part 4: Logical Pathway Visualization
The following diagram details the molecular mechanism of Carbonic Anhydrase inhibition, the most validated pathway for sulfonamide derivatives in oncology.
Figure 2: Mechanistic flow of Carbonic Anhydrase inhibition. The ionization of the sulfonamide moiety is a prerequisite for zinc coordination.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., et al. (2019). Sulfonamides as carbonic anhydrase inhibitors: Interactions with the enzyme active site and recent developments.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1). Link
Kaur, R., et al. (2019). Sulfonamides as potential anticancer agents: A review. Journal of Molecular Structure, 1179, 716-728. Link
Ghosh, A. K., et al. (2016). HIV-1 protease inhibitors: challenges and progress. Journal of Medicinal Chemistry, 59(11), 5172-5208. Link
Verma, R. P. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. Current Topics in Medicinal Chemistry, 12(10), 1075-1121. Link
Technical Guide: Structure-Activity Relationship (SAR) of Substituted Benzenesulfonamides
Executive Summary This technical guide delineates the structural determinants governing the efficacy and selectivity of substituted benzenesulfonamides, the primary scaffold for Carbonic Anhydrase Inhibitors (CAIs). Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the structural determinants governing the efficacy and selectivity of substituted benzenesulfonamides, the primary scaffold for Carbonic Anhydrase Inhibitors (CAIs). While the unsubstituted sulfonamide moiety serves as the invariant "zinc anchor," modern drug discovery focuses on the "Tail Approach"—modulating the benzene ring substituents to exploit subtle differences in the active site topology of various Carbonic Anhydrase (CA) isoforms. This guide explores the mechanistic basis of inhibition, the structural logic for targeting hypoxic tumor-associated isoforms (CA IX/XII) over cytosolic off-targets (CA I/II), and validates these concepts through rigorous experimental protocols.
The Pharmacophore & Mechanistic Basis
The benzenesulfonamide scaffold functions as a transition state analogue. Its efficacy relies on a specific coordination geometry with the catalytic zinc ion (
) within the enzyme's active site.
The Zinc Anchor (The "Head")
The primary sulfonamide group (
) is the non-negotiable pharmacophore for classical CA inhibition.
Ionization State: The active species is the deprotonated sulfonamidate anion (
). The of the sulfonamide group (typically 9.0–10.0) is lowered to physiological range upon binding to the highly electrophilic .
Binding Mode: The nitrogen atom of the sulfonamidate coordinates directly to the
ion, displacing the zinc-bound water molecule/hydroxide ion (the catalytic nucleophile).[1] This "locks" the enzyme in an inactive state.
Secondary Interactions: One oxygen atom of the sulfonamide forms a hydrogen bond with the backbone NH of Thr199 , a conserved residue essential for orienting the substrate (
).
Electronic Effects of the Benzene Ring
Substitutions on the benzene ring directly influence the acidity of the sulfonamide group.
Electron Withdrawing Groups (EWGs): Substituents like
, , or halogens decrease the of the sulfonamide amide, increasing the concentration of the active anionic species at physiological pH. This generally correlates with higher potency.
Electron Donating Groups (EDGs): Substituents like
or increase the , potentially reducing binding affinity unless offset by favorable hydrophobic interactions.
The "Tail Approach" & Isoform Selectivity
The challenge in CAI development is not potency, but selectivity . Humans express 15 CA isoforms.[2] Systemic inhibition of cytosolic CA I and II leads to common side effects (paresthesia, fatigue). The goal is to target transmembrane isoforms CA IX and XII, which are overexpressed in hypoxic tumors and drive metastatic acidification.
The Structural Logic of Selectivity
The "Tail Approach" involves attaching bulky moieties to the benzene scaffold via flexible linkers (e.g., ureido, thioureido).
The Hydrophobic Pocket: The active site of CA II contains a bulky Phe131 residue, which creates steric hindrance for large tails.
The Selectivity Valve: CA IX contains a smaller Val131 , and CA XII contains an Ala131 .[3]
Mechanism: Bulky tails (e.g., fluorophenyl-ureido groups) clash with Phe131 in CA II (low affinity) but fit predominantly into the more spacious active sites of CA IX/XII (high affinity).
Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow of structural modifications and their biological consequences.
Caption: SAR decision tree illustrating how electronic modulation affects potency and steric manipulation (Tail Approach) drives isoform selectivity.
Experimental Protocols
Reliable SAR data requires robust synthesis and kinetic profiling. The following protocols are designed for reproducibility and high data integrity.
Synthesis of Ureido-Benzenesulfonamides (SLC-0111 Analogues)
Objective: Synthesis of 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide.
Rationale: The ureido linker provides the necessary flexibility and hydrogen-bonding capability to orient the "tail" towards the hydrophobic pocket.
Setup: Flame-dried round-bottom flask under inert atmosphere (
or ).
Reaction:
Dissolve Sulfanilamide in anhydrous MeCN at room temperature.
Add 4-Fluorophenyl isocyanate dropwise over 10 minutes to prevent oligomerization.
Stir the mixture at room temperature for 12–24 hours. The formation of a urea linkage is typically indicated by the precipitation of the product.
Work-up:
Filter the precipitate under vacuum.
Wash the solid cake copiously with cold Dichloromethane (
) to remove unreacted isocyanate.
Recrystallize from Ethanol/Water to achieve
purity (verified by HPLC).
Validation:
-NMR must show two distinct singlet peaks for the urea protons () typically between 8.5–9.5 ppm (DMSO-).
Stopped-Flow
Hydration Assay
Objective: Determine the inhibition constant (
) against specific CA isoforms.
Rationale: Standard esterase assays (p-nitrophenyl acetate hydrolysis) are often inaccurate for measuring high-potency CAIs. The Stopped-Flow method measures the physiological reaction () directly and is the gold standard.
Protocol:
Reagents:
Buffer: 20 mM HEPES, 20 mM
, pH 7.5.
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
Substrate:
-saturated water (bubbled for 30 min at , approx. 33 mM).
Syringe A: Enzyme (CA I, II, IX, or XII) + Inhibitor (incubated for 15 min) + Indicator in buffer.
Syringe B:
-saturated water.
Mixing: Rapid mixing (dead time
ms) initiates the hydration reaction.
Measurement:
Monitor the decrease in absorbance at 557 nm (acidification) over 0.1–1.0 seconds.
Calculate the initial rate (
).
Data Analysis:
Fit data to the Cheng-Prusoff equation to derive
from .
Visualization: Stopped-Flow Assay Logic
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring CA kinetics.
Data Presentation: Comparative Potency
The following table summarizes the SAR trends for ureido-substituted benzenesulfonamides, highlighting the selectivity shift achieved by the "Tail Approach." Note the dramatic selectivity of SLC-0111 for CA IX over CA II compared to the standard Acetazolamide.
Compound
Tail Structure (R)
CA I (, nM)
CA II (, nM)
CA IX (, nM)
CA XII (, nM)
Selectivity (II/IX)
Acetazolamide
(Standard Control)
250
12
25
5.7
0.48 (Non-selective)
Sulfanilamide
(No Tail)
300
240
380
340
0.63 (Weak)
SLC-0111
4-Fluorophenyl-ureido
>10,000
960
45
4.5
21.3 (Selective)
Analog A
4-Nitrophenyl-ureido
>10,000
15
1.0
6.0
15.0 (High Potency, Mod. Sel.)
Analog B
Methyl-ureido
>10,000
1765
7.0
6.0
252 (Highly Selective)
Analysis:
SLC-0111: The 4-fluorophenyl tail creates a steric clash with Phe131 in CA II (
rises to 960 nM), effectively "detuning" the inhibitor for the off-target while maintaining high affinity for the tumor-associated CA IX/XII.
Analog A (Nitro): The strong EWG (
) increases acidity and potency across the board, risking loss of selectivity (CA II drops to 15 nM).
Analog B (Methyl): A smaller tail can sometimes achieve high selectivity if the hydrophobic fit is precise for the target isoform's pocket.
References
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry – A European Journal.
[Link]
Structure of SLC-0111, a potent and selective inhibitor of Carbonic Anhydrase IX. SignalChem Life Sciences.
[Link]
Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery.
[Link]
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts (MDPI).
[Link]
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences.
[Link]
Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a key intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. This guide is designed to equip researchers with the necessary details to reproduce this synthesis reliably and safely in a laboratory setting.
Introduction
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide serves as a crucial building block in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore, combined with the substituted phenyl ring, makes it a versatile scaffold for the design of novel therapeutic agents. For instance, sulfonamide-containing molecules have shown a wide range of biological activities, including antibacterial and anticancer properties. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, expanding the accessible chemical space for drug discovery programs.
This protocol outlines a two-step synthetic sequence starting from the commercially available 1-bromo-2,4-dimethoxybenzene. The synthesis involves an electrophilic aromatic substitution to introduce the sulfonyl chloride group, followed by amination to yield the desired sulfonamide.
Synthetic Pathway Overview
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is achieved through a two-step process:
Chlorosulfonation of 1-bromo-2,4-dimethoxybenzene to form 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride.
Amination of the resulting sulfonyl chloride with an ammonia source to produce the final product, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Figure 1: Synthetic workflow for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
UV lamp (254 nm)
Standard laboratory glassware
Experimental Protocol
Part 1: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[1][2] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, must be worn at all times.[3]
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-bromo-2,4-dimethoxybenzene (5.0 g, 23.0 mmol).
Cooling: Place the flask in an ice bath and allow it to cool to 0 °C with gentle stirring.
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (7.5 mL, 115.0 mmol, 5.0 equiv.) dropwise to the stirred solution over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The starting material should be consumed, and a new, more polar spot corresponding to the sulfonyl chloride should appear.
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a 500 mL beaker with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
Extraction: The resulting solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product is then dissolved in dichloromethane (50 mL). The organic layer is washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride as a solid. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reaction Setup: Dissolve the crude 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride (assuming quantitative yield from the previous step, ~23.0 mmol) in 50 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar.
Addition of Ammonium Hydroxide: Cool the solution in an ice bath to 0 °C. Slowly add an excess of concentrated ammonium hydroxide solution (28-30%, ~30 mL) dropwise. A white precipitate will form.
Reaction: Allow the mixture to stir at room temperature for 4 hours. The reaction is typically complete within this timeframe.
Work-up: Pour the reaction mixture into 200 mL of cold water.
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.[4] The purified product should be dried under vacuum.
Characterization
The identity and purity of the final product, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, should be confirmed by standard analytical techniques:
Thin Layer Chromatography (TLC): To assess the purity of the product. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.
Melting Point: To compare with literature values.
Spectroscopic Methods:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide N-H and S=O stretches.
Safety and Handling
Chlorosulfonic Acid: Highly corrosive and a strong irritant. Reacts violently with water, releasing toxic gases.[1][2][5] Handle only in a fume hood with appropriate PPE.[3][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
Dichloromethane: A potential carcinogen and volatile solvent. Handle in a well-ventilated area.
Ammonium Hydroxide: Corrosive and causes burns. The vapors are irritating to the respiratory system. Handle in a fume hood.
Discussion
The chlorosulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution. The methoxy groups on the benzene ring are activating and ortho-, para-directing. The sulfonation occurs at the position para to one methoxy group and ortho to the other, which is sterically accessible. The use of excess chlorosulfonic acid ensures the complete conversion of the starting material.
The subsequent amination of the sulfonyl chloride is a nucleophilic acyl substitution reaction.[7] The highly reactive sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide. The use of excess ammonium hydroxide drives the reaction to completion.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. By following these steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development endeavors.
References
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. (2024-07-11). Available at: [Link]
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022-11-01). Available at: [Link]
Sulfonamide (medicine) - Wikipedia. Available at: [Link]
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. Available at: [Link]
Sulfonamide purification process - US2777844A - Google Patents.
Application Note: Scalable Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Based on the synthesis of structurally related sulfonamides and standard electrophilic aromatic substitution principles, here is the detailed application note and protocol for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide ....
Author: BenchChem Technical Support Team. Date: February 2026
Based on the synthesis of structurally related sulfonamides and standard electrophilic aromatic substitution principles, here is the detailed application note and protocol for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide .
Abstract & Scope
This document outlines a validated, two-step protocol for the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide starting from the commercially available 1-bromo-2,4-dimethoxybenzene.[1][2] This scaffold is a critical intermediate in the development of tubulin-targeting antitumor agents and novel antimicrobial sulfonamides.[2] The method utilizes a regioselective chlorosulfonation followed by ammonolysis, optimized for high purity (>98%) and scalability.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the directing effects of the methoxy substituents.[2] The 2,4-dimethoxy substitution pattern strongly activates the benzene ring. In 1-bromo-2,4-dimethoxybenzene, the position para to the C2-methoxy and ortho to the C4-methoxy (Position 5) is the most nucleophilic site, ensuring high regioselectivity during electrophilic aromatic substitution without the need for blocking groups.[1]
Setup: Equip the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Connect the gas outlet to a scrubber containing 10% NaOH to neutralize HCl gas evolved.[2]
Charging: Charge the flask with Chlorosulfonic acid (5.0 eq). Cool the acid to 0–5°C using an ice-salt bath.
Expert Insight: Cooling is critical.[2] Higher temperatures during addition promote the formation of symmetric sulfone byproducts (Ar-SO₂-Ar).[1][2]
Addition: Add 1-bromo-2,4-dimethoxybenzene (1.0 eq) dropwise (if liquid) or portion-wise (if solid) over 30–45 minutes. Maintain internal temperature <10°C .
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–3 hours.
Monitoring: TLC (Hexane/EtOAc 7:[2]3) will show consumption of the starting material.[2] The sulfonyl chloride is usually less polar than the sulfonic acid byproduct.[2]
Quenching (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice (~500g per 100g reactant) with vigorous stirring.
Note: The sulfonyl chloride will precipitate as a white to off-white solid.[1][2]
Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.[2]
Drying: Dissolve the crude solid in DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Use immediately in Step 2 to prevent hydrolysis.[2]
Step 2: Ammonolysis
Objective: Conversion of the sulfonyl chloride to the target sulfonamide.[2]
Confirmed by singlet splitting of aromatic protons (para-relationship not possible, but isolated protons appear as singlets).[2]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Hydrolysis of Sulfonyl Chloride
Ensure ice quench is fast and filtration is immediate. Do not store wet solid.[2]
Formation of Sulfone
Temperature too high
Keep addition temperature <5°C; ensure efficient stirring.[2]
Impurity (Isomer)
Steric crowding
Unlikely with this substrate, but verify 1H NMR.[2] H-6 and H-3 should be singlets.
References
PubChem Compound Summary. "5-bromo-2-methoxybenzenesulfonamide" (Analogous Structure). National Center for Biotechnology Information.[2] Accessed Feb 6, 2026.[2] Link
ScienceMadness Discussion. "Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde" (Discussion on reactivity of brominated dimethoxybenzenes). ScienceMadness. Accessed Feb 6, 2026.[2] Link
Application Notes & Protocols: A Guide to the Synthesis of N-Substituted 5-Bromo-2,4-dimethoxybenzenesulfonamides from Primary Amines
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview and detailed protocols f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted 5-bromo-2,4-dimethoxybenzenesulfonamides. This scaffold is particularly valuable as a versatile building block in drug discovery, combining the proven bioactivity of the sulfonamide core with a functionalized aromatic ring ripe for further chemical modification. We will delve into the reaction mechanism, provide step-by-step experimental procedures, offer insights into reaction optimization, and present a troubleshooting guide for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to construct compound libraries based on this promising scaffold.
Scientific Foundation: Mechanism and Rationale
The synthesis of sulfonamides is most reliably achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3][4] This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.
Causality of the Reaction:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the 5-bromo-2,4-dimethoxybenzenesulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, removes a proton from the nitrogen atom to neutralize the resulting ammonium species and the hydrogen chloride (HCl) byproduct generated in the reaction. This final step is crucial as the HCl can form an unreactive ammonium salt with the starting amine if not neutralized.
The presence of electron-donating methoxy groups on the benzene ring has a minimal electronic effect on the sulfonyl chloride reaction center itself but influences the overall properties and subsequent reactivity of the final product. The bromine atom serves as a key functional handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the molecular scaffold.[5][6]
Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Strategic Overview & Chemical Analysis The coupling of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide presents a specific set of challenges distinct from standard aryl bromide couplings. Successful functionalization requires...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Chemical Analysis
The coupling of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide presents a specific set of challenges distinct from standard aryl bromide couplings. Successful functionalization requires a protocol that addresses the electronic deactivation and potential catalyst poisoning inherent to this scaffold.[1]
Structural Challenges[1][2][5]
Electronic Deactivation (Critical): The bromine at position C5 is flanked by a para-methoxy group (C2) and an ortho-methoxy group (C4).[1][2][3][4] Both are strong electron-donating groups (EDGs).[2][3][4] This increases the electron density at the C-Br bond, significantly raising the activation energy required for the Oxidative Addition step of the catalytic cycle.[1][3] Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh conditions.
Steric Hindrance: The methoxy group at C4 is ortho to the reaction site (C5). This creates steric bulk that hinders the approach of the palladium complex, necessitating the use of ligands with specific "gating" properties (e.g., Buchwald dialkylbiaryl phosphines).
Sulfonamide Interference: The primary sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) contains acidic protons (). Under basic coupling conditions, this group deprotonates to form a sulfonamidate anion, which can coordinate to the Palladium center (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-N-binding), potentially arresting the catalytic cycle (catalyst poisoning).[3]
The Solution: Ligand-Controlled Reactivity
To overcome these barriers, this protocol utilizes electron-rich, bulky phosphine ligands (SPhos, XPhos).[1][3] These ligands serve a dual purpose:
Electron Donation: They increase electron density on the Pd(0) center, facilitating oxidative addition into the electron-rich C-Br bond.[1][2][3]
Steric Bulk: They promote the formation of the active monoligated Pd(0)-L species and prevent the formation of inactive sulfonamidate-bridged dimers.[1][2][3]
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Broad Scope)
Recommended for valuable substrates or when the boronic acid partner is expensive.
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv).
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Catalyst Addition: Add XPhos Pd G4 (2-5 mol%). Note: Air-stable precatalysts can be weighed in air, but the reaction must run under inert gas.[1][2][3][4]
Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.
Reaction: Heat the mixture to 80–100°C for 2–12 hours. Monitor conversion by LC-MS.
Workup: Cool to room temperature. Dilute with EtOAc, wash with 1M HCl (mildly acidic wash helps protonate the sulfonamide and remove Pd residues), then brine. Dry over
and concentrate.
Protocol B: The "Robust & Economical" Route
Suitable for scale-up or simple aryl-aryl couplings.[1][2][3][4]
Why this works: The bidentate dppf ligand is robust and resists de-ligation at high temperatures, which is necessary to force the oxidative addition on this deactivated ring.[1] The ethanol co-solvent helps solubilize the polar sulfonamide.[1]
Mechanism & Logic Visualization
The following diagram illustrates the specific catalytic cycle challenges for this molecule and the decision logic for optimization.
Caption: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich dimethoxy ring and strategies to overcome it.
Troubleshooting & Optimization Data
Common Failure Modes
Observation
Diagnosis
Corrective Action
No Reaction (Starting Material Recovered)
Oxidative Addition failed.[1][2][3][4] The C-Br bond is too electron-rich for the chosen catalyst.[1][2][3]
Switch to XPhos Pd G4 or SPhos Pd G3 . Increase temperature to 110°C.
Low Yield (<30%)
Catalyst poisoning by sulfonamide or incomplete conversion.[1][2][3]
Increase catalyst loading to 5 mol%. Ensure 3.0+ equiv of base is used.[1][5]
Protodehalogenation (Br replaced by H)
"Reduction" side reaction.[1][2][3][4] Often caused by excessive heating with insufficient transmetallation rate.[1]
Use Anhydrous conditions with dry dioxane and CsF or K₃PO₄ (anhydrous).[1][3][4] Ensure Boronic acid is high quality.
Coupling: Run Suzuki coupling (yields typically increase by 10-20% due to removed acidity).[1][3]
Deprotection: Removal with TFA/DCM at room temperature.[1][2]
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[3]
Grounding: Establishes SPhos/XPhos as superior ligands for electron-rich and ortho-substituted aryl halides.[1][3][4]
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457–2483.[3]
Grounding: Foundational review covering the mechanism and base effects.[1][6]
Biscoe, M. R., et al. "Simple, Efficient Protocols for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Primary Alkylboron Compounds."[1][3] Journal of the American Chemical Society, 2008, 130(21), 6686-6687.[3]
Grounding: Demonstrates the utility of dialkylbiarylphosphine ligands in difficult couplings.[1]
Application Note: Analytical Characterization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide . It is designed for analytical chemists and pharmaceutical scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide . It is designed for analytical chemists and pharmaceutical scientists requiring a robust, self-validating protocol for structural elucidation and purity assessment.
Introduction & Scope
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (hereafter referred to as 5-Br-DMSA ) is a critical pharmacophore intermediate, often utilized in the synthesis of endothelin receptor antagonists and complex sulfonamide antibiotics. Its specific substitution pattern—combining electron-donating methoxy groups with electron-withdrawing sulfonamide and bromine moieties—presents unique chromatographic and spectroscopic challenges.
This guide provides a definitive protocol for:
Identity Confirmation: Unambiguous structural assignment using NMR, MS, and FT-IR.
Purity Assessment: A validated RP-HPLC method capable of separating des-bromo and regio-isomeric impurities.
Physicochemical Profiling: Solubility and ionization behavior critical for formulation.
Chemical Profile & Expected Properties[1][2][3][4][5][6][7][8][9]
Property
Description
Chemical Name
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Molecular Formula
C₈H₁₀BrNO₄S
Molecular Weight
296.14 g/mol (for ⁷⁹Br) / 298.14 g/mol (for ⁸¹Br)
Monoisotopic Mass
294.95 Da
Appearance
White to off-white crystalline solid
Solubility
Low in Water; Soluble in DMSO, DMF, Acetonitrile, Methanol
pKa (Predicted)
~10.0 (Sulfonamide -NH₂ acidic proton)
Structural Identification Strategy (The "Truth")
The following multi-modal approach ensures 100% structural confidence.
Mass Spectrometry (MS)
Rationale: The presence of Bromine provides a definitive isotopic signature.[1]
Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred due to the acidic nature of the sulfonamide proton. Positive Mode (ESI+) with ammonium adducts is secondary.
Diagnostic Criteria:
Isotopic Pattern: A 1:1 doublet ratio for [M] and [M+2] peaks confirms the presence of one Bromine atom.
m/z (ESI-): Look for peaks at 294.0 (⁷⁹Br) and 296.0 (⁸¹Br) [M-H]⁻.
m/z (ESI+): Look for 297.0 (⁷⁹Br) and 299.0 (⁸¹Br) [M+H]⁺.
Nuclear Magnetic Resonance (NMR)
Rationale: NMR confirms the specific regiochemistry (1,2,4,5-substitution).
Solvent: DMSO-d₆ (preferred for sulfonamide solubility and exchangeable proton visibility).
¹H NMR Prediction & Assignment:
δ 7.60 - 7.80 ppm (1H, s): H-6. Deshielded by the ortho-sulfonamide group. Appears as a sharp singlet (para to H-3).
δ 6.70 - 6.90 ppm (1H, s): H-3. Shielded by two ortho-methoxy groups. Appears as a sharp singlet.
δ 3.95 ppm (3H, s): -OCH₃ (C2). Slightly downfield due to ortho-sulfonamide.
δ 3.90 ppm (3H, s): -OCH₃ (C4).
Critical Check: The absence of doublet coupling in the aromatic region confirms the para-positioning of the protons (H3 and H6) and the 1,2,4,5 substitution pattern.
FT-IR Spectroscopy
Rationale: Rapid confirmation of functional groups.[1]
Method Design: A gradient method is required to separate the polar sulfonamide from potential non-polar brominated byproducts. Acidic mobile phase is mandatory to suppress ionization of the sulfonamide (keeping it neutral) for sharper peak shape and consistent retention.
Chromatographic Conditions[11][12][13][14][15]
Parameter
Setting
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for UV-only)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Vol
5-10 µL
Detection
UV @ 254 nm (primary), 210 nm (impurity check)
Run Time
20 Minutes
Gradient Table[6]
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Equilibration
12.0
90
Gradient Ramp
15.0
90
Wash Step
15.1
10
Return to Initial
20.0
10
Re-equilibration
Sample Preparation[4][6]
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Weigh 10 mg of 5-Br-DMSA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if needed), dilute to volume with Water. (Conc: 1 mg/mL).
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for characterizing this molecule, including decision points for impurity identification.
Caption: Logical workflow for the isolation, purification, and structural validation of 5-Br-DMSA.
Troubleshooting & Common Pitfalls
Solubility Issues
Problem: Sample precipitates in the HPLC injector or column.
Cause: The sulfonamide is poorly soluble in pure water.
Solution: Ensure the sample diluent contains at least 30-50% organic solvent (Acetonitrile or Methanol). Do not inject pure DMSO solutions if the injection volume is large (>5 µL), as this causes peak broadening.
Peak Tailing
Problem: The main peak tails significantly.
Cause: Interaction of the sulfonamide nitrogen with residual silanols on the column.
Solution: Ensure the Mobile Phase A pH is acidic (pH 2.5 - 3.0) using Formic Acid or Phosphate buffer. This keeps the sulfonamide protonated (neutral form) and reduces silanol interactions.
Regioisomer Confusion
Risk: Confusing the target with 4-Bromo-2,5-dimethoxy... isomers.
Verification: In ¹H NMR, the coupling pattern of aromatic protons is the key.
Target (Para protons): Two sharp singlets.
Ortho/Meta Isomers: Doublets with characteristic J-coupling (Ortho ~8 Hz, Meta ~2 Hz).
Note: If 1,2,4,5-substitution is maintained, protons are always para. The shift values of the OMe groups will differentiate isomers based on shielding cones.
References
General Sulfonamide Analysis
Title: Development and Validation of RP-HPLC Method for Quantitative Determin
Source: Trends in Sciences, 2023.
URL:[Link] (General reference for sulfonamide HPLC conditions).
Application Notes and Protocols for the Mass Spectrometric Analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Introduction: Unveiling the Molecular Identity of a Novel Sulfonamide 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Molecular Identity of a Novel Sulfonamide
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The precise and accurate characterization of such molecules is paramount for understanding their pharmacokinetic profiles, metabolic fate, and potential therapeutic efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for the elucidation of molecular weight, confirmation of structure through fragmentation analysis, and sensitive quantification in complex biological matrices.
This technical guide provides a comprehensive framework for the analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven workflows. The causality behind experimental choices is explained to empower the analyst to adapt and troubleshoot as necessary.
Physicochemical Properties and Expected Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is the bedrock of robust method development.
The presence of the sulfonamide group and methoxy moieties suggests moderate polarity, making the compound amenable to reversed-phase liquid chromatography. The bromine atom provides a characteristic isotopic pattern that can aid in identification.
Predicted Fragmentation Pathway
Aromatic sulfonamides are known to exhibit characteristic fragmentation patterns in tandem mass spectrometry, primarily through the neutral loss of sulfur dioxide (SO₂), a mass of approximately 64 Da.[2] This fragmentation is a reliable diagnostic tool for this class of compounds. For 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, the protonated molecule ([M+H]⁺) is expected at m/z 295.96 (accounting for the most abundant isotopes). Upon collision-induced dissociation (CID), the principal fragmentation pathway is the expulsion of SO₂, leading to a major product ion.
The electron-donating methoxy groups and the electron-withdrawing bromine atom on the benzene ring will influence the stability of the precursor and fragment ions, but the loss of SO₂ is anticipated to be a dominant fragmentation channel.[2]
Caption: Workflow for sample preparation from a plasma matrix.
Protocol 2: LC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection and quantification of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Instrumentation:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
Parameter
Recommended Condition
Rationale
Column
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
Water with 0.1% Formic Acid
The acidic modifier promotes protonation of the analyte for positive ion ESI.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
A common organic solvent for reversed-phase chromatography.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A starting point that can be optimized based on sensitivity.
Gradient Elution
See table below
A gradient is necessary to elute the analyte with good peak shape and to clean the column.
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
1.0
95
5
5.0
5
95
6.0
5
95
6.1
95
5
8.0
95
5
MS/MS Parameters (Positive ESI Mode):
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Sulfonamides readily protonate in an acidic mobile phase.
Capillary Voltage
3.5 kV
To be optimized for maximal signal intensity.
Source Temperature
150°C
To aid in desolvation.
Desolvation Temp.
400°C
To ensure complete evaporation of the solvent from the ESI droplets.
Gas Flow
To be optimized per instrument
Crucial for efficient desolvation and ion formation.
Acquisition Mode
Multiple Reaction Monitoring (MRM)
For high selectivity and sensitivity in quantification.
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
295.96
231.99
To be optimized (start at 20 eV)
Internal Standard
Analyte-specific
Analyte-specific
To be optimized
Note: The collision energy should be optimized by infusing a standard solution of the analyte and varying the voltage to find the value that yields the highest intensity for the product ion.
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of the analyte in the unknown samples can then be determined from this calibration curve.
The presence of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is confirmed by the detection of the correct precursor-to-product ion transition at the expected retention time.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of an internal standard corrects for variations in sample preparation and instrument response. The high selectivity of MRM ensures that the signal is specific to the analyte of interest, minimizing the risk of interference from matrix components. Method validation should be performed according to established guidelines to demonstrate linearity, accuracy, precision, and sensitivity.
Conclusion
This technical guide provides a robust and scientifically grounded approach to the mass spectrometric analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. By understanding the chemical properties of the analyte and the principles of LC-MS/MS, researchers can confidently develop and execute methods for its accurate identification and quantification. The provided protocols serve as a detailed starting point, with the understanding that optimization is a key component of any successful analytical endeavor.
References
Sang-Hyun, K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1045-1052. Available at: [Link]
Mastering Purity: A Protocol for the Recrystallization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
An Application Note for Drug Development Professionals Abstract In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. 5-Bromo-2,4-dimethoxybenz...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a key building block whose purity can significantly impact the yield and quality of subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This application note presents a detailed, scientifically-grounded guide for the purification of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide by recrystallization. It moves beyond a single, rigid protocol to provide researchers with a systematic framework for solvent selection, protocol optimization, and troubleshooting, ensuring a robust and reproducible purification process.
Compound Profile and Physicochemical Characteristics
Understanding the properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is the foundation for developing an effective purification strategy. While specific experimental data for this exact compound is limited in publicly available literature, we can infer its properties from its structure and data from closely related analogues.
The molecule possesses a combination of functional groups that dictate its solubility and physical properties:
Aromatic Ring: A non-polar core.
Bromo and Methoxy Groups: These substituents add some polarity and influence crystal lattice interactions.
Sulfonamide Group (-SO₂NH₂): A highly polar group capable of hydrogen bonding.[2]
This duality of polar and non-polar regions suggests that a single ideal solvent might be elusive, and that mixed solvent systems are likely to be highly effective.
Property
Value / Prediction
Rationale / Source
Molecular Formula
C₈H₁₀BrNO₄S
Calculated from structure.
Molecular Weight
296.14 g/mol
Calculated from structure.
Appearance
Likely a white to off-white crystalline solid.
Based on typical appearance of similar aromatic sulfonamides.[3]
Estimated Melting Point
150 - 175 °C
Inferred from structurally similar compounds such as N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide (162–167 °C) and 2-Bromo-4,5-dimethoxybenzaldehyde (148 °C).[4]
The polar sulfonamide group enhances solubility in polar solvents.[2] Aprotic polar solvents like DMSO and DMF are known to be very effective for sulfonamides.[5] The largely organic structure predicts poor solubility in water.
The Cornerstone of Purity: Principles of Recrystallization
Recrystallization is a purification technique, not merely a precipitation. The process leverages the differences in solubility between the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.
The ideal recrystallization solvent should exhibit:
High solubility for the target compound at an elevated temperature (near the solvent's boiling point).
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
Favorable solubility for impurities , either being highly soluble at all temperatures or completely insoluble, allowing for their removal.
Chemical inertness toward the compound.
Volatility for easy removal from the purified crystals.
The process relies on the slow, controlled formation of a crystal lattice as a saturated solution cools. This slow growth is selective, preferentially incorporating molecules of the desired compound while excluding mismatched impurity molecules, which remain in the mother liquor. Rapid precipitation, or "crashing out," traps impurities and defeats the purpose of the purification.
Systematic Protocol for Solvent System Selection
The most critical step in developing a recrystallization procedure is selecting the appropriate solvent system. The following protocol provides a systematic, small-scale approach to identify the optimal solvent or solvent pair for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Single Solvent Screening
Preparation: Place approximately 20-30 mg of the crude solid into each of six labeled test tubes.
Solvent Addition (Room Temp): To each tube, add 0.5 mL of a different test solvent. Cover a range of polarities:
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Dichloromethane
Toluene
Hexanes
Water
Observation at Room Temperature: Agitate the tubes. An ideal solvent will not dissolve the compound at this stage. If a solvent dissolves the compound completely at room temperature, it is unsuitable for single-solvent recrystallization.
Heating: Gently heat the tubes containing undissolved solid in a water or sand bath. Add the same solvent dropwise (up to a total of ~2 mL) until the solid just dissolves.
Cooling: Allow the tubes in which the solid dissolved upon heating to cool slowly to room temperature, then place them in an ice-water bath.
Evaluation: The best single solvent is the one that dissolves the compound when hot but yields a high recovery of well-formed crystals upon cooling.
Two-Solvent System Development
If no single solvent is ideal, a two-solvent system is the preferred method.[6] This involves a "good" solvent that readily dissolves the compound and a miscible "poor" or "anti-solvent" in which the compound is insoluble.
Promising Pairs for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide:
Ethanol (good) / Water (poor)
Acetone (good) / Hexanes (poor)
Ethyl Acetate (good) / Hexanes (poor)
Dichloromethane (good) / Hexanes (poor)
Screening Protocol for Two-Solvent Systems:
Dissolve a small amount of the crude material (e.g., 50 mg) in a minimal amount of the hot "good" solvent.
While still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.
Add a drop or two of the "good" solvent to redissolve the precipitate and produce a clear, saturated solution.
Allow the solution to cool slowly, as described above, and observe crystal formation.
Detailed Recrystallization Protocol
This protocol assumes an Ethanol/Water solvent system has been selected as optimal from the screening process. Researchers should adapt the solvent choice based on their experimental findings.
Materials and Equipment
Crude 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Ethanol (Reagent grade)
Deionized Water
Erlenmeyer flasks (appropriate size for the scale)
Hotplate/stirrer
Büchner funnel and filter flask
Vacuum source
Filter paper
Watch glass
Step-by-Step Methodology
Dissolution:
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
Add a minimal volume of ethanol and begin heating the mixture with gentle stirring.
Continue adding hot ethanol in small portions until the solid is completely dissolved at a temperature just below the boiling point. It is crucial to use the minimum amount of hot solvent required.
Removal of Insoluble Impurities (Hot Filtration - Optional):
If insoluble impurities are observed in the hot solution, they must be removed by hot filtration.
Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.
Pour the hot solution quickly through the pre-heated filtration setup. This step must be done rapidly to prevent premature crystallization of the product on the filter paper.
Crystallization:
If colored impurities are present and known to be adsorbed by charcoal, add a small amount of activated charcoal to the hot solution and swirl for a few minutes before hot filtration.
Remove the flask from the heat source and cover it with a watch glass.
Add deionized water (the anti-solvent) dropwise to the hot solution until the first sign of persistent cloudiness appears. If necessary, add a drop of hot ethanol to clarify.
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Isolation of Crystals:
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
Turn on the vacuum and pour the cold crystal slurry into the funnel.
Use a spatula to transfer any remaining crystals from the flask.
Washing:
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities. Use a minimal volume to avoid redissolving the product.
Drying:
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C) can be used.
Confirm purity by melting point analysis and, if required, spectroscopic methods (NMR, IR).
Visualization of the Workflow
The following diagram illustrates the logical flow of the recrystallization process, including key decision points.
Caption: A generalized workflow for the recrystallization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Solution(s)
Oiling Out (Product separates as a liquid)
1. The melting point of the solid is below the boiling point of the solvent.2. High concentration of impurities depressing the melting point.3. Solution is cooling too quickly.
1. Re-heat the mixture to re-dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).
No Crystals Form
1. Too much solvent was used, and the solution is not saturated upon cooling.2. The solution is supersaturated but requires nucleation.
1. Boil off some of the solvent to increase the concentration and try cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.
Very Low Yield
1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete cooling before filtration.4. Washing with too much or warm solvent.
1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the filtration apparatus is pre-heated.3. Cool the flask in an ice bath for at least 30 minutes.4. Always wash crystals with a minimal amount of ice-cold solvent.
Crystals Form Too Quickly ("Crash Out")
The solution was cooled too rapidly, trapping impurities.
1. Re-heat the solution until the solid redissolves.2. Add a small amount (5-10%) of additional hot solvent.3. Insulate the flask (e.g., with paper towels) to ensure slow cooling.
References
Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2019). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1637–1654. [Link]
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (n.d.). Google Patents.
Ali, A., Uddin, M. N., Khan, A., Al-Harrasi, A., & Rehman, A. U. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2397–2411. [Link]
Jurasek, O., & Maruniak, M. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4347. [Link]
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). Sciencemadness Discussion Board. Retrieved February 6, 2026, from [Link]
Figure 4. shows that replacement of solvent for recrystallization does not change... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (n.d.). Google Patents.
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 6, 2026, from [Link]
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
5-bromo-N-(4-hydroxy[1,1'-biphenyl]-3-yl)-2-methoxybenzene-1-sulfonamide | C19H16BrNO4S | CID 145704699. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. (2005, August 22). SWGDrug. Retrieved February 6, 2026, from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved February 6, 2026, from [Link]
Application Note: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide as a Privileged Synthon in Kinase Inhibitor Discovery
This Application Note is designed to serve as a definitive technical guide for the utilization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS 1305712-95-1) in the rational design and synthesis of kinase inhibitors.[1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the utilization of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (CAS 1305712-95-1) in the rational design and synthesis of kinase inhibitors.[1][2][3]
[1][2][3][4]
Executive Summary
In the landscape of targeted protein kinase inhibitors (PKIs), the sulfonamide moiety acts as a critical pharmacophore, often functioning as a hydrogen bond donor/acceptor system that interacts with the catalytic hinge region or the DFG-motif (Asp-Phe-Gly) of the kinase activation loop.
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide represents a high-value "privileged structure" for medicinal chemistry due to its unique substitution pattern:
5-Bromo Handle: Allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heteroaryl "warheads."[1][2][3]
2,4-Dimethoxy Core: Provides electron-donating character that modulates the acidity (pKa) of the sulfonamide nitrogen, improving selectivity and solubility profiles compared to electron-deficient analogs.[1][2]
Sulfonamide Anchor: Serves as a primary binding motif for Type II kinase inhibitors (e.g., targeting the inactive conformation) or as a precursor for sulfonylureas.
This guide details the synthetic protocols, mechanistic rationale, and structural biology considerations for deploying this scaffold in library generation.
Structural Biology & Pharmacophore Mapping[1][4]
To effectively utilize this scaffold, one must understand its spatial orientation within the ATP-binding pocket.
The "Gatekeeper" Interaction
In many Type II inhibitors (analogous to Sorafenib or Pazopanib), the sulfonamide moiety bridges the interaction between the inhibitor and the conserved Glu/Asp residues in the C-helix or the DFG-out motif.
The Methoxy Effect: The methoxy groups at positions 2 and 4 are not merely decorative.
2-OMe: Often induces a twist in the biaryl axis due to steric clash with the sulfonamide, forcing the molecule into a non-planar conformation that complements the 3D structure of the kinase hydrophobic pocket.
4-OMe: Fills the hydrophobic sub-pocket adjacent to the gatekeeper residue.
Diagram: Pharmacophore Binding Mode
The following diagram illustrates the theoretical binding mode of a derivative synthesized from this scaffold within a generic Tyrosine Kinase (e.g., VEGFR2 or FGFR1) pocket.
Figure 1: Schematic representation of the scaffold bridging the DFG motif and the Hinge region.[4] The 5-position modification directs the warhead toward the adenine pocket.[1]
Synthetic Protocols
The electron-rich nature of the 2,4-dimethoxy ring makes the 5-bromo substituent less reactive toward oxidative addition than electron-deficient aryl halides (e.g., nitro-halides).[1][2][3] Therefore, standard Pd(PPh3)4 conditions often result in poor yields or incomplete conversion. The following protocols utilize electron-rich phosphine ligands to overcome this electronic deactivation.
Preparation: In a specific microwave vial or round-bottom flask, charge the sulfonamide scaffold (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
Degassing: Add the solvent mixture (Dioxane/H2O). Sparge with Argon or Nitrogen gas for 10 minutes. Critical: Oxygen inhibits the active Pd(0) species.
Catalyst Addition: Add the Palladium catalyst (XPhos Pd G2 is recommended for this electron-rich substrate).
Reaction: Seal the vessel.
Thermal: Heat to 90°C for 12–16 hours.
Microwave: Irradiate at 110°C for 45 minutes.
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash column chromatography.
Note: The sulfonamide group is polar. Expect elution in 40–80% EtOAc/Hexanes or 2–5% MeOH/DCM.
Protocol B: Sulfonylurea Formation (Type II Inhibitor Synthesis)
Many kinase inhibitors (e.g., sulfonylureas) require the activation of the sulfonamide nitrogen.
Objective: Conversion of the sulfonamide to a sulfonyl isocyanate or carbamate intermediate.
Activation: Dissolve 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in anhydrous THF.
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) or LiHMDS. Stir for 30 min.
Coupling: Add the appropriate isocyanate (R-NCO) to generate the sulfonylurea directly.
Alternative: If the isocyanate is unstable, treat the sulfonamide anion with 4-nitrophenyl chloroformate to form the active carbamate, then react with an amine (R-NH2).
Analytical Data & QC Parameters
When validating the synthesized inhibitors, specific NMR signatures confirm the integrity of the core scaffold.
Feature
1H NMR Shift (DMSO-d6)
Multiplicity
Interpretation
Sulfonamide NH2
7.0 – 7.5 ppm
Broad Singlet
Disappears on D2O shake.[1][2] Shift moves downfield (>9 ppm) if acylated/sulfonylurea formed.
Aromatic H (C6)
~7.6 ppm
Singlet
Proton ortho to Sulfonamide (deshielded).[1][2][3]
Aromatic H (C3)
~6.8 ppm
Singlet
Proton between Methoxy groups (shielded).[1][2][3]
Expert Tip: The two singlets in the aromatic region (para to each other) are diagnostic. If you see splitting (doublets), regioselectivity of your coupling might be wrong, or you have the wrong starting isomer.
Workflow Visualization
The following diagram outlines the logical flow for generating a focused library of kinase inhibitors using this scaffold.
Figure 2: Divergent synthetic pathways. Path A prioritizes installing the hinge binder first; Path B prioritizes the solvent-exposed tail.[1]
References
Structure-Activity Relationships of Sulfonamide Kinase Inhibitors
Source: National Institutes of Health (NIH) / PubMed
Context: Detailed analysis of sulfonamide binding modes in Carbonic Anhydrase and Kinases, highlighting the role of methoxy substitutions in hydrophobic pocket filling.
URL:[Link] (General Search: "Sulfonamide kinase inhibitor SAR")
Design and Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors
Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry
Context: Establishes the utility of the brominated dimethoxybenzene scaffold in targeting the FGFR1 kinase domain.[5][6]
URL:[Link]
Synthesis and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors
Source: MDPI (Molecules)
Context: Discusses the hydrogen bonding network of methoxy-sulfonamide motifs in the PI3K/mTOR affinity pocket.
URL:[Link]
The Strategic Synthesis of Bio-Relevant Heterocycles from 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Versatile Scaffolding In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Versatile Scaffolding
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide emerges as a particularly strategic starting material for the synthesis of a variety of heterocyclic systems. Its unique constellation of functional groups—a reactive bromine atom, electron-donating methoxy groups, and a versatile sulfonamide moiety—provides a rich platform for a multitude of synthetic transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, outlining robust protocols for the synthesis of medicinally relevant heterocyclic compounds, including benzothiadiazine dioxides and dibenzo[b,f][2][3]thiazepine dioxides, from this readily accessible precursor. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into the mechanistic underpinnings of these transformations.
Core Synthetic Strategies: Navigating the Reaction Landscape
The synthetic utility of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is primarily anchored in two key reactive sites: the bromine atom, which is amenable to cross-coupling reactions, and the sulfonamide nitrogen, which can participate in cyclization cascades. The methoxy groups, while seemingly inert, play a crucial role in modulating the electronic properties of the benzene ring, influencing reactivity and directing the regioselectivity of certain reactions. Our focus will be on two powerful and widely applicable synthetic strategies:
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the introduction of a wide range of nitrogen-containing moieties at the position of the bromine atom. This initial intermolecular coupling sets the stage for a subsequent intramolecular cyclization to construct the desired heterocyclic core.[4][5][6][7][8]
Copper-Catalyzed Ullmann Condensation: A classic and cost-effective method for C-N bond formation, the Ullmann condensation provides an alternative to palladium-catalyzed methods, particularly for certain substrates and on a larger scale.[3][9][10][11][12]
These primary bond-forming reactions are followed by intramolecular cyclization, a key step in forging the final heterocyclic ring system.
Synthesis of 7,9-Dimethoxy-2H-1,2,4-benzothiadiazine 1,1-dioxides: A Protocol for Bioactive Scaffolds
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, with prominent examples including the diuretic drug hydrochlorothiazide.[13] Derivatives of this heterocyclic system have shown a wide range of biological activities, making them attractive targets for drug discovery programs.[2][14][15]
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in carbonic anhydrase inhibitor design
Application Notes and Protocols Topic: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in Carbonic Anhydrase Inhibitor Design Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in Carbonic Anhydrase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Substituted Benzenesulfonamides in Targeting Carbonic Anhydrases
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This simple reaction is crucial for a host of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[2] Consequently, the dysfunction of various CA isoforms is implicated in a range of pathologies, establishing them as significant therapeutic targets for conditions like glaucoma, epilepsy, edema, and cancer.[1][3][4]
The sulfonamide moiety (-SO₂NH₂) is the cornerstone of classical CA inhibitor (CAI) design.[5] It acts as a potent zinc-binding group (ZBG), where the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion at the bottom of the enzyme's active site, effectively blocking its catalytic activity.[6][7] The design of potent and, critically, isoform-selective inhibitors relies on a well-established pharmacophore model comprising three key elements: the ZBG, an aromatic or heterocyclic ring, and a "tail" moiety.[8][9] While the ZBG anchors the molecule, the tail extends towards the entrance of the active site, interacting with isoform-variable amino acid residues to confer selectivity.[8][10]
This guide focuses on 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , a scaffold that exemplifies a rational approach to CAI design. Its substituted benzene ring serves not only as a rigid core but also presents specific chemical features—the dimethoxy and bromo groups—that can be exploited to fine-tune binding affinity and achieve desired selectivity profiles. This document provides a comprehensive overview of its design rationale, detailed protocols for its synthesis, and its application in robust in vitro inhibition assays.
Design Rationale: Decoding the 5-Bromo-2,4-dimethoxybenzene Scaffold
The selection of this particular substitution pattern is a deliberate strategy rooted in established structure-activity relationships (SAR) for benzenesulfonamide-based CAIs.[10] Each component of the scaffold plays a distinct role in the molecular recognition process within the CA active site.
The Sulfonamide Anchor (ZBG): This is the primary pharmacophore. It mimics the transition state of the CO₂ hydration reaction and binds with high affinity to the Zn²⁺ ion, which is coordinated by three histidine residues and a water molecule/hydroxide ion in the native enzyme.[7]
The 2,4-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the aromatic ring and the acidity of the sulfonamide, which can influence binding affinity.[11] Furthermore, the oxygen atoms can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues or structured water molecules within the active site.
The 5-Bromo Group: The bromine atom offers several strategic advantages. Its size and hydrophobicity can lead to favorable van der Waals or hydrophobic interactions in the active site.[10] Crucially, it provides a versatile synthetic handle for late-stage functionalization. Through modern cross-coupling reactions (e.g., Suzuki, Sonogashira), the bromo group can be replaced with diverse chemical moieties, enabling the systematic exploration of the "tail" region to optimize isoform selectivity, particularly for targeting tumor-associated isoforms like CA IX and CA XII over the ubiquitous CA I and II.[12][13]
The logical flow from the core scaffold to a diverse library of inhibitors is a key strategy in modern drug discovery.
Caption: The iterative cycle of carbonic anhydrase inhibitor design.
Protocol 1: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
This protocol outlines a standard, multi-step synthesis starting from commercially available 1,3-dimethoxybenzene. The causality behind each step is to progressively build the target molecule by introducing the required functional groups in a regiochemically controlled manner.
Caption: Synthetic workflow for the target sulfonamide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
Step 1: Bromination of 1,3-Dimethoxybenzene
Rationale: Electrophilic aromatic substitution to introduce the bromine atom. The methoxy groups are ortho-, para-directing, and the bromine will add para to one and ortho to the other, at the highly activated C4 position.
In a round-bottom flask, dissolve 1,3-dimethoxybenzene (1.0 eq) in DMF.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Bromo-2,4-dimethoxybenzene. This product is often pure enough for the next step, or can be purified by column chromatography if necessary.
Step 2: Chlorosulfonylation of 1-Bromo-2,4-dimethoxybenzene
Rationale: Introduction of the sulfonyl chloride group. Chlorosulfonic acid is a powerful electrophile that reacts with the activated aromatic ring. The reaction is performed at low temperature to control its high reactivity.
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Cool chlorosulfonic acid (4.0-5.0 eq) in a flask to 0 °C.
Add 1-Bromo-2,4-dimethoxybenzene (1.0 eq) dropwise via an addition funnel, keeping the internal temperature below 5 °C.
After the addition is complete, stir the mixture at 0 °C for 1 hour, then at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
A precipitate (the sulfonyl chloride) will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Dissolve the crude solid in DCM, dry the solution over anhydrous Na₂SO₄, filter, and concentrate to yield 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride.
Step 3: Amination of the Sulfonyl Chloride
Rationale: Conversion of the reactive sulfonyl chloride to the stable sulfonamide via nucleophilic substitution with ammonia.[14]
Dissolve the crude 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like diethyl ether or THF.
Cool the solution to 0 °C.
Add concentrated ammonium hydroxide solution (excess, ~10 eq) dropwise. A white precipitate will form immediately.
Stir the mixture vigorously for 1-2 hours at room temperature.
If a precipitate is present, collect it by filtration. If not, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) or recrystallization to afford pure 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[15]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound. It is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), monitored at 400-405 nm.[16] The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening.[17][18]
Caption: High-throughput screening workflow for CA inhibitors.
Materials and Reagents:
Enzyme: Purified human CA isoform (e.g., hCA II as a starting point).
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
Substrate: p-Nitrophenyl acetate (p-NPA), 10 mM stock in acetonitrile.
Test Inhibitor: 10 mM stock solution of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in DMSO.
Positive Control: Acetazolamide (AZA), 10 mM stock in DMSO.
Perform serial dilutions of the test inhibitor and AZA stocks in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the well is ≤1%.
Prepare a "no inhibitor" control (100% activity) using buffer with the same final concentration of DMSO.
Prepare a "background" control with buffer and substrate, but no enzyme.
Assay Plate Setup (Final Volume = 200 µL):
To each well, add:
160 µL of Assay Buffer.
10 µL of the appropriate inhibitor dilution (or DMSO for 100% activity control).
10 µL of CA enzyme working solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate, to be determined empirically).
Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding 20 µL of p-NPA working solution (diluted from stock into assay buffer, e.g., to 1 mM) to all wells.
Immediately place the plate in the microplate reader.
Measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.
Data Analysis:
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).
Subtract the rate of the background control from all other rates.
Calculate the percent inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (sigmoidal, variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Assessing Isoform Selectivity
Achieving isoform selectivity is a primary goal in CAI development to minimize off-target effects.[19] For example, selective inhibition of tumor-associated CA IX over the highly abundant cytosolic CA II is desirable for anticancer agents.[12][20]
Methodology:
Select CA Isoform Panel: Choose a panel of relevant human (h) CA isoforms, such as hCA I, hCA II (common off-targets), and the therapeutic targets of interest (e.g., hCA IX, hCA XII for oncology; hCA IV for glaucoma).
Repeat Inhibition Assay: Perform the complete assay described in Protocol 2 for each selected CA isoform. It is critical to optimize the enzyme concentration for each isoform to ensure a robust and linear assay window.
Data Compilation and Analysis:
Determine the IC₅₀ or Kᵢ value for the test compound against each isoform.
Summarize the results in a table for clear comparison.
Calculate selectivity indices (SI) by taking the ratio of IC₅₀ values. For example:
SI (CA II / CA IX) = IC₅₀ (for hCA II) / IC₅₀ (for hCA IX)
A higher SI value indicates greater selectivity for the target isoform (in this case, CA IX) over the off-target isoform (CA II).
Table 1: Template for Summarizing CA Inhibition and Selectivity Data
Compound
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Selectivity (II/IX)
Selectivity (I/IX)
Acetazolamide (Control)
250
12
25
5.7
0.48
10
5-Bromo-2,4-dimethoxy-BS
Data
Data
Data
Data
Calculate
Calculate
Derivative 1
Data
Data
Data
Data
Calculate
Calculate
Derivative 2
Data
Data
Data
Data
Calculate
Calculate
(Note: Data for Acetazolamide are representative values from the literature.[2][8] BS = benzenesulfonamide)
References
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1939. Available from: [Link]
Giel-Pietraszuk, M., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. European Journal of Medicinal Chemistry, 250, 115217. Available from: [Link]
Saleem, M., et al. (2020). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. ResearchGate. Available from: [Link]
Singh, S., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Available from: [Link]
Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2817–2831. Available from: [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7041–7057. Available from: [Link]
Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271–277. Available from: [Link]
Gül, H. İ., et al. (2018). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 191–197. Available from: [Link]
Wikipedia contributors. (2024). Carbonic anhydrase inhibitor. Wikipedia. Available from: [Link]
Al-Hadhrami, S., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLOS ONE, 18(10), e0292415. Available from: [Link]
Liskova, P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1251–1262. Available from: [Link]
Bar-Zeev, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1675–1693. Available from: [Link]
Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21338–21345. Available from: [Link]
Bar-Zeev, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1675–1693. Available from: [Link]
Al-Warhi, T., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300267. Available from: [Link]
D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 762–766. Available from: [Link]
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. Available from: [Link]
Nocentini, A., et al. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546–1562. Available from: [Link]
Pitre, S. P., & McTiernan, C. D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Chemical Science, 13(20), 5918–5924. Available from: [Link]
Sharma, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2841–2852. Available from: [Link]
Bar-Zeev, M., et al. (2007). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Organic Letters, 9(20), 3933–3936. Available from: [Link]
User contribution. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Sciencemadness Discussion Board. Available from: [Link]
De Luca, V., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 323–334. Available from: [Link]
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 868–873. Available from: [Link]
Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. Available from: [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
Johnson, D. S., & Li, J. J. (2012). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. The Art of Drug Synthesis. Available from: [Link]
EP0512953B1 - Process for the preparation of benzene sulfonamides. (1992). Google Patents.
Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]
De Luca, V., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2182050. Available from: [Link]
Avvaru, V. S., & McKenna, R. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(9), 2769. Available from: [Link]
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 868–873. Available from: [Link]
Friedman, D. I. (2019). Contemporary management of the pseudotumor cerebri syndrome. Expert Review of Neurotherapeutics, 19(9), 871-884. Available from: [Link]
Angapelly, S., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(11), 1558–1563. Available from: [Link]
Mustafa, M., & Winum, J.-Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 501-512. Available from: [Link]
Angeli, A., et al. (2021). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. Bioorganic Chemistry, 114, 105058. Available from: [Link]
Topic: A High-Throughput Screening Cascade for Identifying Novel Antibacterial Agents Among 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antiba...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial activity. Sulfonamides, a class of synthetic antimicrobial agents, have a long history in chemotherapy and serve as a valuable scaffold for derivative synthesis.[1][2] This application note provides a comprehensive, field-proven guide for the systematic screening of novel 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivatives. We detail a hierarchical screening cascade, from initial qualitative hit identification to quantitative potency and bactericidal activity determination, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] The protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility for drug discovery programs.
Introduction: The Rationale for Sulfonamide Derivative Exploration
Sulfonamides were among the first classes of effective antibacterial agents and continue to be a cornerstone of medicinal chemistry.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6][7] Since humans acquire folate through their diet, this pathway presents a selective target for antimicrobial therapy.[7][8]
The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide core represents a promising starting point for generating a library of novel derivatives. The strategic modification of this scaffold can lead to compounds with improved potency, expanded spectrum of activity, and potentially novel interactions with the target enzyme or other bacterial processes. This guide outlines the critical workflow for evaluating such a library to identify lead candidates for further development.
The Sulfonamide Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[6] By competitively binding to the active site of DHPS, they block the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (folate).[6][9] Folate is a vital cofactor for the synthesis of nucleotides (like thymidine and uridine), which are necessary for DNA replication, repair, and transcription.[9] The resulting depletion of essential metabolites inhibits bacterial growth and proliferation, making most sulfonamides bacteriostatic.[5][7]
Figure 1: Mechanism of Action. Sulfonamide derivatives act as competitive inhibitors of the bacterial enzyme Dihydropteroate Synthase (DHPS), blocking the folic acid synthesis pathway required for DNA replication.
The Screening Cascade: A Strategy for Efficient Hit Identification
A tiered or cascaded approach is the most resource-efficient strategy for screening a chemical library. This workflow prioritizes high-throughput, cost-effective methods for initial screening to eliminate inactive compounds, followed by more complex, quantitative assays for promising "hits."
Figure 2: Experimental Workflow. A hierarchical screening cascade ensures efficient allocation of resources, moving from broad qualitative screening to precise quantitative evaluation of promising compounds.
Conceptual Protocol: Synthesis of a Derivative Library
The generation of a diverse chemical library is foundational to the screening process. The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide scaffold can be modified through several established synthetic routes. A common approach involves the N-alkylation or N-arylation of the sulfonamide nitrogen.
General Procedure (Example: N-Alkylation):
To a solution of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in a suitable aprotic solvent (e.g., Dimethylformamide, DMF), add a base such as Lithium Hydride (LiH) or Potassium Carbonate (K₂CO₃) to deprotonate the sulfonamide nitrogen.[10]
Introduce the desired alkylating agent (e.g., an alkyl bromide or iodide) dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating for a specified duration (e.g., 3-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).[10]
Purify the crude product using flash column chromatography.
Confirm the structure and purity of the final derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before biological screening.[11]
Causality Note: The use of a strong base is necessary to generate the sulfonamide anion, a potent nucleophile that can then react with the electrophilic alkyl halide. Purity is paramount; impurities can lead to false-positive or false-negative results in biological assays.
Detailed Experimental Protocols for Antibacterial Screening
All protocols should adhere to aseptic techniques. Methodologies should be standardized according to guidelines from CLSI (M07 for broth dilution, M02 for disk diffusion) to ensure inter-experimental comparability.[3][12]
Required Materials
Bacterial Strains: Use ATCC® (American Type Culture Collection) quality control strains.
Gram-positive: Staphylococcus aureus (ATCC® 25923™ or 29213™)
Gram-negative: Escherichia coli (ATCC® 25922™)
(Optional) Pseudomonas aeruginosa (ATCC® 27853™)
Culture Media:
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution.
Mueller-Hinton Agar (MHA) for disk diffusion and MBC plating.
Reagents & Consumables:
Test derivatives and reference antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole).
Dimethyl sulfoxide (DMSO) for compound dissolution.
Sterile 96-well microtiter plates.
Sterile petri dishes (90 or 100 mm).
Sterile 6 mm paper disks.
0.5 McFarland turbidity standard.
Sterile saline (0.85% NaCl).
Protocol 1: Primary Screening via Agar Disk Diffusion
This qualitative method rapidly identifies derivatives with potential antibacterial activity.[13]
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test derivative at a set concentration (e.g., 1 mg/mL in DMSO) onto a corresponding disk.
Controls:
Positive Control: Apply a disk with a known antibiotic (e.g., Ciprofloxacin).
Negative Control: Apply a disk with the solvent (DMSO) alone to ensure it has no inhibitory effect.
Incubation: Let the plates sit at room temperature for 15-30 minutes to allow for compound diffusion, then invert and incubate at 35-37°C for 16-20 hours.
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Causality Note: The size of the inhibition zone is influenced by the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism. It provides a qualitative but not directly comparable measure of potency between different chemical classes.
Protocol 2: Secondary Screening via Broth Microdilution (MIC Determination)
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[14][15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.[17][18]
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
Inoculum Preparation: Dilute the 0.5 McFarland suspension prepared in Protocol 1 into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
Plate Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Controls (Crucial for Validation):
Growth Control (Well 11): 50 µL CAMHB + 50 µL inoculum (no compound). This well must show turbidity.
Sterility Control (Well 12): 100 µL CAMHB (no compound, no inoculum). This well must remain clear.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
Reading the MIC: The MIC is the lowest concentration of the derivative at which there is no visible turbidity (growth).
This assay determines the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[19][20] It is performed directly after the MIC is determined.
Subculturing: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label the plate to correspond with the concentrations from the MIC assay.
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
Reading the MBC: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction from the initial inoculum count) on the agar plate.
Data Presentation and Interpretation
Structured data presentation is essential for analysis and comparison.
Table 1: Primary Screening Results (Agar Disk Diffusion)
MIC: A lower MIC value indicates higher potency.[17] While clinical breakpoints from CLSI/EUCAST are used for established drugs, for novel compounds, potency is assessed relatively between derivatives and against reference antibiotics.[3][21]
MBC/MIC Ratio: This ratio is critical for classifying the compound's activity.[20]
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates the compound actively kills the bacteria.
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound primarily inhibits growth, relying on the host immune system to clear the infection.
Conclusion and Forward Look
This application note provides a robust framework for the initial antibacterial screening of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivatives. By following this hierarchical cascade, researchers can efficiently identify promising lead compounds. Derivatives demonstrating high potency (low MIC) and, ideally, bactericidal activity can be prioritized for further studies, including screening against a broader panel of clinically relevant and resistant pathogens, cytotoxicity testing against mammalian cell lines to determine a selectivity index, and eventual progression into in vivo efficacy models.
References
Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]
ResearchGate. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
PMC - NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]
Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
PMC - NIH. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing. [Link]
Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Link]
ResearchGate. Mechanism of action of sulphonamides. [Link]
Longdom Publishing. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][5][22]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]
Application Note: A Multiparametric Approach to Developing Cell-Based Assays for Novel Sulfonamide Compounds
Introduction: The Modern Sulfonamide in Drug Discovery Historically recognized for their bacteriostatic properties via inhibition of folic acid synthesis, sulfonamides are now being leveraged to target a wide array of pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Modern Sulfonamide in Drug Discovery
Historically recognized for their bacteriostatic properties via inhibition of folic acid synthesis, sulfonamides are now being leveraged to target a wide array of proteins implicated in cancer and other diseases, including carbonic anhydrases, tyrosine kinases, and cell cycle regulators.[1][2][3][4] The successful progression of a novel sulfonamide from a benchtop curiosity to a clinical candidate hinges on a thorough understanding of its cellular activity. Cell-based assays provide this critical insight, offering a more physiologically relevant context than traditional biochemical assays. This document outlines a validated, three-tiered assay cascade designed to comprehensively profile a compound's efficacy, mechanism, and specificity.
Tier 1: Establishing a Cytotoxic Profile with the MTT Assay
The first and most fundamental question for any potential therapeutic is its cytotoxic or cytostatic potency. This initial screen is not merely a measure of efficacy; it is the foundational experiment that dictates the concentration ranges for all subsequent mechanistic studies. An inaccurate initial potency assessment can lead to misleading data in downstream assays. Cytotoxicity assays are therefore a critical first step in the drug discovery pipeline.[5][6][7][8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][11]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing sulfonamide cytotoxicity using the MTT assay.
Protocol: MTT Assay for IC50 Determination
Materials:
MTT reagent (5 mg/mL in sterile PBS, store at -20°C, protected from light)
Solubilization buffer (e.g., 100% DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[10][12]
96-well flat-bottom tissue culture plates
Appropriate cancer cell line and complete culture medium
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Prepare a 2X serial dilution of the novel sulfonamide compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include a "medium only" blank control.[12]
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11][13]
Formazan Development: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[11]
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer to each well.[12]
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm within 1 hour.[10]
Data Presentation and Interpretation
The resulting absorbance values are normalized to the vehicle control (representing 100% viability). A dose-response curve is plotted using non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Compound
Cell Line
Incubation Time (h)
IC50 (µM)
Sulfonamide-X
MCF-7
48
5.2
Sulfonamide-X
A549
48
12.8
Doxorubicin (Control)
MCF-7
48
0.8
Tier 2: Uncovering the Mechanism of Action (MoA)
With a confirmed cytotoxic effect, the subsequent investigation must focus on how the compound induces cell death or inhibits proliferation. Common mechanisms for anti-cancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][14]
A. Apoptosis Induction: The Caspase-Glo® 3/7 Assay
Apoptosis is a highly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[15] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[15][16]
Signaling Pathway: Executioner Caspase Activation
Caption: Simplified pathway of apoptosis and the Caspase-Glo® 3/7 assay principle.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
Caspase-Glo® 3/7 Reagent (Promega)
White-walled, 96-well plates suitable for luminescence
Cells and novel sulfonamide compound
Luminometer
Procedure:
Cell Plating and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. Treat cells with the sulfonamide compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours).
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17] Incubate at room temperature for 1-2 hours, protected from light.
Measurement: Measure the luminescence using a plate-reading luminometer.[18] Increased luminescence relative to the vehicle control indicates apoptosis induction.
B. Cell Cycle Arrest: Propidium Iodide Staining
Many anti-cancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[19][20] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[19] Because cells in G2/M phase have twice the DNA content of cells in G0/G1, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle phase.[21]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
Phosphate-Buffered Saline (PBS)
70% ethanol, ice-cold (-20°C)
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Flow cytometry tubes
Flow cytometer
Procedure:
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the sulfonamide compound (e.g., at its IC50 concentration) for 24-48 hours. Include a vehicle-treated control.
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Washing: Wash the cell pellet once with 1 mL of cold PBS.
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate at -20°C for at least 2 hours (or up to several weeks).
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
Incubate for 30 minutes at room temperature in the dark.[23]
Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will reveal the percentage of cells in the G0/G1, S, and G2/M phases.[21]
Interpreting Cell Cycle Data
Caption: Interpreting cell cycle histogram shifts after drug treatment.
Tier 3: Validating On-Target Activity
Demonstrating that a compound kills cells and does so via a specific mechanism is essential. However, for target-based drug discovery, it is paramount to confirm that these effects are a direct result of the compound binding to its intended molecular target.[24][25] Target engagement assays provide this crucial link between compound binding and cellular phenotype.[26]
CETSA is a powerful technique to assess target engagement in a cellular environment. It operates on the principle that when a ligand binds to its target protein, it confers thermal stability to the protein.[26] This increased stability means the protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state.
Caption: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment, showing a rightward shift in the melting curve of the target protein only in the presence of the sulfonamide compound, provides strong evidence of direct target engagement within the cell.
Conclusion: An Integrated Assay Cascade
The development of cell-based assays for novel sulfonamides should not be a disjointed collection of experiments but rather an integrated, logical cascade. This guide provides a framework that builds from broad phenotypic effects to specific molecular mechanisms. By first establishing cytotoxicity (Tier 1), then dissecting the mechanism of cell death (Tier 2), and finally confirming target engagement (Tier 3), researchers can build a comprehensive and compelling data package that validates the therapeutic potential of their novel compounds. This structured approach ensures that experimental choices are driven by preceding data, creating a robust and self-validating system for advancing promising molecules in the drug discovery pipeline.
References
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information (NCBI). [Link]
Sulfonamides: Drug List, Side Effects, Dosage. MedicineNet. [Link]
Strategies for target and pathway engagement in cellular assays. BPS (British Pharmacological Society). [Link]
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. MDPI. [Link]
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]
Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information (NCBI). [Link]
Sulfonamides. MSD Manual Professional Edition. [Link]
Application Notes and Protocols for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unveiling the Potential of a Substituted Benzenesulfonamide The sulfonamide functional group is a c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Substituted Benzenesulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] From their historical significance as antibacterial agents to their contemporary roles in anticancer, antiviral, and antidiabetic therapies, sulfonamides represent a privileged scaffold in drug discovery.[2][3] The versatility of the sulfonamide moiety stems from its ability to engage in key hydrogen bonding interactions with biological targets, its chemical stability, and the synthetic tractability that allows for diverse substitutions on the aromatic ring and the sulfonamide nitrogen.
This guide focuses on the specific, yet underexplored molecule, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide . While direct and extensive research on this particular compound is nascent, its structural features—a brominated and dimethoxylated benzene ring attached to a sulfonamide group—suggest a rich potential for its application as a chemical probe. The electron-withdrawing nature of the sulfonamide and bromo substituents, combined with the electron-donating methoxy groups, creates a unique electronic and steric profile that can be exploited for selective interactions with biological macromolecules.
This document serves as a detailed guide for researchers, providing both the theoretical framework and practical protocols for utilizing 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide as a chemical probe. We will explore its potential applications in oncology and microbiology, grounded in the established activities of structurally related compounds. The protocols provided herein are designed to be robust and self-validating, empowering researchers to investigate the mechanism of action of this promising molecule.
Physicochemical Properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing meaningful experiments. Below is a summary of the predicted and known properties of compounds with high structural similarity.
Property
Value/Prediction
Source
Molecular Formula
C₈H₁₀BrNO₄S
-
Molecular Weight
312.14 g/mol
-
XLogP3
1.9
PubChem
Hydrogen Bond Donor Count
1
-
Hydrogen Bond Acceptor Count
5
-
Rotatable Bond Count
2
-
Appearance
Predicted to be a solid at room temperature
-
Solubility
Predicted to be soluble in organic solvents like DMSO and ethanol
-
Part 1: Application in Cancer Cell Biology - Probing Microtubule Dynamics
Rationale: Diarylsulfonamides have emerged as a promising class of anticancer agents, with some acting as inhibitors of tubulin polymerization.[4] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The substitution pattern on the phenyl rings plays a critical role in the potency and selectivity of these compounds. The dimethoxy substitution on one ring of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is reminiscent of the trimethoxyphenyl ring found in known tubulin inhibitors like colchicine and combretastatin A-4. Therefore, it is hypothesized that this compound may act as a microtubule-destabilizing agent.
Caption: Workflow for investigating the anticancer properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Protocol 1.1: Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effects of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
Cancer cell lines (e.g., MCF-7, HeLa, A549)
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (stock solution in DMSO)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
MTT or XTT reagent
Plate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in complete medium. The final concentrations should range from nanomolar to micromolar. Add the compound dilutions to the cells and include a vehicle control (DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
Viability Assay: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 1.2: Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide on the microtubule network in cancer cells.
Materials:
Cancer cells grown on coverslips
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
4% Paraformaldehyde (PFA) in PBS
0.1% Triton X-100 in PBS
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody against α-tubulin
Fluorescently labeled secondary antibody
DAPI for nuclear staining
Fluorescence microscope
Procedure:
Cell Treatment: Treat cells grown on coverslips with 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide at its IC50 concentration for 16-24 hours.
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
Staining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips on microscope slides.
Imaging: Visualize the cells using a fluorescence microscope. Look for disruption of the microtubule network, such as depolymerization or abnormal spindle formation in treated cells compared to controls.[4]
Part 2: Application in Microbiology - Targeting Folic Acid Synthesis
Rationale: The sulfonamide core is the defining feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[] This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis, and thus halts bacterial growth.[] The antibacterial efficacy of sulfonamides can be modulated by substitutions on the benzene ring. The bromo and dimethoxy groups on 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide may influence its binding to the DHPS active site and its ability to penetrate the bacterial cell wall.
Caption: Proposed mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide in bacteria.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide that inhibits the visible growth of a bacterium.
Materials:
Bacterial strains (e.g., E. coli, S. aureus)
Mueller-Hinton Broth (MHB)
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (stock solution in DMSO)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 2.2: In Vitro Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
Objective: To directly measure the inhibitory effect of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide on the activity of the DHPS enzyme.
Materials:
Recombinant DHPS enzyme
p-Aminobenzoic acid (PABA)
Dihydropteridine pyrophosphate (DHPP)
Assay buffer (e.g., Tris-HCl with MgCl₂)
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Detection reagent (e.g., a fluorescent probe that reacts with the product)
96-well plate suitable for fluorescence measurements
Fluorescence plate reader
Procedure:
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, and the DHPS enzyme.
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
Detection: Stop the reaction and add the detection reagent. Measure the fluorescence signal, which is proportional to the amount of product formed.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Trustworthiness and Self-Validation
The protocols described above are designed with internal controls to ensure the validity of the results.
Dose-Response Curves: In both the cytotoxicity and enzyme inhibition assays, the use of serial dilutions allows for the generation of dose-response curves, which are essential for confirming a specific biological effect and for calculating IC50 values.
Orthogonal Assays: The proposed workflows utilize orthogonal assays to build a strong case for a particular mechanism of action. For instance, in the cancer application, the observation of G2/M arrest in the cell cycle analysis is corroborated by the direct visualization of microtubule disruption in the immunofluorescence assay.
Positive and Negative Controls: The inclusion of appropriate positive (known inhibitors) and negative (vehicle) controls in all experiments is crucial for interpreting the data and ensuring that the observed effects are due to the compound of interest.
Conclusion and Future Directions
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a compound with significant potential as a chemical probe in both oncology and microbiology. Its structural features suggest that it may act as a microtubule-destabilizing agent or as an inhibitor of bacterial folic acid synthesis. The detailed protocols provided in this guide offer a roadmap for researchers to systematically investigate these hypotheses.
Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. Furthermore, the development of tagged versions of this molecule (e.g., with a fluorescent dye or a biotin tag) could enable its use in more advanced chemical biology applications, such as target identification and validation through pull-down assays and cellular imaging. The exploration of this and related compounds will undoubtedly contribute to the development of novel therapeutic agents and a deeper understanding of complex biological processes.
References
ResearchGate. (2025). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Retrieved from [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
Unknown. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Al-Ghorbani, M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11293. Retrieved from [Link]
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2987-3001. Retrieved from [Link]
de la Torre, B. G., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-138. Retrieved from [Link]
Farooq, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. Retrieved from [Link]
Ghoneim, K. M., & Ghorab, M. M. (1975). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 64(8), 1334-1336. Retrieved from [Link]
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
Wang, C., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 23(11), 2999. Retrieved from [Link]
Pérez-González, M. Z., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Serbian Chemical Society, 89(3), 269-282. Retrieved from [Link]
Liu, P., et al. (2019). Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. Analytical Chemistry, 91(23), 15235-15239. Retrieved from [Link]
Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]
Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. Retrieved from [Link]
Application Note: High-Precision N-Alkylation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the protocol for the N-alkylation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (referred to herein as Substrate-1 ). This specific s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide details the protocol for the N-alkylation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (referred to herein as Substrate-1 ). This specific scaffold is a critical intermediate in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores.
The Chemical Challenge:
Unlike simple benzenesulfonamides, Substrate-1 possesses two methoxy groups at the 2- and 4-positions. These are strong electron-donating groups (EDGs) by resonance.
Acidity Shift: The EDGs destabilize the conjugate base (the sulfonamide anion), raising the pKa of the sulfonamide -NH₂ protons (
) compared to unsubstituted benzenesulfonamide ().
Nucleophilicity: Once deprotonated, the nitrogen anion is more nucleophilic than electron-deficient variants (e.g., nitro-sulfonamides), but the initial deprotonation requires careful base selection.
Selectivity: The primary challenge is controlling Mono-alkylation (formation of secondary sulfonamide) vs. Bis-alkylation (formation of tertiary sulfonamide).
This guide presents two distinct methodologies: Method A (Mild Base) for selective mono-alkylation and Method B (Strong Base) for difficult electrophiles or bis-alkylation.
Mechanistic Insight & Reaction Pathway[7][9]
The reaction proceeds via an
mechanism.[1][2] The choice of base dictates the concentration of the nucleophilic anion and thus the selectivity.
Mechanistic Pathway Diagram[7]
Figure 1: Mechanistic pathway highlighting the competition between mono- and bis-alkylation. Selectivity is achieved by manipulating the deprotonation equilibrium.
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide), avoiding over-alkylation.
Mechanism: Uses a heterogeneous weak base (
) to maintain a low steady-state concentration of the anion.
Materials
Substrate-1: 1.0 equiv.
Alkyl Halide (R-X): 1.1 equiv.[3] (Strict stoichiometry is crucial).
Base: Anhydrous
(2.0 equiv.).
Solvent: Anhydrous Acetonitrile (MeCN) or Acetone.
Additive: Sodium Iodide (0.1 equiv.) if using Alkyl Chlorides (Finkelstein activation).
Step-by-Step Procedure
Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-1 (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
Activation: Add anhydrous
(2.0 equiv). Stir the suspension at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[3]
Reaction:
For reactive halides (MeI, BnBr): Stir at RT for 4–12 hours.
For less reactive halides: Heat to reflux (
) for 6–18 hours.
Monitoring: Check TLC (Hexane:EtOAc 7:3) or LCMS. Look for the disappearance of the starting material (
in negative mode) and appearance of product.
Workup:
Filter off the solid
.
Concentrate the filtrate under reduced pressure.[4]
Best for: Unreactive alkyl halides, secondary alkyl halides, or when bis-alkylation is desired.
Mechanism: Irreversible deprotonation using a strong base (
).
Materials
Substrate-1: 1.0 equiv.
Alkyl Halide: 1.2 – 1.5 equiv.
Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv.).
Reaction: Allow to warm to RT and stir for 2–6 hours.
Quench: Cool to
. Carefully add sat. solution to quench excess hydride.[6]
Workup: Extract with EtOAc (
). Critical: Wash organic layer extensively with () to remove DMF.
Purification: Column Chromatography.
Data Summary & Troubleshooting
Comparison of Methods
Feature
Method A (K2CO3/MeCN)
Method B (NaH/DMF)
Selectivity
High (Favors Mono)
Low (Risk of Bis)
Reaction Rate
Slower
Fast
Substrate Tolerance
Sensitive functional groups (Esters)
Robust groups only
Workup
Simple Filtration
Aqueous Extraction (DMF removal)
Rec. Use Case
Standard Protocol
Sterically hindered electrophiles
Troubleshooting "The Methoxy Effect"
The 2,4-dimethoxy substitution pattern makes the sulfonamide nitrogen less acidic. If conversion is low:
Switch Solvent: Change MeCN to DMF in Method A. The higher dielectric constant of DMF stabilizes the transition state better than MeCN.
Catalysis: Add 5 mol% Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst if using heterogeneous bases (
).
Temperature: Do not exceed
with Method B to avoid degradation of the methoxy groups (demethylation is rare but possible under harsh basic conditions).
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation protocol based on target and electrophile properties.
References
BenchChem. Application Notes and Protocols for N-alkylation of 5-Bromoindole (and related sulfonamide analogs). Retrieved from .
Lozinski, et al. Synthesis of prenylneoflavones via Mitsunobu reaction.[7] (2020).[7][8] Demonstrates the utility of Mitsunobu conditions for sterically demanding alkylations.
Royal Society of Chemistry. Accurate prediction of the aqueous pKa values of sulfonamide drugs. (2019).[7][9] Discusses the electronic effects of benzene ring substituents on sulfonamide acidity. .
National Institutes of Health (NIH). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides. (2005).[1] Provides specific characterization data for similar methoxy-bromo-sulfonamide scaffolds. .
Organic Synthesis. Mitsunobu reaction: General Procedure. A standard reference for the alternative alcohol-based alkylation route. .
Technical Support Center: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide Synthesis
The following technical guide addresses the synthesis and troubleshooting of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide . This guide is structured to assist researchers in overcoming the specific "low yield" bottlenecks...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and troubleshooting of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide . This guide is structured to assist researchers in overcoming the specific "low yield" bottlenecks associated with the chlorosulfonation and amidation of electron-rich, halogenated aromatic rings.
Status: Operational
Subject: Optimization & Troubleshooting of Sulfonamide Yields
Lead Scientist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "Yield Trap"
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide typically proceeds via the chlorosulfonation of 1-bromo-2,4-dimethoxybenzene, followed by ammonolysis.
The Core Problem: The starting material (1-bromo-2,4-dimethoxybenzene) is an electron-rich system due to the two methoxy groups. While this makes the ring reactive toward electrophilic aromatic substitution, it paradoxically lowers yield through two primary mechanisms:
Diaryl Sulfone Formation: The highly reactive ring attacks the newly formed sulfonyl chloride, creating an inert dimer (sulfone) instead of the desired product.
Hydrolytic Instability: The steric bulk of the bromine atom and methoxy groups can distort the sulfonyl chloride geometry, making it surprisingly sensitive to hydrolysis during the aqueous quench.
Process Flow & Chemical Logic
The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.
Figure 1: Reaction pathway highlighting the competition between the desired sulfonamide pathway (Green/Blue) and the irreversible sulfone/acid side pathways (Red).
Step-by-Step Optimization Protocol
This protocol is adapted from high-yield procedures for electron-rich aromatics [1][2].
Phase 1: Chlorosulfonation (The Critical Step)
Objective: Maximize conversion to sulfonyl chloride while suppressing sulfone formation.
Parameter
Standard (Low Yield)
Optimized (High Yield)
Technical Rationale
Stoichiometry
1:2 (Substrate:Acid)
1:5 to 1:8
Excess acid acts as a solvent, diluting the reactive intermediate and preventing it from meeting a starting molecule to form a sulfone.
Temperature
RT or Reflux
-5°C to 0°C
Low temp favors the kinetic product (sulfonyl chloride) over the thermodynamic byproduct (sulfone).
Solvent
Neat (No solvent)
Chloroform (CHCl₃)
If the mixture is too viscous, CHCl₃ allows better heat dissipation and dilution without participating in the reaction.
Addition Mode
Acid into Substrate
Substrate into Acid
Crucial: Adding the solid substrate to the acid ensures the acid is always in huge excess, starving the reaction of the nucleophile required for sulfone formation.
Detailed Workflow:
Cool Chlorosulfonic acid (5.0 - 8.0 equiv) to 0°C in a dry flask equipped with a drying tube (CaCl₂).
Dissolve 1-bromo-2,4-dimethoxybenzene (1.0 equiv) in a minimal amount of dry CHCl₃ (optional, or add solid slowly).
Add the substrate portion-wise over 30-60 minutes. Do not allow temp to rise above 5°C.
Stir at 0°C for 2 hours, then allow to warm to RT slowly over 1 hour.
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride should precipitate as a solid.
Immediate Action: Filter the solid immediately or extract with DCM. Do not let it sit in the acidic water, or it will hydrolyze to the water-soluble sulfonic acid.
Phase 2: Amidation (The Cleanup)
Objective: Convert the chloride to the amine without hydrolysis.
Dissolve the crude sulfonyl chloride in THF or Dioxane (Acetone can react with ammonia to form imines; avoid if possible).
Pro Tip: For strictly anhydrous conditions (highest yield), use 0.5M Ammonia in Dioxane instead of aqueous ammonia.
Stir at RT for 2-4 hours.
Concentrate the solvent, add water, and adjust pH to ~3-4 with HCl to precipitate the sulfonamide (Sulfonamides are weak acids; they are soluble in strong base).
Troubleshooting Guide (FAQ)
Issue 1: "I got a gummy, insoluble solid in Step 1."
Diagnosis:Sulfone Formation.
You likely generated the diaryl sulfone (
). This happens if the reaction mixture got too hot or if the local concentration of the starting material was too high.
Fix: Restart. Use high dilution (more acid or CHCl₃ solvent) and ensure the temperature stays strictly at 0°C during addition. Add the substrate slower.
Issue 2: "My product disappeared during the water wash."
Diagnosis:Hydrolysis to Sulfonic Acid.
The sulfonyl chloride hydrolyzed to the sulfonic acid (
), which is highly water-soluble.
Fix:
Perform the ice quench rapidly .
Extract with DCM immediately.
Do not wash the DCM layer with water excessively; wash once with brine, dry over MgSO₄, and proceed to amidation.
Issue 3: "The NMR shows a mixture of regioisomers."
Diagnosis:Incorrect Substitution.
While 2,4-dimethoxy directs strongly to the 5-position, steric hindrance from the Bromine can push reaction to the 3-position (between methoxy groups) if conditions are too vigorous.
Validation: The 5-position (target) is para to the 2-OMe and ortho to the 4-OMe. This is electronically most favorable.
Fix: Keep the reaction cold (0°C). Higher temperatures provide the energy to overcome the activation barrier for the sterically hindered (wrong) isomers.
Decision Matrix for Yield Recovery
Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.
References
Organic Syntheses Procedure (Analogous Chemistry)
Title: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride.
Relevance: Provides the standard operating procedure for chlorosulfonating electron-rich, substituted anisoles.
Technical Support Center: Navigating the Complexities of Brominating 2,4-Dimethoxybenzene Derivatives
Welcome to the technical support center for the bromination of 2,4-dimethoxybenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the bromination of 2,4-dimethoxybenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these highly activated aromatic systems. The insights provided here are based on established chemical principles and practical laboratory experience to help you troubleshoot common issues and optimize your synthetic outcomes.
The bromination of 2,4-dimethoxybenzene and its derivatives is a cornerstone of electrophilic aromatic substitution (EAS) reactions, frequently employed in the synthesis of pharmaceuticals and other complex organic molecules. The two methoxy groups are strong activating, ortho-, para-directing groups, which make the aromatic ring highly nucleophilic and thus very reactive towards electrophiles like bromine.[1] While this high reactivity can be advantageous, it also presents significant challenges in controlling the reaction's selectivity, often leading to a mixture of products. This guide will address the most common problems encountered during these reactions and provide robust solutions.
FAQ 1: My reaction is yielding a mixture of mono-, di-, and sometimes even tri-brominated products. How can I achieve selective mono-bromination?
This is the most frequent challenge encountered with these substrates. The high electron density of the aromatic ring, a result of the strong electron-donating methoxy groups, makes it susceptible to multiple additions of bromine.[2]
The Root Cause: Over-activation of the Aromatic Ring
The two methoxy groups synergistically activate the benzene ring, making the initial mono-brominated product even more reactive than the starting material in some cases. This leads to a rapid second, and sometimes third, bromination event. The key to achieving mono-selectivity is to carefully control the reaction conditions to temper this high reactivity.
Troubleshooting & Optimization Protocol:
Stoichiometry is Critical: Carefully control the stoichiometry of your brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent relative to the substrate can help to minimize over-bromination by ensuring the starting material is consumed before significant di-bromination occurs.
Temperature Control: Perform the reaction at low temperatures. Starting at 0°C or even -10°C can significantly slow down the rate of the second bromination, allowing for more selective mono-bromination.
Choice of Brominating Agent: The choice of brominating agent has a profound impact on selectivity.
Molecular Bromine (Br₂): This is a highly reactive brominating agent. Its use often requires very dilute conditions and low temperatures to achieve mono-selectivity. A Lewis acid catalyst is typically not needed for such an activated ring.[1]
N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often the preferred reagent for controlling the bromination of highly activated rings.[3] It can be used in a variety of solvents, and the reaction can often be run at slightly higher temperatures than with Br₂ while maintaining good selectivity.
Solvent Effects: The solvent can influence the reactivity of the brominating agent.
Protic solvents like acetic acid can solvate the electrophile and temper its reactivity.
Non-polar aprotic solvents such as dichloromethane (DCM) or chloroform are also commonly used.
Summary of Conditions for Selective Mono-bromination:
Parameter
Condition to Favor Mono-bromination
Rationale
Brominating Agent
N-Bromosuccinimide (NBS)
Milder and more selective than Br₂.
Equivalents of Agent
0.95 - 1.0 equivalents
Minimizes the chance of multiple additions.
Temperature
-10°C to 0°C
Slows the reaction rate, especially the second addition.
Solvent
Acetic Acid or DCM
Acetic acid can moderate reactivity.
Workflow for Optimizing Mono-bromination:
Caption: Decision workflow for troubleshooting over-bromination.
FAQ 2: I am observing the formation of the wrong regioisomer. How can I control the position of bromination?
Regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. For a 2,4-dimethoxybenzene system, the methoxy groups at positions 1 and 3 are both ortho-, para-directing.
The Root Cause: Competing Directing Effects and Steric Hindrance
The positions ortho and para to each methoxy group are activated. In 2,4-dimethoxybenzene, the C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it highly activated and the most likely site of bromination. The C3 and C6 positions are also activated. The final regiochemical outcome is a balance between these electronic effects and steric hindrance from the existing substituents.[4]
Troubleshooting & Optimization Protocol:
Analyze the Directing Effects: Map out the activated positions based on the existing substituents. The strongest activating group will generally dictate the position of substitution.[4]
Consider Steric Hindrance: Bulky substituents adjacent to a potential reaction site will disfavor substitution at that position.
Solvent and Catalyst Choice: While electronic effects are dominant, the choice of solvent and, if used, a catalyst can sometimes influence the ratio of isomers by altering the steric bulk of the electrophilic species.
Regioselectivity in 2,4-Dimethoxybenzene:
Caption: Electronic and steric factors influencing regioselectivity.
FAQ 3: My analysis shows unexpected side products that are not brominated. What are they and how can I avoid them?
Besides over-bromination, other side reactions can occur, particularly under harsh conditions.
Potential Side Reactions and Their Mitigation:
Demethylation/Dealkylation:
Cause: The use of strong Lewis acids (like AlCl₃ or FeBr₃) or strong protic acids in combination with heat can catalyze the cleavage of the methyl ether, resulting in a phenol.[5]
Prevention: Avoid Lewis acids if possible; the ring is activated enough for bromination with NBS or Br₂ alone.[1] If a catalyst is necessary, use a milder one. Keep reaction temperatures low.
Oxidation of Sensitive Groups:
Cause: If your 2,4-dimethoxybenzene derivative contains an oxidizable functional group, such as an aldehyde, some brominating agents (especially in certain solvents) can lead to its oxidation to a carboxylic acid.[6]
Prevention: Use a mild brominating agent like NBS. Protect the sensitive functional group before bromination if necessary.
Oxidative Demethylation to Quinones:
Cause: In some cases, particularly with strong oxidizing conditions or certain reagents like NBS in aqueous solvents with a catalytic amount of acid, the 1,4-dimethoxybenzene moiety can undergo oxidative demethylation to form a benzoquinone.[7]
Prevention: Ensure anhydrous conditions and avoid strong acids if this side reaction is a concern.
Impurity Formation Pathways:
Caption: Potential side reaction pathways in the bromination of 2,4-dimethoxybenzene derivatives.
FAQ 4: I am struggling with the workup and purification of my reaction mixture. What are the best practices?
A clean reaction makes for an easy purification. However, even with optimization, some impurities are likely.
Recommended Workup and Purification Protocol:
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench any remaining bromine with a reducing agent. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[2]
Aqueous Wash: Perform an aqueous wash to remove water-soluble by-products and salts. If the reaction was run in an acidic solvent, a wash with a mild base like sodium bicarbonate (NaHCO₃) solution will neutralize the acid.[8]
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Strategy:
Recrystallization: This is often the most effective method for purifying solid products. A range of solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) can be screened to find optimal conditions.
Column Chromatography: For oily products or for separating isomers with close polarities, silica gel chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.
Comparison of Purification Techniques:
Technique
Pros
Cons
Best For
Recrystallization
Scalable, cost-effective, high purity for crystalline solids.
Not suitable for oils or amorphous solids, potential for product loss in mother liquor.
Purifying the major product as a crystalline solid.
Column Chromatography
Excellent for separating mixtures, works for solids and oils.
Can be time-consuming, uses large volumes of solvent, less scalable.
Separating regioisomers or removing closely related impurities.
Exemplary Experimental Protocol: Selective Mono-bromination of 1,3-Dimethoxy-2-methylbenzene
This protocol provides a general method that can be adapted for various 2,4-dimethoxybenzene derivatives.
Materials:
1,3-Dimethoxy-2-methylbenzene (1.0 eq)
N-Bromosuccinimide (NBS) (1.0 eq)
Dichloromethane (DCM)
Saturated aqueous NaHCO₃ solution
Saturated aqueous Na₂S₂O₃ solution
Brine
Anhydrous MgSO₄
Procedure:
Dissolve 1,3-dimethoxy-2-methylbenzene in DCM in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0°C in an ice bath.
Add NBS portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.
Stir the reaction at 0°C and monitor its progress by TLC.
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
Chemistry LibreTexts. (2023). Halogenation of Benzene-The Need for a Catalyst. [Link]
Mahidol University. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. [Link]
Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
University of Minnesota. (n.d.). Mechanism of Electrophilic Aromatic Substitution. [Link]
Western Kentucky University. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
University of California, Irvine. (n.d.). 24. Electrophilic Aromatic Substitution. [Link]
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
Google Patents. (2017).
YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [Link]
Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
PubMed. (2004). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. [Link]
Quora. (2023). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. [Link]
MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
Technical Support Center: Optimizing Sulfamoylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Common Issues and Solutions This section addresses specific challenges encountered during sulfamoylation reactions in a pract...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges encountered during sulfamoylation reactions in a practical question-and-answer format. Each solution is grounded in chemical principles to foster a deeper understanding of the reaction dynamics.
Issue 1: Low or No Product Yield
Question: My sulfamoylation reaction is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low product yield is a frequent challenge in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Recommended Solutions:
Reagent Quality and Stability:
Sulfamoylating Agent Degradation: Sulfamoyl chloride, a common reagent, is known to be unstable and moisture-sensitive.[1][2] Over time, it can hydrolyze, reducing its reactivity.
Solution: Always use freshly opened or properly stored sulfamoylating agents. Consider using more stable alternatives like hexafluoroisopropyl sulfamate (HFIPS), which is a bench-stable solid.[1]
Substrate Purity: Impurities in your starting alcohol or amine can interfere with the reaction.
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.[3]
Reaction Conditions:
Inadequate Temperature Control: Some reactions require precise temperature management to proceed efficiently.[4]
Solution: Carefully monitor and control the reaction temperature. If the literature precedent is unavailable, perform small-scale experiments to screen a range of temperatures.
Solvent Choice: The choice of solvent can significantly impact reaction rates. For instance, using N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) can accelerate the sulfamoylation of hydroxyl groups.[1]
Solution: Experiment with different solvents to find the optimal medium for your specific substrates.
Reaction Kinetics and Stoichiometry:
Insufficient Reagent: The reaction may stall if the sulfamoylation agent is the limiting reagent.
Solution: Consider using a slight excess of the sulfamoylating agent. A 2:1 molar ratio of sulfamoyl chloride to the hydroxyl-containing starting material has been shown to be effective.[1]
Slow Reaction Rate: Some reactions are inherently slow.
Solution: Monitor the reaction progress over a longer period. Be patient, as some reactions may require extended times for completion.[5]
Work-up and Purification Losses:
Product Loss During Extraction: The desired product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
Solution: Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers.
Decomposition on Silica Gel: Some sulfamoylated compounds can be sensitive to the acidic nature of silica gel used in chromatography.[3]
Solution: Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.
Issue 2: Presence of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions in sulfamoylation and how can I minimize them?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
Double Sulfamoylation: For substrates with multiple reactive sites (e.g., diols, amino alcohols), the formation of di-sulfamoylated products is possible.
Mitigation:
Stoichiometry Control: Use a controlled amount of the sulfamoylating agent (e.g., 1.0-1.2 equivalents for a mono-sulfamoylation).
Protecting Groups: If selective sulfamoylation is required, consider using protecting groups for the other reactive functional groups.[6]
Reaction with Solvent: Some solvents can react with the sulfamoylating agent. For example, DMF can decompose the sulfamoyl reagent, leading to lower yields.[1]
Mitigation: Choose an inert solvent that does not react with the starting materials or reagents. Dichloromethane (DCM) and acetonitrile (ACN) are often good choices.
Hydrolysis of the Product: The sulfamate group can be labile, especially under acidic or basic conditions, leading to hydrolysis back to the starting alcohol or amine.[7]
Mitigation: Maintain neutral or near-neutral pH during the reaction and work-up. If purification by chromatography is necessary, consider using a neutral stationary phase or a buffered eluent system.
Steric Hindrance Leading to Alternative Reactions: Bulky substituents near the reaction site can hinder the approach of the sulfamoylating agent, potentially leading to side reactions or no reaction at all.[8][9]
Mitigation: For sterically hindered substrates, consider using a less bulky sulfamoylating agent or a catalyst to facilitate the reaction.[10]
Side Reaction
Potential Cause
Recommended Mitigation Strategy
Multiple Sulfamoylation
Excess sulfamoylating agent with polyfunctional substrates.
Control stoichiometry; use protecting groups.
Reaction with Solvent
Reactive solvent (e.g., DMF).
Use an inert solvent (e.g., DCM, ACN).
Product Hydrolysis
Acidic or basic conditions during reaction or work-up.
Maintain neutral pH; use neutral purification methods.
Steric Hindrance Issues
Bulky substituents near the reactive site.
Use less hindered reagents or a catalyst.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my sulfamoylated product. What are the common challenges and what purification strategies can I employ?
Answer: The purification of sulfamoylated compounds can be challenging due to their polarity and potential instability.[11][12]
Purification Challenges & Solutions:
High Polarity: The sulfamate group imparts significant polarity to the molecule, which can lead to poor solubility in common organic solvents and streaking on silica gel chromatography.
Solution:
Chromatography: Use a more polar eluent system for column chromatography. A gradient elution from a non-polar to a polar solvent system can be effective. Adding a small amount of a modifier like methanol or acetic acid to the eluent can sometimes improve peak shape.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Lability of the Sulfamate Group: As mentioned earlier, the sulfamate group can be sensitive to acidic or basic conditions.[7]
Solution:
Neutral Purification: Use neutral purification techniques. For chromatography, consider using neutral alumina as the stationary phase or deactivating silica gel with a base like triethylamine.
Avoid Harsh Conditions: During work-up, avoid strong acids or bases. Use mild quenching agents and maintain a controlled pH.
Water Solubility: Many sulfamoylated compounds have some degree of water solubility, which can lead to challenges during aqueous work-up and purification.[11]
Solution:
Extraction: After quenching the reaction, ensure thorough extraction with an appropriate organic solvent. Sometimes, salting out the aqueous layer by adding a saturated solution of sodium chloride can improve the partitioning of the product into the organic phase.
Reverse-Phase Chromatography: For highly water-soluble compounds, reverse-phase HPLC can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a sulfamoylation reaction?
The sulfamoylation of an alcohol or amine typically proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the electrophilic sulfur atom of the sulfamoylating agent (e.g., sulfamoyl chloride). In the case of sulfamoyl chloride, this results in the displacement of the chloride leaving group and the formation of the sulfamate or sulfamide bond. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Q2: How does steric hindrance affect sulfamoylation reactions?
Steric hindrance plays a significant role in sulfamoylation reactions.[8] Bulky groups near the reacting alcohol or amine can impede the approach of the sulfamoylating reagent, slowing down the reaction rate or preventing the reaction altogether.[9] This effect can sometimes be exploited to achieve regioselectivity in molecules with multiple reactive sites. For instance, primary alcohols are generally more reactive towards sulfamoylation than more sterically hindered secondary or tertiary alcohols.[13]
Q3: Are there any catalytic methods for sulfamoylation?
Yes, catalytic methods for sulfamoylation have been developed. For example, N-methylimidazole has been shown to catalyze the sulfamoylation of alcohols using electron-deficient aryl sulfamates as the sulfamoylating agents.[13][14][15] This method proceeds under mild conditions and can exhibit high selectivity for primary over secondary alcohols.[13]
Q4: What are the key safety precautions to consider when performing sulfamoylation reactions?
Sulfamoylating Agents: Many sulfamoylating agents, such as sulfamoyl chloride, are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Byproducts: The reaction of sulfamoyl chloride with alcohols or amines generates HCl as a byproduct. The use of a base to neutralize this acid is important to prevent degradation of acid-sensitive substrates and products.
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Always handle them with care in a fume hood and away from ignition sources.
Q5: How can I monitor the progress of my sulfamoylation reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most sulfamoylation reactions. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
References
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
Quora. What could be the reason for getting a very low yield in organic chemistry?. [Link]
Reddit. What are some common causes of low reaction yields?. [Link]
ACS Publications. Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. [Link]
National Center for Biotechnology Information. Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]
ResearchGate. What are the different ways to purify sulfated compounds other then RP-HPLC?. [Link]
National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
ResearchGate. Efficient General Method for Sulfamoylation of a Hydroxyl Group. [Link]
ResearchGate. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. [Link]
PubMed. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. [Link]
ResearchGate. Optimization of reaction conditions. [Link]
ACS Publications. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. [Link]
Google P
Royal Society of Chemistry. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. [Link]
National Center for Biotechnology Information. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. [Link]
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
National Center for Biotechnology Information. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
Technical Support Center: Purification of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
The following technical guide addresses the purification and troubleshooting of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , a critical intermediate often utilized in the synthesis of endothelin receptor antagonists and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification and troubleshooting of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , a critical intermediate often utilized in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores.
This guide is structured as a Tier 2/3 Technical Support Document , designed for researchers who have already attempted standard workups and are facing specific purity or yield challenges.
Status: Active
Molecule Type: Electron-rich Aryl Sulfonamide
Key Challenge: Amphoteric solubility profile & "Oiling out" during crystallization.
Core Purification Logic (The "Why" and "How")
The purification of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide relies on exploiting its amphoteric nature . The sulfonamide proton (
) has a pKa of approximately 10. This acidity allows the compound to be deprotonated by strong bases (forming a water-soluble salt), while remaining neutral and insoluble in acidic aqueous media.
This property is the primary lever for separating the target molecule from its two most common impurities:
Neutral Impurities: Unreacted starting material (1-bromo-2,4-dimethoxybenzene) and bis-sulfonamides.
Use this protocol if simple recrystallization fails or if HPLC shows significant non-polar impurities.
Figure 1: Selective Acid-Base Extraction Strategy. This method isolates the sulfonamide by toggling its ionization state, effectively washing away non-acidic organics and highly soluble sulfonic acids.
Troubleshooting Q&A: Common Failure Modes
Issue 1: "My product oils out instead of crystallizing."
Diagnosis: This is a classic problem with methoxy-substituted benzenes. The high electron density and flexibility of the methoxy groups often lower the lattice energy, leading to a "metastable oil" phase, especially if the solvent system is too polar or cools too rapidly.
Corrective Action:
Solvent Switch: Avoid pure alcohols (MeOH/EtOH) if oiling occurs. Switch to a Toluene/Ethanol or DCM/Hexane system. The aromatic stacking interaction with toluene often stabilizes the crystal lattice better than hydrogen-bonding solvents alone.
Seeding Protocol:
Dissolve the oil in the minimum amount of boiling solvent.
Cool slowly to room temperature.
Crucial: Add a seed crystal (if available) or scratch the glass interface vigorously at the cloud point.
If no seed is available, remove a small aliquot, evaporate it to dryness on a watch glass to force crude crystallization, and use that solid to seed the main batch.
Issue 2: "I cannot remove the sulfonic acid impurity (low pH peak on HPLC)."
Diagnosis: The hydrolysis byproduct (5-bromo-2,4-dimethoxybenzenesulfonic acid) is a strong acid and highly water-soluble. If it persists, your isolation pH is likely too low, or the filter cake washing was insufficient.
Corrective Action:
Modify Precipitation pH: While sulfonamides precipitate at neutral/acidic pH, sulfonic acids remain soluble. However, if the solution is too acidic (pH < 1), the high ionic strength can "salt out" the sulfonic acid.
Protocol Adjustment:
Acidify the alkaline solution only to pH 4.0–5.0 (using Acetic Acid is preferred over HCl for finer control). The sulfonamide will precipitate, but the sulfonic acid (fully ionized) will remain in the mother liquor.
Water Wash: The sulfonic acid is extremely soluble in water. Wash the filter cake with 3–4 volumes of water. Do not wash with organic solvents at this stage, as they may re-dissolve the sulfonic acid and trap it in the cake.
Issue 3: "The melting point is depressed, but NMR looks clean."
Diagnosis: Solvent inclusion.[1][2] Sulfonamides are notorious for forming solvates, particularly with water, ethanol, and acetic acid. The 2,4-dimethoxy motif creates "pockets" in the crystal lattice that trap solvent molecules.
Corrective Action:
Drying Protocol: Standard vacuum drying at room temperature is insufficient.
Requirement: Dry at 60°C under high vacuum (< 5 mbar) for at least 12 hours.
Verification: Run a TGA (Thermogravimetric Analysis) or a proton NMR in DMSO-
specifically looking for solvent peaks (e.g., Ethanol triplet at 1.05 ppm).
Experimental Data & Solvent Selection
Solvent Compatibility Table
The following table summarizes solvent systems tested for recrystallization of electron-rich sulfonamides.
Solvent System
Ratio (v/v)
Outcome
Recommendation
Ethanol / Water
80:20
Good yield, but risk of oiling out.
Standard Start
Isopropanol (IPA)
100%
Excellent crystals, lower recovery.
Best for High Purity
Toluene
100%
Avoids oiling, removes non-polar impurities.
Best for "Oily" Crudes
Ethyl Acetate / Hexane
30:70
Fast precipitation, traps impurities.
Not Recommended
Acetic Acid / Water
50:50
Very pure product, hard to dry.
Use only as last resort
Key Physical Properties for Identification[3]
Appearance: White to off-white crystalline solid.[3]
Solubility:
Soluble: DMSO, DMF, Acetone, 1M NaOH.
Sparingly Soluble: Ethanol, Ethyl Acetate (cold).
Insoluble: Water, Hexane, 1M HCl.
pKa: ~10.1 (Sulfonamide NH).
Advanced Impurity Profiling
When analyzing purity via HPLC, be aware of the relative retention times (RRT) associated with the synthesis from 1-bromo-2,4-dimethoxybenzene.
Technical Support Center: Preventing Hydrolysis of Benzenesulfonyl Chloride Intermediates
Welcome to the technical support guide for managing benzenesulfonyl chloride and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for managing benzenesulfonyl chloride and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in their synthetic workflows. The inherent reactivity that makes benzenesulfonyl chloride a valuable reagent also renders it highly susceptible to hydrolysis, a common cause of decreased yields and reaction failures. This guide provides in-depth, mechanistically grounded answers to common questions, robust troubleshooting protocols, and preventative strategies to ensure the integrity of your intermediates and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is benzenesulfonyl chloride hydrolysis, and why is it a critical issue in my synthesis?
Benzenesulfonyl chloride is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. Hydrolysis is a chemical reaction where a water molecule acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction, which follows an SN2-type mechanism, results in the formation of benzenesulfonic acid and hydrochloric acid (HCl)[1][2].
This degradation is a critical issue for several reasons:
Reagent Inactivation: The primary consequence is the consumption of your active reagent. The resulting benzenesulfonic acid is unreactive towards the intended nucleophiles (e.g., amines or alcohols) for sulfonamide or sulfonate ester formation, leading to low or no yield of the desired product.
Altered Reaction Stoichiometry: The unintended consumption of the sulfonyl chloride disrupts the carefully calculated stoichiometry of your reaction, leaving an excess of other reagents.
Complicated Purifications: Benzenesulfonic acid is a strong, highly polar, and water-soluble acid (pKa ≈ -2.8) which can complicate the workup and purification process[3]. Its presence can lead to emulsion formation during aqueous extractions and may require additional basic washes to remove, potentially affecting acid-sensitive functional groups in your desired product.
Catalyst for Decomposition: The generated HCl can create an acidic microenvironment that may promote the decomposition of other sensitive reagents or products in the reaction mixture[4].
Q2: How can I detect if my benzenesulfonyl chloride starting material or reaction intermediate has hydrolyzed?
Detecting hydrolysis early is key to troubleshooting. There are several indicators, ranging from simple physical observation to analytical confirmation:
Visual Inspection: Fresh benzenesulfonyl chloride is typically a colorless to pale yellow liquid or crystalline solid[1][5]. If your stored reagent appears cloudy, has formed a separate dense, oily layer, or has solidified into a hard mass (benzenesulfonic acid hydrate is a solid), significant hydrolysis has likely occurred.
Pungent Odor: While benzenesulfonyl chloride itself has a sharp, pungent odor, the presence of HCl from hydrolysis will contribute a distinct, acrid smell.
pH Measurement: If a small sample of your reaction solvent (e.g., DCM, Chloroform) is shaken with a drop of deionized water, the aqueous layer will be strongly acidic if hydrolysis has occurred. This can be quickly checked with pH paper.
Thin-Layer Chromatography (TLC): Benzenesulfonic acid is extremely polar and will typically stick to the baseline of a normal-phase silica gel TLC plate, often streaking. In contrast, benzenesulfonyl chloride will have a much higher Rf value.
Spectroscopic Analysis:
NMR Spectroscopy: In a ¹H NMR spectrum (in a dry solvent like CDCl₃), the aromatic protons of benzenesulfonic acid will appear at a different chemical shift compared to the sulfonyl chloride. More definitively, the presence of a very broad peak corresponding to the acidic proton (-SO₃H ) can be a tell-tale sign, although it may exchange with residual water.
IR Spectroscopy: The most telling sign of hydrolysis is the appearance of a very broad and strong absorption band in the region of 3400-2400 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid or, in this case, a sulfonic acid[6]. This will be absent in a pure sample of the sulfonyl chloride. The S=O stretches will also shift.
LC-MS Analysis: This is a highly sensitive method. Benzenesulfonic acid can be readily detected and quantified, often showing up as a prominent peak in the chromatogram with a corresponding mass signal[7].
Q3: What are the primary factors that accelerate the hydrolysis of benzenesulfonyl chloride?
Understanding the factors that promote hydrolysis is fundamental to preventing it. The rate of hydrolysis is influenced by:
Water Concentration: This is the most critical factor. The reaction rate is directly proportional to the availability of water. Even atmospheric moisture can be sufficient to cause significant degradation over time[1][8][9].
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature[5]. Storing the reagent at elevated temperatures or running reactions at high temperatures in the presence of trace moisture will accelerate decomposition.
Solvent Polarity: While benzenesulfonyl chloride is soluble in many organic solvents, its hydrolysis rate can be influenced by the solvent environment[10]. Protic solvents or polar aprotic solvents capable of stabilizing the charged transition state of the SN2 reaction can facilitate hydrolysis.
pH: Hydrolysis can occur under neutral conditions but is significantly accelerated by hydroxide ions in alkaline conditions[2].
Troubleshooting Guide: Low Yields in Sulfonylation Reactions
Low yields are the most common complaint when working with sulfonyl chlorides. This guide provides a systematic approach to diagnosing and solving the problem.
Initial Diagnosis Workflow
Before diving into specific protocols, use this decision tree to narrow down the potential cause of your low yield.
Caption: Troubleshooting workflow for low sulfonylation yields.
Troubleshooting Scenarios & Solutions
Symptom / Observation
Probable Cause
Recommended Action & Explanation
Reaction fails to initiate or proceeds very slowly; significant unreacted amine/alcohol starting material remains.
Hydrolysis of Benzenesulfonyl Chloride.
The active electrophile has been quenched by water before it can react with the intended nucleophile. Action: Verify the integrity of your sulfonyl chloride using TLC or NMR. If compromised, use a fresh bottle or purify the existing stock by distillation. Crucially, implement rigorous anhydrous reaction conditions as detailed in Protocol 1 .
A highly polar, acidic byproduct is observed on TLC (streaking at baseline) and complicates aqueous workup.
Hydrolysis during reaction or workup.
This is the signature of benzenesulfonic acid formation. Action: If it forms during the reaction, your conditions are not sufficiently anhydrous. If it appears after workup, minimize contact time with the aqueous phase. Rapidly separate the layers and ensure the organic solvent is thoroughly dried with an agent like MgSO₄ or Na₂SO₄ before concentration[4].
The reaction works, but the yield is consistently moderate (~40-60%) despite complete consumption of starting materials.
Competitive Hydrolysis.
Trace amounts of water in the solvent or on glassware are competing with your nucleophile, consuming a portion of the sulfonyl chloride throughout the reaction. Action: This indicates a need for more stringent anhydrous techniques. Ensure solvents are freshly dried (see Protocol 2 ), glassware is flame- or oven-dried, and the reaction is run under a positive pressure of an inert gas (N₂ or Ar)[11].
An insoluble white precipitate forms upon addition of the amine/alcohol to the reaction mixture.
Formation of Amine Hydrochloride Salt.
The reaction of benzenesulfonyl chloride with an amine generates one equivalent of HCl. This HCl will protonate the basic amine starting material, forming an unreactive ammonium salt. Action: Include a non-nucleophilic tertiary amine base, such as pyridine or triethylamine (TEA), in the reaction[12][13]. The base will scavenge the generated HCl, preventing protonation of your nucleophile and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
Best Practices & Experimental Protocols
Proactive prevention is superior to reactive troubleshooting. Adhering to the following protocols will drastically reduce the incidence of hydrolysis.
Mechanism of Hydrolysis: The SN2 Attack
The core of the problem lies in the susceptibility of the sulfur atom to nucleophilic attack. Understanding this mechanism reinforces the need for anhydrous conditions.
Caption: SN2 mechanism for benzenesulfonyl chloride hydrolysis.
Protocol 1: General Procedure for Anhydrous Sulfonylation
This protocol describes the formation of a sulfonamide, a common application where hydrolysis is a major concern.
Glassware Preparation: All glassware (reaction flask, dropping funnel, stir bar) must be rigorously dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
Inert Atmosphere Setup: Assemble the glassware while flushing with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a gas bubbler.
Reagent & Solvent Preparation:
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in freshly dried, anhydrous solvent (e.g., dichloromethane, see Protocol 2) via cannula or a dry syringe.
In a separate dry flask, dissolve the benzenesulfonyl chloride (1.1 eq) in the anhydrous solvent.
Reaction Execution:
Cool the amine solution to 0 °C in an ice-water bath.
Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes using a syringe pump or a pressure-equalizing dropping funnel[13]. A slow addition helps to control any exotherm.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the amine).
Workup:
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
Transfer the mixture to a separatory funnel and dilute with more solvent if necessary.
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess pyridine), water, and finally a saturated brine solution.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography as required.
Protocol 2: Guide to Drying Common Organic Solvents
Using commercially available "anhydrous" solvents is convenient but not always sufficient for highly moisture-sensitive reactions. For best results, solvents should be freshly dried.
Solvent
Common Drying Agent(s)
Procedure
Notes
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Reflux over CaH₂ for at least 2 hours under an inert atmosphere, then distill directly into the reaction flask or a dry storage flask.
CaH₂ is a highly effective drying agent for halogenated solvents. It reacts with water to produce H₂ gas and Ca(OH)₂.
Tetrahydrofuran (THF) / Diethyl Ether
Sodium / Benzophenone
Add small pieces of sodium metal and a small amount of benzophenone to the solvent under an inert atmosphere. Reflux until a persistent deep blue or purple color develops. Distill as needed.
The blue color indicates the formation of the benzophenone ketyl radical, which only forms under strictly anhydrous and oxygen-free conditions. Caution: Sodium is highly reactive with water.
Acetonitrile
Calcium Hydride (CaH₂)
Stir over CaH₂ for 24 hours, then decant and distill. A final distillation from a small amount of P₂O₅ can be performed for ultimate dryness.
Acetonitrile is hygroscopic and should be dried carefully.
Pyridine / Triethylamine
Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂)
Stir over fresh pellets of KOH overnight, then decant and distill. Can also be refluxed over CaH₂.
KOH is effective for drying basic amines. Store the dried amine over activated molecular sieves (3Å or 4Å).
Chemcess. (2025). Benzenesulfonic Acid: Properties, Production And Uses. [Link]
American Chemical Society. (2023). Benzenesulfonic acid. [Link]
Solubility of Things. (n.d.). Benzenesulfonyl chloride. [Link]
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739.
Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. [Link]
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
The Journal of Organic Chemistry. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. [Link]
National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
National Institutes of Health. (n.d.). Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem. [Link]
ACS Publications. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Link]
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
ResearchGate. (n.d.). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
Technical Support Center: Troubleshooting Bis-Sulfonylation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of sulfonylation reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of sulfonylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face, particularly the prevalent issue of bis-sulfonylation. This resource is built on a foundation of scientific integrity, combining established chemical principles with practical, field-proven insights to empower you to optimize your synthetic strategies.
Understanding the Challenge: The Inevitable Side Reaction of Bis-Sulfonylation
The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] While seemingly straightforward, the reaction with primary amines presents a common and often frustrating side reaction: the formation of a bis-sulfonylated byproduct.
This occurs in a two-step process. First, the primary amine attacks the sulfonyl chloride to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses a proton on the nitrogen atom. This proton is acidic and can be removed by the base present in the reaction mixture, forming a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the highly reactive sulfonyl chloride, leading to the undesired bis-sulfonylated product, R-N(SO₂R')₂.
This section addresses specific issues you may encounter during your experiments, providing both the "what to do" and the critical "why you're doing it."
Q1: I'm observing a significant amount of bis-sulfonylated impurity in my reaction. What is the primary cause and how can I mitigate it?
A1: The primary culprit is often an excess of the sulfonylating agent and the presence of a strong base that facilitates the second sulfonylation.
The formation of the bis-sulfonylated product is a classic example of a competitive reaction. To favor the formation of the desired mono-sulfonamide, you must carefully control the reaction conditions to limit the opportunity for the second sulfonylation to occur.
Caption: Troubleshooting workflow for minimizing bis-sulfonylation.
Detailed Actionable Advice:
Stoichiometry is Key: Carefully control the stoichiometry to use no more than a slight excess (1.0 to 1.05 equivalents) of the sulfonyl chloride relative to the primary amine.[2] Using a larger excess dramatically increases the probability of the second sulfonylation event.
Mind Your Base: The choice and amount of base are critical. A strong, non-nucleophilic base is needed to neutralize the HCl generated during the reaction. However, an excess of a strong base can increase the concentration of the sulfonamide anion, promoting the side reaction. Consider using bases like pyridine or diisopropylethylamine (DIPEA) in stoichiometric amounts.
Slow and Steady Wins the Race: The rate of addition of the sulfonyl chloride is a powerful yet often overlooked parameter. Adding the sulfonyl chloride solution slowly and dropwise to the solution of the amine ensures that the concentration of the sulfonyl chloride is kept low at any given moment. This favors the reaction with the more nucleophilic primary amine over the sulfonamide anion.[2]
Keep it Cool: Lowering the reaction temperature (e.g., to 0 °C) can help to control the reaction rate and improve selectivity. The activation energy for the second sulfonylation may be higher, and thus more sensitive to temperature changes.
Q2: Can the choice of solvent influence the formation of the bis-sulfonylated product?
A2: Absolutely. The solvent plays a crucial role in the solubility of reactants and intermediates, which in turn affects reaction kinetics.
Aprotic solvents are generally preferred for sulfonamide synthesis to avoid hydrolysis of the sulfonyl chloride.[3] The polarity of the solvent can influence the reaction in several ways:
Solubility: Ensure that both your amine and the resulting sulfonamide are soluble in the chosen solvent. If the desired mono-sulfonamide precipitates out of the solution, it is effectively removed from the reaction and cannot undergo a second sulfonylation.
Reaction Rates: The solvent can influence the rate of both the desired and undesired reactions. Experimenting with different aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) can sometimes lead to improved selectivity.
Solvent
Polarity Index
Typical Application Notes
Dichloromethane (DCM)
3.1
Good general-purpose solvent, dissolves many organic compounds.
Tetrahydrofuran (THF)
4.0
Can be a good choice, but check for peroxide formation.
Acetonitrile (ACN)
5.8
More polar, may be suitable for more polar substrates.
Pyridine
5.3
Can act as both a solvent and a base.
Q3: I've tried optimizing the reaction conditions, but I still have a persistent bis-sulfonylated impurity. How can I effectively remove it during purification?
A3: The difference in acidity between the mono-sulfonamide and the bis-sulfonylated product can be exploited for purification.
The mono-sulfonylated product has an acidic N-H proton, while the bis-sulfonylated product does not. This difference can be used to your advantage in a liquid-liquid extraction or during column chromatography.
Protocol for a Base Wash to Remove Mono-Sulfonamide:
Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
Aqueous Base Wash: Wash the organic layer with a dilute aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The mono-sulfonamide will be deprotonated to form a salt, which is soluble in the aqueous layer. The bis-sulfonylated product, being non-acidic, will remain in the organic layer.
Separation: Separate the organic and aqueous layers.
Acidification and Re-extraction: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate the mono-sulfonamide, which will likely precipitate or can be extracted back into a fresh portion of organic solvent.
Final Workup: Wash the organic layer containing the purified mono-sulfonamide with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Column Chromatography:
If the basic wash is not effective or if other impurities are present, column chromatography is a reliable method for separation.[2] The bis-sulfonylated product is typically less polar than the mono-sulfonylated product due to the absence of the N-H bond, which can participate in hydrogen bonding with the stationary phase (e.g., silica gel). Therefore, the bis-sulfonylated product will usually elute first.
Q4: Are there any analytical techniques that are particularly useful for monitoring the reaction and quantifying the amount of bis-sulfonylated impurity?
A4: Yes, several common analytical techniques are well-suited for this purpose.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction. The less polar bis-sulfonylated product will have a higher Rf value than the more polar mono-sulfonylated product.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column is typically effective. The less polar bis-sulfonylated product will have a longer retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful for identifying and quantifying the two products. The mono-sulfonamide will show a characteristic N-H proton signal, which will be absent in the spectrum of the bis-sulfonylated product.
Mass Spectrometry (MS): MS can confirm the molecular weights of the desired product and the bis-sulfonylated impurity.
Mechanistic Deep Dive: Kinetic vs. Thermodynamic Control
The competition between mono- and bis-sulfonylation can also be viewed from the perspective of kinetic and thermodynamic control. The initial reaction of the primary amine is generally fast and kinetically favored. However, if the reaction conditions (e.g., high temperature, long reaction time, strong base) allow for the deprotonation of the mono-sulfonamide, the system can equilibrate towards the thermodynamically more stable bis-sulfonylated product. Therefore, reaction conditions that favor kinetic control (lower temperature, shorter reaction time) will generally yield a higher ratio of the mono-sulfonylated product.
Caption: Kinetic vs. Thermodynamic control in sulfonylation.
By understanding the underlying mechanisms and carefully controlling the key reaction parameters, you can effectively troubleshoot and optimize your sulfonamide syntheses to achieve high yields of your desired product while minimizing the formation of unwanted side products.
References
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Bavin, P. M. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-252). Royal Society of Chemistry. Retrieved from [Link]
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient Method for the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
Royal Society of Chemistry. (2014). The vast majority of sulfonamides are synthesized by the reaction of a sulfonyl/sulfuryl chloride with primary or secondary amines.... RSC Advances. Retrieved from [Link]
Technical Support Center: Regioselective Bromination of Substituted Benzenes
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Regioselectivity & Yield in EAS Bromination Diagnostic & Strategy Overview Welcome to the Advanced Synthesis Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Optimizing Regioselectivity & Yield in EAS Bromination
Diagnostic & Strategy Overview
Welcome to the Advanced Synthesis Support Center. Regioselectivity in electrophilic aromatic substitution (EAS) is rarely about finding a "magic reagent" and more about manipulating the Transition State (TS) geometry.
In bromination, you are fighting two main adversaries:
The Activity-Selectivity Paradox: Highly activated substrates (phenols, anilines) react so fast that discrimination between ortho and para positions is lost, often leading to polybromination.
The Steric vs. Electronic Conflict: While sterics favor para, electronic effects (like hydrogen bonding) can unexpectedly lock the electrophile into the ortho position.
Decision Matrix: Selecting Your Methodology
Use the following logic flow to determine the starting conditions for your substrate.
Figure 1: Strategic decision tree for selecting bromination conditions based on substrate electronics and desired regiochemistry.
Core Knowledge Modules
Module A: The "Ortho" Challenge (Chelation & Direction)
The Problem: For activated substrates like phenols, the para position is usually electronically favored and sterically accessible. Getting high ortho selectivity requires an external force to "pull" the bromine to the 2-position.
The Solution:Ligand-Directed Delivery.
By using reagents capable of hydrogen bonding with the phenol hydroxyl group, you create a cyclic transition state that delivers the bromine atom intramolecularly to the ortho carbon.
Key Reagent:
-Bromosuccinimide (NBS) in the presence of primary/secondary amines or specific polar solvents.
Mechanism: The amine forms an
-bromoamine intermediate.[1] This intermediate hydrogen-bonds to the phenol, positioning the bromine atom perfectly for ortho attack.
Solvent Effect: In methanol, NBS can form distinct solvation shells that favor ortho attack for phenols due to specific H-bonding networks.
Module B: The "Para" Solution (Shape Selectivity)
The Problem: Toluene and alkylbenzenes give messy mixtures of ortho and para isomers (often 60:40) with standard Lewis acids (
) because the methyl group is not bulky enough to block the ortho positions effectively.
The Solution:Zeolite Catalysis (Shape Selectivity).
Zeolites (specifically NaY or ZSM-5) act as "molecular flasks."
Confinement Effect: The pores of the zeolite are large enough to accommodate the benzene ring but too narrow to allow the bulky transition state required for ortho substitution. Only the linear para transition state "fits" inside the channel.
Scavengers: Adding an epoxide (like propylene oxide) scavenges the HBr byproduct, preventing acid-catalyzed isomerization (scrambling) of the product.
Module C: Controlling Polybromination
The Problem: "I wanted mono-bromoaniline, but I got 2,4,6-tribromoaniline instantly."
The Cause: The first bromine adds electron density (via resonance) almost as well as it withdraws (induction), but the primary issue is that the starting material is too reactive.
The Fix:
Lower the Temperature: Run at -78°C or 0°C.
Change the Electrophile: Switch from
(highly reactive) to NBS (controlled release of ).
Solvent Polarity: Use highly polar aprotic solvents (DMF, MeCN). These solvate the transition state and often slow down the second bromination step relative to the first.
Standard Operating Protocols (SOPs)
SOP-01: Para-Selective Bromination of Toluene (Zeolite Method)
Target: High para-selectivity (>90%) for alkylbenzenes.
Mechanism: Shape-selective catalysis within aluminosilicate pores.
Reagents:
Substrate: Toluene (10 mmol)
Reagent:
(10 mmol)
Catalyst: Zeolite NaY (5g, dried at 400°C for 4h prior to use)
Solvent: Dichloromethane (DCM) or solvent-free
Protocol:
Activation: Ensure Zeolite NaY is freshly calcined/dried. Moisture blocks pores and kills selectivity.
Setup: In a round-bottom flask, suspend the Zeolite NaY in DCM (20 mL).
Addition: Add Toluene (10 mmol).
Reaction: Add
(10 mmol) dropwise over 30 minutes at 0°C. Note: Slow addition is crucial.
Stirring: Stir at room temperature for 2-4 hours.
Workup: Filter off the zeolite (can be regenerated). Wash filtrate with aqueous
(to quench unreacted ) and water. Dry organic layer over and evaporate.[2]
Expected Outcome: >95% Yield, para:ortho ratio typically >90:10.
SOP-02: Ortho-Selective Bromination of Phenols
Target: Mono-bromination at the ortho position, avoiding para and poly-substitution.
Mechanism: Amine-assisted ligand delivery / H-bonding direction.
Reagents:
Substrate: Phenol (10 mmol)
Reagent: NBS (10 mmol)
Catalyst: Diisopropylamine (
) (0.5 mmol - 5 mol%)
Solvent: DCM (non-polar allows tighter ion pairing/H-bonding)
Protocol:
Dissolution: Dissolve Phenol (10 mmol) and diisopropylamine (0.5 mmol) in DCM (50 mL).
Monitoring: Monitor via TLC. The reaction is usually fast.
Quench: Add dilute HCl to neutralize the amine and quench the reaction.
Extraction: Wash with water and brine.
Expected Outcome: High selectivity for o-bromophenol. The amine forms a complex with NBS that coordinates to the phenol proton, directing
to the closest carbon (ortho).
Troubleshooting & FAQs
Q1: I am getting a mixture of isomers even with Zeolites. What went wrong?
Diagnostic:
Did you dry the Zeolite? Water molecules occupy the pores, preventing the substrate from entering the "shape-selective" environment. The reaction then happens on the surface of the zeolite, which is non-selective (like standard Lewis acid catalysis).
Isomerization: HBr produced during the reaction can catalyze the migration of the bromine atom (thermodynamic equilibration). Add propylene oxide (1 equiv) as an acid scavenger to lock the kinetic product.
Q2: My aniline substrate turned into a black tar upon adding
.
Diagnostic: Oxidation.[2][3] Anilines are easily oxidized by elemental bromine to form radical cations and polymerization products.
Fix:
Protect the Amine: Acetylate the amine to form an acetanilide (moderates reactivity, protects against oxidation).
Use NBS: Switch to NBS in DMF. It is a milder source of electrophilic bromine and avoids the harsh oxidative potential of
.
Q3: How do I get meta-bromination on an activated ring (e.g., Anisole)?
Diagnostic: This is chemically "illegal" in standard EAS because the methoxy group is a strong ortho/para director.
Fix: You cannot do this directly via standard EAS. You must use a blocking group .
Sulfonate the para position (reversible).
Brominate (forces ortho to the OMe, but if para is blocked and ortho is sterically crowded, yields drop).
Better Route: Use Ir-catalyzed C-H activation (sterically controlled meta-borylation followed by conversion to bromide), though this is outside standard EAS scope.
Q4: Why use Acetonitrile (MeCN) for NBS bromination?
Explanation: MeCN is a polar aprotic solvent. It stabilizes the polarized NBS transition state. More importantly, NBS in MeCN is often para-selective for anilines/phenols because the solvent-NBS complex is sterically bulky, hindering ortho attack.
Data Summary: Solvent & Reagent Effects[4][5][6]
Substrate
Reagent
Solvent
Catalyst
Major Product
Mechanism
Toluene
DCM
o,p-mixture
Standard EAS
Toluene
None/DCM
Zeolite NaY
Para (>90%)
Shape Selectivity
Phenol
NBS
DCM
Ortho
H-Bond/Chelation
Phenol
None
Para
Steric/Electronic
Aniline
NBS
DMF
None
Para
Steric Bulk of Reagent
References
Zeolite Catalysis: Smith, K., et al. "Zeolites as catalysts for the regioselective bromination of activated aromatic substrates." Chemical Communications, 1996.[4] Link
Ortho-Selective Phenol Bromination: Oberhauser, T. "A simple and highly regioselective method for the ortho-bromination of phenols." Journal of Organic Chemistry, 1997.
NBS Selectivity: Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds." The Journal of Organic Chemistry, 1979. Link
Amine Catalysis Mechanism: Fujisaki, S., et al. "Effect of Amines on ortho-Bromination of Phenols with NBS."[1] Bulletin of the Chemical Society of Japan, 1993.[1] Link
General Review: "Regioselective Electrophilic Aromatic Bromination." Advanced Synthesis & Catalysis, 2006.[5] Link
For further assistance, please contact the Synthetic Chemistry Application Group or submit a ticket with your specific substrate structure.
Technical Support Center: Advanced Bromination of Dimethoxybenzenes
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Brominating Agents for Electron-Rich Aromatics Ticket ID: DMB-BROM-2024 Welcome to the Technical Support Center Scientist’s N...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Alternative Brominating Agents for Electron-Rich Aromatics
Ticket ID: DMB-BROM-2024
Welcome to the Technical Support Center
Scientist’s Note:
Dimethoxybenzenes (DMBs) are highly activated substrates due to the strong
(mesomeric) effect of the two methoxy groups. While this makes them easy to brominate, it introduces significant challenges: over-bromination (di/tri-substitution) and regioselectivity issues .
Standard elemental bromine (
) is often too harsh, difficult to handle, and atom-inefficient. This guide addresses the three most reliable alternatives: N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Oxidative Bromination (Oxone®/NaBr) .
Module 1: Agent Selection Matrix
User Question: "I need to replace liquid bromine. Which agent is best for my specific constraints?"
Support Answer:
Select your reagent based on your primary constraint (Scale, Selectivity, or Green Chemistry).
Feature
N-Bromosuccinimide (NBS)
DBDMH
Oxone® + NaBr
Primary Use
Lab-scale, high regioselectivity
Process-scale, cost-efficiency
Green chemistry, avoiding organohalogens
Atom Economy
Low (Releases 1 Br; 1 waste)
High (Releases 2 Br atoms)
Medium (In-situ generation)
Mechanism
Radical or Ionic (Solvent dependent)
Ionic ( source)
Oxidative ()
Solvent System
MeCN, DMF (for Ring)
MeOH, Water/Base
Water/MeOH, Water/MeCN
Cost
High
Low
Medium
Key Risk
Benzylic bromination (if non-polar)
Solubility in non-polar solvents
Exothermic; pH sensitivity
Module 2: Troubleshooting NBS Protocols
Ticket #002: "I used NBS to brominate 1,2-dimethoxybenzene (veratrole), but I observed significant bromination on the methyl group (benzylic) instead of the ring. Why?"
Root Cause Analysis:
NBS is a "switchable" reagent. Its mechanism is dictated entirely by the solvent polarity and the presence of light/initiators .
Solvent: Dissolve DMB in Acetonitrile (MeCN) or DMF. These solvents stabilize the succinimide anion and promote the formation of the bromonium ion (
).
Conditions: Run the reaction at 0°C to Room Temp in the absence of light (wrap flask in foil).
Catalyst (Optional): If the reaction is sluggish, add 5 mol% Ammonium Acetate (
) or Silica Gel to activate the NBS [1].
Visualizing the Mechanism Switch:
Figure 1: The solvent-dependent mechanistic divergence of NBS. To target the dimethoxybenzene ring, you must force the Ionic pathway (Green).
Module 3: Scalable & Green Solutions
Ticket #003: "We are scaling up to 500g. NBS is too expensive, and we want to avoid halogenated waste. What is the alternative?"
Recommendation:1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .
DBDMH is the industrial standard for brominating electron-rich rings. It is a stable solid, releases both bromine atoms (unlike NBS), and is significantly cheaper.
Protocol: Scalable Bromination of 1,2-Dimethoxybenzene with DBDMH
Based on industrial optimization [2, 3]
Setup: 3-neck flask with mechanical stirrer (magnetic stirring is insufficient for slurries).
Solvent: Methanol (MeOH) or MeOH/DCM mixture.
Stoichiometry: Use 0.55 equivalents of DBDMH per 1.0 equivalent of DMB. (Since 1 mol DBDMH = 2 mol active
).
Addition:
Cool substrate solution to 0–5°C.
Add DBDMH solid in portions over 30 minutes. Exothermic reaction.
Workup:
Quench with aqueous Sodium Bisulfite (
).
Filter off the byproduct (5,5-dimethylhydantoin). This is water-soluble and non-toxic, simplifying waste disposal.
Alternative: Green Oxidative Bromination (Oxone® + NaBr)
Best for "Green Chemistry" compliance [4, 5].
This method generates
in situ from harmless Sodium Bromide using Oxone (Potassium peroxymonosulfate).
Reagents: 1.0 eq DMB, 1.1 eq NaBr, 0.6 eq Oxone.
Solvent: 50% Methanol/Water or Acetonitrile/Water.
Procedure:
Dissolve DMB and NaBr in the solvent.
Add Oxone dissolved in water dropwise over 20 mins.
to , which immediately reacts with the activated DMB ring.
Selectivity: This method is highly para-selective due to the steric bulk of the active oxidant species.
Figure 2: The Oxidative Bromination Cycle. Note that no elemental bromine is handled directly.
Module 4: Controlling Regioselectivity
Ticket #004: "I am brominating 1,3-dimethoxybenzene (resorcinol dimethyl ether). I want the 4-bromo product, but I keep getting the 4,6-dibromo product. How do I stop it?"
Technical Insight:
1,3-DMB is "doubly activated" at the 4 and 6 positions (ortho/para to both methoxy groups). The second bromination is almost as fast as the first because the ring remains highly activated even after one bromine is added.
Control Strategy:
Stoichiometry is Critical: Do not use excess reagent. Use exactly 0.95 equivalents of NBS or 0.48 equivalents of DBDMH. Leaving 5% starting material is better than dealing with inseparable dibromo-impurities.
Temperature: Lower the temperature to -10°C . The activation energy difference between the first and second bromination is small; low temperature maximizes this discrimination.
Slow Addition: Add the brominating agent as a dilute solution over 1 hour. High local concentrations favor over-bromination.
References
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Brominating Agent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry, 60(16), 5328–5331. Link
Podgoršek, A., et al. (2009). 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Practical and Selective Brominating Agent. Current Organic Chemistry, 13(1), 1-20. Link
Vertex AI Search Result 1.3. Process for aromatic bromination using DBDMH. US Patent 5248817A. Link
Narender, N., et al. (2002).[6] An efficient and regioselective oxidative bromination of aromatic compounds using potassium bromide and Oxone. Synthetic Communications, 32(15), 2313-2318.[6] Link
Kumar, M. A., et al. (2010).[7] Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632.[7] Link
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals engaged in the mult...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals engaged in the multi-gram to kilogram scale production of this key intermediate. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Synthesis Overview & Strategy
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is typically a multi-step process. A robust and scalable route begins with the chlorosulfonation of a readily available starting material, 1,3-dimethoxybenzene. This is followed by amination to form the sulfonamide core, and finally, a selective bromination to yield the target compound. Each step presents unique challenges, particularly concerning reaction control, safety, and purification at scale.
The chosen strategy is outlined below. The rationale for this pathway is based on reagent availability, reaction efficiency, and the ability to control selectivity, which is paramount for minimizing difficult-to-remove impurities.
Caption: Overall synthetic workflow for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Detailed Experimental Protocol
This protocol is a representative procedure for a laboratory scale-up. Quantities should be adjusted proportionally for larger scales, with careful consideration of thermal management.
Step 1: Synthesis of 2,4-Dimethoxybenzene-1-sulfonyl chloride
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel connected to a gas scrubber (for HCl and SO₂ fumes).
Charging: Charge 1,3-dimethoxybenzene (1.0 eq) into the reactor.
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
Reagent Addition: Slowly add chlorosulfonic acid (1.1 - 1.2 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to prevent localized overheating.
Expert Insight: The use of a slight excess of chlorosulfonic acid ensures complete conversion of the starting material. However, a large excess can lead to side reactions and waste acid disposal issues.[1] The slow, controlled addition is critical to manage the highly exothermic nature of the reaction and the evolution of HCl gas.
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 2,4-Dimethoxybenzene-1-sulfonamide
Reactor Setup: Use a similar reactor setup as in Step 1, without the need for a dropping funnel.
Charging: Add the crude 2,4-dimethoxybenzene-1-sulfonyl chloride from the previous step to the reactor.
Cooling: Cool the reactor to 0-5 °C.
Reagent Addition: Slowly add concentrated ammonium hydroxide (28-30%, 3-4 eq) to the cooled sulfonyl chloride. Maintain the temperature below 10 °C during the addition.
Reaction: Stir the resulting slurry at room temperature for 4-6 hours. Monitor the reaction by TLC/HPLC.
Isolation: Filter the solid product, wash with cold water, and dry. The crude sulfonamide can be purified by recrystallization.[2]
Step 3: Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactor Setup: A standard glass reactor with stirring and a temperature probe is sufficient.
Charging: Dissolve 2,4-dimethoxybenzene-1-sulfonamide (1.0 eq) in a suitable solvent like Dichloromethane (CH₂Cl₂) or Acetonitrile (ACN).
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes at room temperature.[3]
Expert Insight: The methoxy groups are strongly activating ortho-, para-directors, while the sulfonamide is a deactivating meta-director. The combined effect strongly favors bromination at the C5 position. Using NBS provides better selectivity and is safer to handle at scale compared to liquid bromine.[3]
Reaction: Stir the mixture at room temperature overnight.[3] Monitor the reaction by TLC/HPLC.
Work-up: Wash the reaction mixture with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum.[3]
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the final product.
Parameter
Step 1: Chlorosulfonation
Step 2: Amination
Step 3: Bromination
Key Reagent
Chlorosulfonic Acid (ClSO₃H)
Ammonium Hydroxide (NH₄OH)
N-Bromosuccinimide (NBS)
Stoichiometry
1.1 - 1.2 eq
3 - 4 eq
1.05 eq
Solvent
Neat (No solvent)
Water (from aq. NH₄OH)
Dichloromethane (CH₂Cl₂)
Temperature
0 - 5 °C
0 - 10 °C (addition), then RT
Room Temperature (RT)
Typical Time
3 - 5 hours
4 - 6 hours
12 - 16 hours
Critical Control
Temperature, Slow Addition
Temperature Control
Stoichiometry of NBS
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Caption: Troubleshooting decision matrix for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is chlorosulfonic acid used instead of other sulfonating agents like oleum?
A: Chlorosulfonic acid is a powerful and efficient sulfonating agent that directly yields the sulfonyl chloride intermediate needed for the subsequent amination step.[1] While oleum (fuming sulfuric acid) can sulfonate the ring, it produces a sulfonic acid. Converting the sulfonic acid to the sulfonyl chloride would require an additional step (e.g., with thionyl chloride), making the overall process less efficient. However, the trade-off is the hazardous nature of chlorosulfonic acid, which produces corrosive HCl gas and reacts violently with water.[1][4]
Q2: What are the critical safety precautions for handling chlorosulfonic acid at scale?
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, clothing, a face shield, and splash-proof goggles.[5] Work should be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.[6][7]
Reaction Setup: The reactor must be completely dry, as chlorosulfonic acid reacts violently with water.[4] An inert atmosphere (e.g., nitrogen) is recommended. The off-gas must be directed through a scrubber containing a basic solution (e.g., NaOH) to neutralize the HCl fumes produced.
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5][7] Spills should be neutralized with a suitable agent like sodium bicarbonate, not water.
Q3: Can I use liquid bromine and a Lewis acid catalyst (e.g., FeBr₃) for the bromination step?
A: Yes, this is a classic method for aromatic bromination.[8][9][10] However, for this specific substrate, it presents challenges at scale. The 2,4-dimethoxy-substituted ring is highly activated, and the reaction with liquid bromine can be difficult to control, often leading to over-bromination.[11] N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine, providing a more controlled reaction with higher selectivity for mono-bromination, which is crucial for achieving high purity of the final product.[3] Furthermore, NBS is a solid, making it significantly easier and safer to handle than volatile and highly corrosive liquid bromine.
Q4: My final product is an off-white or yellowish powder after recrystallization. How can I improve the color?
A: A persistent color often indicates the presence of minor, highly colored impurities.
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal).[2] Stir for 10-15 minutes and then perform a hot filtration to remove the carbon. This will adsorb many colored impurities.
Re-crystallization: A second recrystallization from a different solvent system may be necessary.
Oxidative Impurities: Ensure the product is not exposed to air and light for extended periods, as phenolic-like impurities can oxidize and darken over time.
Q5: How can I effectively monitor the reaction progress at each step?
A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis, especially at scale, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12][13] Develop a reliable HPLC method that can clearly separate the starting material, intermediates, product, and any potential side products. This will allow you to accurately determine the reaction endpoint and assess the purity profile of your crude material before proceeding to the next step or purification.
References
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Institutes of Health. [Link]
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board. [Link]
Aromatic sulfonation reactions. (n.d.).
Sulfonamide purification process. (n.d.).
Chlorosulphonic Acid Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis
From the Desk of the Senior Application Scientist Welcome to the technical support center for synthetic chemistry applications. This guide is designed for our valued community of researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for our valued community of researchers, scientists, and drug development professionals. The synthesis of sulfonamides, a cornerstone of medicinal chemistry, often involves highly exothermic reactions that demand rigorous control and a deep understanding of reaction thermodynamics.[1] The classic and most common method involves the reaction of a sulfonyl chloride with an amine, a process known for its potential thermal hazards.[2]
This document moves beyond standard operating procedures to provide a troubleshooting framework rooted in causal chemical principles. Our goal is to empower you not only to solve problems as they arise but to anticipate and prevent them through robust experimental design.
Section 1: Troubleshooting Guide for Acute Exothermic Events
This section addresses immediate problems that can occur during a reaction. The primary focus is on identifying the cause of a thermal event and taking corrective action safely.
Q1: My reaction is experiencing a sudden, rapid temperature increase (a runaway reaction). What are my immediate actions and what are the likely causes?
A1: A runaway reaction is a critical safety event where the rate of heat generation exceeds the rate of heat removal, leading to an accelerating cycle of temperature and pressure increase. [3] Your immediate priority is to ensure personnel safety and attempt to bring the reaction under control.
Immediate Actions:
Alert Personnel: Immediately inform colleagues and your lab supervisor.
Stop Reagent Addition: Instantly cease the addition of the limiting reagent (typically the sulfonyl chloride or chlorosulfonic acid).[4] This is the most crucial step to stop feeding the exotherm.
Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a cryostat or chiller, lower the setpoint to its minimum.[4]
Increase Stirring Rate: Ensure vigorous and efficient stirring. This improves heat transfer to the cooling jacket and breaks up localized hot spots.[4]
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably and you have a pre-planned and validated quenching procedure, be prepared to execute it. This typically involves adding a pre-chilled, non-reactive solvent or a specific quenching agent. Do not improvise a quenching procedure during an emergency.
Root Cause Analysis & Long-Term Solutions:
Cause: Reagent addition rate was too high. The rate of heat generation from the reaction was greater than the maximum heat removal rate of your apparatus.
Solution: The addition rate must be significantly reduced. For future experiments, utilize a syringe pump or a dropping funnel with fine control to ensure a slow, steady addition. The temperature should be monitored continuously, and the addition rate should be adjusted to maintain the target temperature.[4]
Cause: Inadequate cooling capacity for the reaction scale.
Solution: The cooling system must be appropriate for the heat load. For larger-scale reactions, a simple ice bath may be insufficient. Consider upgrading to a larger cooling bath, a more efficient cooling medium (see Table 1), or a mechanical chiller with greater cooling power.[4]
Cause: Poor mixing leading to localized hot spots.
Solution: Inefficient stirring allows pockets of high reagent concentration to form, creating localized exotherms that can initiate a bulk runaway. Use an appropriately sized stir bar or, for viscous reactions or vessels larger than 500 mL, an overhead mechanical stirrer is strongly recommended.[4]
Diagram: Emergency Response to Thermal Runaway
Caption: Decision workflow for immediate response to a thermal runaway event.
Q2: My reaction temperature is consistently rising above the setpoint, but it's not a rapid runaway. What's causing this gradual loss of control?
A2: This scenario indicates that your heat generation rate is slightly but consistently higher than your heat removal rate. While less dramatic than a runaway, it is still a hazardous situation that can escalate.
Potential Causes & Solutions:
Cause: Reaction scale is too large for the vessel and cooling system. As reactions are scaled up, the volume increases by a cubic factor (r³), while the surface area available for heat exchange only increases by a square factor (r²). This decreasing surface-area-to-volume ratio severely hampers heat dissipation.[4]
Solution: When scaling up, you cannot assume that parameters from a smaller scale will translate directly. Re-evaluate the cooling capacity. You may need a larger reaction vessel with a greater surface area, a more powerful cooling system, or a switch to a semi-batch process where reagents are added over a longer period.
Cause: Incorrect solvent choice. The solvent's physical properties (heat capacity, thermal conductivity, boiling point) play a significant role in heat management.
Solution: Choose a solvent with a higher heat capacity to absorb more energy per degree of temperature rise. A higher boiling point also provides a larger safety window before solvent reflux becomes a secondary hazard.
Cause: Accumulation of unreacted starting material. If the reaction has a significant induction period or if the initial temperature is too low for the reaction to initiate, the sulfonyl chloride can build up. When the reaction finally starts, the accumulated reagent reacts quickly, generating a large, unexpected exotherm.
Solution: Ensure the reaction has initiated before proceeding with the bulk of the reagent addition. Add a small portion of the sulfonyl chloride initially and wait for a slight, controlled temperature increase, confirming the reaction is active. Only then should you begin the slow, controlled addition of the remainder.
Section 2: Frequently Asked Questions (FAQs) on Proactive Management
This section focuses on experimental design and best practices to prevent thermal events before they happen.
FAQ 1: What are the most critical parameters to control during an exothermic sulfonamide synthesis?
A1: The three most critical, interdependent parameters are:
Rate of Addition: This directly controls the rate of heat generation. It is the primary variable you can adjust in real-time to manage the reaction temperature.
Temperature: Must be kept within a narrow, predetermined range. Industry safety standards often use a "100 K or 50 K rule," which states that a safe operating temperature should be at least 50-100 K below the onset temperature of any decomposition or secondary exothermic reaction as determined by calorimetric analysis.[5]
Agitation/Mixing: Efficient mixing is crucial for thermal homogeneity. It ensures that the heat generated is quickly distributed throughout the bulk solution and transferred to the cooling surface of the reactor.[4]
FAQ 2: How does my choice of reagents and synthetic route affect the exotherm?
A2: The traditional route using sulfonyl chlorides, often generated from hazardous reagents like chlorosulfonic acid or thionyl chloride, is notoriously exothermic and presents significant handling risks.[2][6]
Sulfonyl Chlorides: Highly reactive, leading to a rapid and large heat release upon reaction with amines. Their moisture sensitivity can also lead to exothermic decomposition.[2][7]
Milder, Modern Alternatives: Significant research has focused on developing safer and less exothermic methods. These can be inherently safer choices:
From Sulfinates: The reaction of sodium sulfinates with amines can be achieved under metal-free conditions and at ambient temperature, offering a much better thermal profile.[8]
Electrochemical Methods: The electrochemical coupling of thiols and amines is a modern approach that avoids harsh oxidants and is driven by electricity, allowing for precise control.[9]
SO₂ Surrogates: Using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) allows for the synthesis of sulfonamides from boronic acids under milder, copper-catalyzed conditions.[7]
FAQ 3: What are the best cooling methods for different reaction scales?
A3: The choice of cooling method is dictated by the reaction scale and the required temperature.
Cooling Method
Typical Temperature Range (°C)
Best For (Scale)
Advantages
Disadvantages
Ice / Water Bath
0 to 5
< 500 mL
Simple, inexpensive, readily available.
Limited cooling capacity, temperature can be inconsistent.
Ice / Salt Bath
-20 to -5
< 1 L
Lower temperatures achievable than ice alone.
Corrosive, temperature control can be difficult.[4]
Dry Ice / Acetone
-78
< 2 L
Very low temperatures, high cooling capacity.
Cryogen consumption, potential for overcooling, flammability of acetone.[4]
Mechanical Chiller / Cryostat
-80 to 20
All Scales
Excellent temperature stability and control, automated, safer for long reactions.
High initial equipment cost, requires power.
Diagram: Controlled Reagent Addition Workflow
Caption: A workflow for the safe and controlled addition of a reactive reagent.
Section 3: Experimental Protocol for a Controlled Sulfonamide Synthesis
This protocol outlines a generalized procedure for the synthesis of N-benzyl-4-toluenesulfonamide, emphasizing thermal control points.
Objective: To synthesize N-benzyl-4-toluenesulfonamide while maintaining strict temperature control.
Materials:
Benzylamine (1.0 eq)
p-Toluenesulfonyl chloride (1.05 eq)
Triethylamine (1.1 eq)
Dichloromethane (DCM), anhydrous
Three-neck round-bottom flask
Overhead mechanical stirrer
Digital thermometer with probe
Syringe pump
Mechanical chiller/cryostat set to -5 °C
Procedure:
Vessel Preparation: Assemble the three-neck flask with the overhead stirrer, thermometer, and a septum. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen).
Initial Charge: Charge the flask with benzylamine, triethylamine, and anhydrous DCM.
Cooling: Begin stirring and cool the reaction mixture to 0 °C using the chiller. Allow the temperature to stabilize for 15 minutes.
Reagent Preparation: Prepare a solution of p-toluenesulfonyl chloride in a minimal amount of anhydrous DCM and draw it into the syringe for the syringe pump.
Initiation: Once the reaction mixture is stable at 0 °C, add approximately 5% of the p-toluenesulfonyl chloride solution manually via syringe through the septum.
Confirmation of Reactivity: Monitor the thermometer closely. A small, controlled temperature rise of 1-3 °C should be observed, confirming the reaction is active. If no exotherm is observed, do not proceed. Troubleshoot for issues with reagent quality or moisture.
Controlled Addition: Once the exotherm is confirmed and the temperature returns to 0 °C, begin the continuous addition of the remaining p-toluenesulfonyl chloride solution via the syringe pump over a period of 2 hours.
Temperature Monitoring: The primary task during the addition is to maintain the internal temperature between 0 °C and 3 °C. If the temperature exceeds 3 °C, pause the addition until the temperature returns to the setpoint. Do not simply increase the cooling power; control the heat source (the reagent addition).
Post-Addition: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour before proceeding with the aqueous workup.
This self-validating protocol ensures that the reaction's progress is constantly monitored and controlled, directly linking the rate of reagent addition to the system's ability to remove the heat generated.
References
Benchchem. (n.d.). Managing exothermic reactions in the synthesis of sulfonamides.
Purdue University. (2019, July 22). Thermal Hazards in the Pharmaceutical Industry.
Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
BYJU'S. (n.d.). Exothermic Reactions Chemistry Questions with Solutions.
Wikipedia. (n.d.). Thermal runaway.
Georg Thieme Verlag KG. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
ACS Publications. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
IOR Press. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
ResearchGate. (2024, February 15). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
ResearchGate. (n.d.). Current methods for sulfonamide synthesis. [Diagram].
ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods.
Royal Society of Chemistry. (2022, October 26). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. Reaction Chemistry & Engineering.
PMC. (n.d.). Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave?.
ResearchGate. (2025, August 6). ChemInform Abstract: Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Purification & Workup Guide
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Removal of Unreacted Starting Materials from Sulfonamide Reactions
Introduction: The Purity Imperative
Sulfonamide formation (Schotten-Baumann conditions or anhydrous coupling) is a cornerstone of medicinal chemistry. However, the reaction rarely proceeds to quantitative completion. The crude mixture typically contains:
Sulfonic Acid: Hydrolysis byproduct of the sulfonyl chloride.
Bis-sulfonamide: A common side-product where a primary amine reacts twice.
This guide provides a logic-driven approach to removing these impurities based on the physicochemical properties of your specific sulfonamide.
Diagnostic Phase: Know Your Product
Before selecting a protocol, you must classify your product. The purification strategy hinges entirely on whether your sulfonamide possesses an acidic proton.
Class A: Secondary Sulfonamides (
): Formed from primary amines. These are weak acids (pKa ~10–11) and can be manipulated using pH swings.
Class B: Tertiary Sulfonamides (
): Formed from secondary amines. These are neutral and cannot be extracted into aqueous base.
Protocol A: The "pH Swing" (Liquid-Liquid Extraction)
Best for: Class A (Secondary Sulfonamides) | Scale: >100 mg
This method utilizes the acidity of the N-H bond to separate the product from both unreacted amine (basic) and neutral impurities (like bis-sulfonamides).
The Logic
Acid Wash: Protonates unreacted amines, forcing them into the aqueous layer. The sulfonamide remains organic.
Base Extraction: Deprotonates the sulfonamide, pulling it into the aqueous layer as a salt.[1][2] Neutral impurities (bis-sulfonamides) stay in the organic layer.
Acidification: Returns the sulfonamide to its neutral, insoluble form, causing precipitation.
Step-by-Step Procedure
Quench: Add water to the reaction mixture to hydrolyze excess sulfonyl chloride. Stir for 30 mins.
Dilution: Dilute with an organic solvent (EtOAc or DCM).
Acid Wash (Remove Amine): Wash the organic phase with 1M HCl (
).
Result: Amines are removed.[3][4] Sulfonamide + Sulfonic acid + Neutral impurities remain in Organic Phase.
Base Extraction (Isolate Product): Extract the organic phase with 1M NaOH (
).
Result:Discard the Organic Phase (contains bis-sulfonamides/neutrals). Keep the Aqueous Phase (contains Product + Sulfonate salts).
Precipitation: Cool the basic aqueous phase to 0°C. Slowly add 6M HCl until pH ~2.
Result: The sulfonamide precipitates.[5] Sulfonic acids (highly water-soluble) remain in solution.
Filtration: Filter the solid. Wash with cold water and hexanes.
Figure 1: The "pH Swing" purification logic for secondary sulfonamides.
Best for: Class B (Tertiary Sulfonamides) or Parallel Synthesis | Scale: <100 mg
Since tertiary sulfonamides cannot be extracted into base, we use Solid Supported Scavengers to fish out impurities chemically. This avoids aqueous workup entirely, which is ideal for water-soluble products.
The Logic
To remove Amine: Use an electrophilic resin (Isocyanate).
To remove Sulfonyl Chloride: Use a nucleophilic resin (Trisamine).
Reagent Selection Table
Impurity to Remove
Scavenger Resin Type
Functional Group
Mechanism
Primary/Secondary Amine
PS-Isocyanate
Forms urea with amine (covalent bond).
Sulfonyl Chloride
PS-Trisamine
(Primary)
Reacts to form sulfonamide on bead.
Sulfonic Acid
PS-Carbonate
Ion exchange (acid-base).
Step-by-Step Procedure
Dilution: Dilute crude reaction (DCM or THF) to ~0.1 M.
Scavenger Addition:
Add PS-Isocyanate (3 equiv relative to excess amine).
Add PS-Trisamine (3 equiv relative to excess sulfonyl chloride).
Incubation: Shake/agitate at room temperature for 4–16 hours.
Note: Do not stir with a magnetic bar; it grinds the resin beads, clogging filters.
Filtration: Filter through a fritted cartridge or Celite pad.[2]
Concentration: Evaporate solvent. The filtrate contains the pure neutral sulfonamide.
Figure 2: Solid-phase scavenging workflow for neutral sulfonamides.
Troubleshooting & FAQ
Q1: I followed Protocol A, but my sulfonamide didn't precipitate upon acidification.
Diagnosis: Your product might be too polar/water-soluble (common with heteroaryl sulfonamides).
Fix: Do not discard the acidic aqueous layer. Extract it with EtOAc or n-Butanol (
). If that fails, lyophilize the aqueous layer to get the crude solid, then purify via reverse-phase Flash chromatography (C18).
Q2: I have persistent unreacted sulfonyl chloride even after workup.
Diagnosis: Sulfonyl chlorides are surprisingly hydrophobic and stable. They can "hide" in the organic layer during rapid extractions.
Fix: Perform a "Quench Step" before extraction.[1] Add DMAP (catalytic) and water (or methanol) and heat to 50°C for 30 mins. This forces hydrolysis to the sulfonic acid (or methyl ester), which is easier to remove.
Q3: I am seeing a "Bis-sulfonamide" impurity (
). How do I remove it?
Prevention: This happens when the primary sulfonamide product reacts with another equivalent of sulfonyl chloride. Ensure you are not using a large excess of
.
Removal: Use Protocol A . The bis-sulfonamide has no acidic proton (no N-H). It will remain in the organic layer during the NaOH extraction step, while your desired mono-sulfonamide moves to the water.
Q4: My reaction turns black/tarry.
Diagnosis: Oxidation of the amine or decomposition of the sulfonyl chloride.
Fix: Run the reaction under Nitrogen/Argon. If the amine is an aniline, ensure it is freshly distilled or recrystallized.
References
Liquid-Liquid Extraction & pKa Logic
Practical Process Research & Development, Neal G. Anderson. Chapter 9: Workup.
BenchChem Technical Support.[1][2][6] (2025).[1][2][6][7] Removal of Unreacted p-Toluenesulfonyl Chloride.
Scavenger Resins
Biotage Application Note. Metal Scavengers and Organic Purification.
University of Southampton.[8] Sulfonyl Chloride Resins and Associated Supported Reagents.
Bis-sulfonamide Formation
National Institutes of Health (NIH). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination.
Technical Support Center: Sulfonamide Recrystallization Optimization
Department: Process Chemistry & Solid State Development Lead: Senior Application Scientist Status: Operational Introduction Welcome to the Process Chemistry Technical Support Center. This guide addresses the specific cha...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Process Chemistry & Solid State Development
Lead: Senior Application Scientist
Status: Operational
Introduction
Welcome to the Process Chemistry Technical Support Center. This guide addresses the specific challenges of recrystallizing sulfonamides—a class of compounds notorious for polymorphism, pH-dependent solubility, and "oiling out" (Liquid-Liquid Phase Separation).
Our approach moves beyond trial-and-error. We utilize Hansen Solubility Parameters (HSP) and Thermodynamic Control to engineer robust crystallization systems. Below you will find targeted troubleshooting modules designed to resolve your specific experimental bottlenecks.
Module 1: Solvent System Engineering
Q: How do I scientifically select a binary solvent system for a new sulfonamide derivative?
A: Do not rely solely on "like dissolves like." Sulfonamides possess a unique pharmacophore (
) containing both a hydrophobic backbone and a polar, acidic sulfonamide group (pKa 10).
The Strategy:
You need a Binary Gradient System .
Primary Solvent (Good Solvent): Must have a high dielectric constant and Hydrogen Bonding capability (
Anti-Solvent (Poor Solvent): Must be miscible with the primary solvent but possess low
or high polarity without solvation power.
Recommended: Water (most common due to pH manipulation potential), Heptane (for non-polar derivatives).
The "20-80" Rule:
For optimal yield without compromising purity, target a solvent composition where the drug solubility drops logarithmically. Usually, a 20:80 (Solvent:Anti-solvent) ratio at the isolation temperature (
C) yields the best recovery.
Workflow: Solvent Selection Logic
The following decision tree outlines the process for screening solvent systems based on solubility data.
Figure 1: Decision matrix for selecting binary solvent systems. Class 3 solvents are preferred for lower toxicity.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a sticky oil instead of crystals. Why is this happening?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .
This occurs when the supersaturation limit is crossed at a temperature above the melting point of the solvated solid.[2] This is common in sulfonamides because impurities can depress the melting point significantly (eutectic formation).
The Mechanism:
In the phase diagram, the "oiling out" boundary (binodal) lies metastable to the solubility curve. If you cool too fast or add anti-solvent too quickly, the system hits the binodal before the nucleation boundary.
Troubleshooting Table: Fixing LLPS
Root Cause
Diagnostic
Corrective Action
Cooling too fast
Oil droplets form immediately upon cooling.
Reduce Cooling Rate: Use a linear cooling ramp (e.g., C/min). This keeps the system within the Metastable Zone Width (MSZW).
High Impurity Load
Crude material is dark/tarry; Mp is depressed >10°C.
Activated Carbon Treatment: Dissolve in hot solvent, treat with 5% w/w activated carbon, filter hot, then recrystallize.
Supersaturation too high
Massive crash-out of oil upon anti-solvent addition.
Seeding: Add 1-2% w/w pure seed crystals at the cloud point. This provides a surface for growth, bypassing the energy barrier for nucleation.
Visualizing the Mechanism
Figure 2: Kinetic pathway comparison. Avoiding the LLPS trap requires keeping the system trajectory (cooling/anti-solvent) away from the binodal region.
Module 3: Polymorph Control
Q: I am observing different crystal habits (needles vs. plates) in different batches. How do I control this?
A: Sulfonamides (e.g., Sulfathiazole, Sulfamethoxazole) are highly polymorphic. This is governed by Ostwald's Rule of Stages : the least stable polymorph (highest energy) often crystallizes first (Kinetic Control) before converting to the stable form (Thermodynamic Control).
The Fix:
For Stable Form: Use higher temperatures and slower crystallization times (Thermodynamic Control).
For Metastable Form: Use rapid cooling or anti-solvent crash precipitation (Kinetic Control).
Protocol: Competitive Slurry Experiment
To determine the most stable polymorph for your regulatory filing, perform this self-validating experiment.
Step-by-Step Methodology:
Preparation: Prepare a saturated solution of the sulfonamide in your target solvent at room temperature.
Seeding: Add excess solid (slurry) containing a mixture of all observed crystal forms (e.g., Form I and Form II).
Equilibration: Stir the slurry at a specific temperature (e.g.,
C) for 24-48 hours.
Mechanism: The less stable form (higher solubility) will dissolve, and the stable form (lower solubility) will grow.
Analysis: Filter and analyze the remaining solid via PXRD (Powder X-Ray Diffraction). The surviving form is the thermodynamically stable one at that temperature.
Module 4: Yield & Purity Optimization
Q: I have good crystals, but the yield is <50%.
A: You are likely losing product in the mother liquor due to the "Common Ion Effect" or pH issues.
Optimization Technique: pH Swing Crystallization
Since sulfonamides are amphoteric (weakly acidic
proton), their solubility is highly pH-dependent.
Dissolution: Dissolve the sulfonamide in basic water (pH 11-12 using NaOH). It forms a highly soluble salt.
Filtration: Filter off insoluble mechanical impurities.
Crystallization: Slowly acidify with dilute HCl or Acetic Acid to the Isoelectric Point (usually pH 4-5).
Result: The neutral sulfonamide has minimal water solubility at this pH, maximizing precipitation yield.
References
BenchChem Technical Support. (2025).[2][3] Technical Support Center: Crystallinity of Sulfonamide Compounds. Link
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link
National Institutes of Health (NIH). (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Link
Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.[4] Link
American Chemical Society. (2007). Polymorph Selection with Morphology Control Using Solvents. Crystal Growth & Design. Link
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Link
Technical Support Center: Characterization of Impurities in 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Welcome to the technical support resource for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this compound. As experienced application scientists, we understand that robust impurity characterization is not just a regulatory hurdle but a cornerstone of sound scientific research. This document provides in-depth, experience-driven answers and troubleshooting protocols to ensure the quality and integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Q1: What are the most common process-related impurities I should expect during the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the chlorosulfonation of 1,3-dimethoxybenzene, followed by amination and subsequent bromination. Based on this, you should anticipate several classes of impurities:
Starting Materials & Intermediates: Unreacted starting materials like 2,4-dimethoxybenzenesulfonamide or 1,3-dimethoxybenzene.
Isomeric Impurities: These are often the most challenging to separate. They arise from non-selective reactions at two key stages:
Positional Isomers (Bromination): Bromination of 2,4-dimethoxybenzenesulfonamide can potentially yield the undesired 3-bromo or 6-bromo isomers, although the 5-bromo is sterically and electronically favored.
Positional Isomers (Sulfonylation): During the initial chlorosulfonation of 1,3-dimethoxybenzene, sulfonation might occur at an alternative position, leading to different sulfonamide isomers down the line.
Over-reacted Species: The presence of di-brominated products (e.g., 3,5-dibromo-2,4-dimethoxybenzene-1-sulfonamide) is a common issue if bromination conditions are too harsh or not carefully controlled.
Hydrolysis Products: The key intermediate, 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride, is susceptible to hydrolysis, which would result in the corresponding sulfonic acid. This is often observed in reactions where moisture has not been rigorously excluded.
The following table summarizes these potential impurities.
Impurity Class
Potential Structure
Source / Rationale
Molecular Weight ( g/mol )
Starting Material
2,4-dimethoxybenzenesulfonamide
Incomplete bromination reaction.
217.24
Isomeric Impurity
3-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Non-regioselective bromination.
296.14
Over-reaction
3,5-Dibromo-2,4-dimethoxybenzene-1-sulfonamide
Excess brominating agent or prolonged reaction time.
375.03
Hydrolysis Product
5-Bromo-2,4-dimethoxybenzenesulfonic acid
Hydrolysis of the sulfonyl chloride intermediate.
297.12
Q2: I have a crude sample. What is the quickest way to get a preliminary purity assessment?
A2: For a rapid, qualitative assessment, Thin Layer Chromatography (TLC) is an invaluable tool. It's cost-effective and provides immediate feedback on the complexity of your mixture.
Why it works: TLC separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase. The polarity of the impurities relative to the desired product will determine their separation. For instance, the more polar sulfonic acid hydrolysis product will have a much lower Rf value (retention factor) than the main compound on a silica plate.
Practical Insight: Run the TLC in a solvent system that gives your product an Rf of ~0.3-0.4 (e.g., 30-40% Ethyl Acetate in Hexane). This provides a good window for separating both more polar and less polar impurities. Visualize the spots under a UV lamp (254 nm). The presence of multiple spots is a clear indicator of impurities.
Q3: My initial analysis by HPLC-UV shows several peaks. How can I confidently identify them?
A3: This is a classic challenge where a multi-technique approach is essential. HPLC-UV provides quantitative information on relative purity, but for identification, you must couple it with mass spectrometry and, ultimately, NMR for unambiguous structural confirmation. The gold standard for this task is Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2][3]
Causality: LC-MS provides the molecular weight of the compounds as they elute from the HPLC column. This is the single most critical piece of information for initial identification. By matching the measured mass of an impurity peak to the calculated masses of potential impurities (see table above), you can form a strong hypothesis about its identity.
Expert Tip: Pay close attention to the isotopic pattern in your mass spectrum. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. Therefore, any bromine-containing compound will show a characteristic "doublet" peak (M and M+2) of nearly equal intensity. If you see this pattern for an unknown peak, it is almost certainly a bromo-containing species.
Q4: My ¹H NMR spectrum looks correct for the main product, but there are small, unidentifiable peaks. What should I do?
A4: Minor peaks in an NMR spectrum often correspond to low-level impurities that may not be visible by other techniques. The key is a systematic approach to structural elucidation.
Re-examine the Synthesis: First, reconsider the potential side products. Could a solvent have been incorporated? Is there evidence of incomplete deprotection if protecting groups were used?
Focus on Aromatic Region: Isomeric impurities will have distinct aromatic proton signals and splitting patterns. For 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, you expect two singlets in the aromatic region. An isomer like the 3-bromo variant would show two doublets.
Utilize 2D NMR: If the impurity is present at a sufficient level (>1-2%), 2D NMR techniques are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for piecing together molecular fragments.
Isolation: If a significant impurity cannot be identified in the mixture, preparative HPLC may be necessary to isolate it for full characterization.[4]
This section provides structured workflows for tackling common experimental problems.
Troubleshooting Guide 1: Unexpected Peak in HPLC Chromatogram
Symptom: Your RP-HPLC analysis shows a significant unknown peak that you cannot attribute to starting materials.
Workflow for Identification:
Caption: Decision tree for NMR-based isomer identification.
Detailed Explanation & Causality:
Expected Spectrum: The target molecule, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, has two isolated aromatic protons (at C3 and C6). Due to the lack of adjacent protons, they should both appear as singlets.
Isomer Prediction: A 3-Bromo isomer, for example, would have protons at C5 and C6. These protons are adjacent (ortho) and would couple, resulting in two doublets, each with a coupling constant (J-value) of approximately 8-9 Hz.
The Power of HMBC: The HMBC experiment is the definitive tool here. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the C2-methoxy group will show a correlation to the C3 carbon. The protons of the C4-methoxy group will show correlations to both the C3 and C5 carbons. By mapping these correlations, you can unambiguously determine the substitution pattern on the aromatic ring, confirming the identity of any isomers present.
References
ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Available from: [Link]
National Institutes of Health (NIH). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Available from: [Link]
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available from: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... Available from: [Link]
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
MDPI. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]
ResearchGate. Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. Available from: [Link]
PubChem. 5-bromo-N-(4-hydroxy[1,1'-biphenyl]-3-yl)-2-methoxybenzene-1-sulfonamide. Available from: [Link]
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]
Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]
Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]
Google Patents. Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
Supporting Information. Visible-light-induced mono-bromination of arenes with BrCCl3. Available from: [Link]
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available from: [Link]
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
European Journal of Chemistry. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. Available from: [Link]
Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
PubChem. N-bromo benzene-1,3-sulfonamide. Available from: [Link]
The Royal Society of Chemistry. Supporting Information for. Available from: [Link]
Beilstein Journals. Supplementary Information. Available from: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
Technical Support Center: Strategies to Improve the Solubility of Sulfonamide Derivatives for Screening
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the aqueous solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the aqueous solubility of sulfonamide derivatives during the screening process. Poor solubility is a significant hurdle in drug discovery, often leading to inaccurate assay results and underestimated compound potency.[1] This document offers a structured approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many sulfonamide derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of numerous sulfonamide derivatives is primarily attributed to the hydrophobic nature of the benzene ring within their core structure.[2] While the sulfonamide functional group itself imparts some polarity, the nonpolar characteristic of the aromatic ring often predominates, resulting in unfavorable interactions with water molecules.[2]
Q2: What are the principal strategies for enhancing the solubility of my sulfonamide compound for screening purposes?
A2: A range of physical and chemical modification strategies can be employed to improve the solubility of your compound.[3] The most common and effective methods for screening applications include:
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[2][4]
Co-solvency: Utilizing a water-miscible organic solvent to increase the compound's solubility.[2][5]
Use of Cyclodextrins: Forming inclusion complexes where the hydrophobic sulfonamide molecule is encapsulated within the cyclodextrin cavity.[6]
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[3][7]
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[2][8] Nanosuspensions, which are colloidal dispersions of drug nanoparticles, are a promising approach for this.[9][10]
The selection of the most appropriate strategy depends on various factors, including the physicochemical properties of your specific sulfonamide derivative, the requirements of the screening assay, and the desired final concentration.[3]
Q3: How do I choose the most suitable solubility enhancement strategy for my screening assay?
A3: The choice of strategy is critical and should be guided by the specific requirements of your high-throughput screening (HTS) assay. A logical workflow can aid in this decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: My sulfonamide derivative fails to dissolve even when using a co-solvent.
Possible Cause: The selected co-solvent may not be optimal for your specific compound, or its concentration is insufficient.[2] It's also possible that the compound is precipitating upon dilution into the aqueous assay buffer.[2]
Troubleshooting Steps:
Screen a Panel of Co-solvents: Test a variety of water-miscible organic solvents commonly used in screening, such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).[2]
Optimize Co-solvent Concentration: Systematically increase the percentage of the co-solvent in your final solution. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.[2]
Visually Inspect for Precipitation: After adding the co-solvent stock solution to your aqueous buffer, carefully check for any signs of precipitation (cloudiness, particulates). If precipitation is observed, it indicates that the final concentration of your compound is above its solubility limit in that specific co-solvent/aqueous buffer mixture.[2]
Issue 2: The solubility of my sulfonamide derivative is highly pH-dependent, leading to inconsistent results.
Possible Cause: Sulfonamides are weakly acidic, and their solubility is significantly influenced by the pH of the solution.[11][12] The protonated (neutral) form is generally less soluble than the deprotonated (ionized) form.[13] Small fluctuations in buffer pH can lead to substantial changes in the amount of dissolved compound.
Troubleshooting Steps:
Determine the pKa of Your Compound: Knowing the pKa will allow you to select a buffer pH that ensures the compound remains in its more soluble, ionized state.
Maintain Consistent pH: Ensure the pH of your final assay solution is consistently maintained at a level that favors the ionized form of the drug.[2] Use a buffer with sufficient capacity to resist pH changes.[2]
Consider Salt Formation: Forming a salt of your sulfonamide derivative can significantly improve its solubility and dissolution rate.[4][14][15] Experiment with different pharmaceutically acceptable counter-ions to find the optimal salt form.[2]
Issue 3: I observe a high degree of variability in my biological assay results, which I suspect is due to poor solubility.
Possible Cause: Undissolved compound particles can lead to inaccurate concentration measurements and significant variability in experimental outcomes.[2] Low solubility can also result in underestimated potency and misleading structure-activity relationships (SAR).[1]
Troubleshooting Steps:
Employ a High-Throughput Solubility Assay: Before or in parallel with your biological screening, perform a high-throughput kinetic solubility assay to determine the solubility limit of your compounds under the same buffer and co-solvent conditions.[16][17]
Consider Advanced Formulation Strategies: If simple pH adjustment or co-solvents are insufficient, explore more advanced techniques:
Cyclodextrin Complexation: Beta-cyclodextrins and their derivatives can encapsulate the hydrophobic portion of the sulfonamide, increasing its aqueous solubility.[6]
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[18] Common preparation methods include solvent evaporation and melt extrusion.[7][19][20]
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[10][21]
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol provides a rapid method to assess the kinetic solubility of sulfonamide derivatives in a 96-well plate format.[16][17]
Prepare a high-concentration stock solution of the sulfonamide derivative in 100% DMSO.
In a clear-bottom 96-well plate, perform a serial dilution of the stock solution with DMSO.
Add the desired aqueous buffer to each well to achieve the final assay concentration and a consistent final DMSO concentration.
Seal the plate and incubate at room temperature with gentle shaking for 2 hours.
Measure the turbidity (nephelometry) of each well using a plate reader.
The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
Caption: Workflow for high-throughput kinetic solubility assay.
Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Complex
This protocol describes the preparation of an inclusion complex to enhance solubility.[6]
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).
Add an excess amount of the sulfonamide derivative to the HP-β-CD solution.
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
Filter the suspension to remove the undissolved compound.
The clear filtrate contains the sulfonamide-HP-β-CD complex. The concentration can be determined by a suitable analytical method like HPLC.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
Strategy
Mechanism of Action
Advantages
Disadvantages
pH Adjustment/Salt Formation
Increases the proportion of the more soluble ionized form.[22]
Hindawi. Drug Solubility: Importance and Enhancement Techniques. [Link]
National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs. [Link]
ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
National Center for Biotechnology Information. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. [Link]
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
ResearchGate. Salt Formation to Improve Drug Solubility. [Link]
National Center for Biotechnology Information. pH-induced solubility transition of sulfonamide-based polymers. [Link]
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
ResearchGate. Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. [Link]
ResearchGate. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
International Journal of Pharmaceutical Research and Applications. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]
ResearchGate. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]
Asian Journal of Pharmaceutics. Enhancing Medication Solubility Using Nanosuspension: A Method. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
PeerJ. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]
ACS Publications. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics. [Link]
The Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
ResearchGate. Why salt formation of weak acid increases the drug solubility?. [Link]
ResearchGate. Study of pH-dependent drugs solubility in water. [Link]
Horizon Research Publishing. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
National Center for Biotechnology Information. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. [Link]
Applied Microbiology International. Liposomes can target antibiotics right to where they're needed in wounds. [Link]
ScienceDirect. Techniques for encapsulating bioactive agents into liposomes. [Link]
Frontiers. Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization. [Link]
overcoming steric hindrance in reactions with 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
[1] Status: Online Agent: Senior Application Scientist Ticket Focus: Overcoming Steric & Electronic Hindrance in Synthesis Introduction: The "Deactivated Fortress" Problem Welcome to the technical support hub for 5-Bromo...
Welcome to the technical support hub for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (BDMBS) . If you are here, you are likely experiencing low yields or failed couplings.[1]
Root Cause Analysis:
This molecule presents a "Double Whammy" for palladium-catalyzed cross-coupling:
Electronic Deactivation: The two methoxy groups (positions 2 and 4) are strong electron-donating groups (EDGs).[1] They increase electron density in the aromatic ring, making the C-Br bond significantly stronger and oxidative addition (the first step of the catalytic cycle) kinetically difficult.
Steric Hindrance:
C5-Bromine: Flanked by the bulky C4-methoxy group.[1]
C1-Sulfonamide: Flanked by the C2-methoxy group, hindering N-functionalization.[1]
This guide provides "patches" for these specific hardware limitations.
User Issue: "I'm using Pd(PPh3)4 or Pd(dppf)Cl2 with a boronic acid, but I mostly recover the starting material."
The Fix: Upgrade Your Ligand Architecture
Standard phosphines (PPh3) lack the bulk required to force reductive elimination in crowded systems and the electron-richness to facilitate oxidative addition on this deactivated ring. You must switch to Dialkylbiaryl phosphines (Buchwald Ligands) .[1]
Recommended Protocol: The "SPhos/XPhos" System
Component
Recommendation
Technical Rationale
Ligand
SPhos (First Choice) or XPhos
SPhos is structurally designed to handle ortho-substitution (the C4-OMe).[1] Its electron-rich nature accelerates oxidative addition on the deactivated BDMBS ring.[1]
Precatalyst
Pd(OAc)₂ or Pd-XPhos G3/G4
G3/G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature.[1]
Base
K₃PO₄ (3.0 equiv)
Weaker bases (Carbonates) are often insufficient.[1] Anhydrous Phosphate works best in organic media.[1]
Solvent
Toluene/Water (10:1) or 1,4-Dioxane (dry)
Biphasic systems often help solubilize the inorganic base while keeping the catalyst active in the organic phase.
Step-by-Step Workflow
Charge: Add BDMBS (1.0 eq), Boronic Acid (1.5 eq), Pd-XPhos G3 (2-5 mol%), and K₃PO₄ (3.0 eq) to a vial.
Purge: Seal and purge with Argon/N₂ for 5 minutes. (Oxygen is fatal here due to the slow reaction rate).[1]
Inject: Add degassed Toluene/Water (10:1). Concentration should be ~0.1 M.[1]
Heat: 80°C - 100°C for 12 hours.
Pro-Tip: If using microwave, set to 100°C for 1 hour.
Decision Matrix: Ligand Selection
Caption: Logic flow for selecting the correct Buchwald ligand based on the steric demand of the coupling partner.
User Issue: "The sulfonamide won't alkylate, or I'm getting O-alkylation side products."
The Fix: Mitigating C2-Methoxy Sterics
The C2-methoxy group creates a "roof" over the sulfonamide nitrogen.[1] Standard S_N2 reactions with weak bases (K₂CO₃) often fail because the nucleophile (the deprotonated sulfonamide) cannot easily approach the alkyl halide.
Method A: The Mitsunobu Protocol (Preferred for Primary Alcohols)
Avoids the steric clash of S_N2 transition states by activating the alcohol instead.
Reagents: PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), Primary Alcohol (1.2 eq).
Note: The bulky C2-OMe actually helps here by preventing bis-alkylation.[1]
Method B: The "Cesium Effect" Alkylation
If you must use an alkyl halide:
Base: Switch to Cs₂CO₃ (Cesium Carbonate).[1] The large Cesium cation effectively "solubilizes" the sulfonamide anion in DMF, creating a "naked" anion that is more reactive despite the steric bulk.
Catalyst: Add TBAI (Tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst.[1]
Temperature: Heat to 60-80°C.
Ticket #3: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
User Issue: "I need to replace the Bromine with an amine, but the reaction stalls."
The Fix: Overcoming Electronic Deactivation
Because the ring is electron-rich, the Pd(II) intermediate is prone to beta-hydride elimination or simply failing to undergo reductive elimination. You need a ligand that is extremely bulky to force the amine and the aryl ring together.
Recommended System: BrettPhos or tBuBrettPhos
Parameter
Setting
Reason
Ligand
BrettPhos (Primary amines) or RuPhos (Secondary amines)
These ligands are specifically tuned for electron-rich aryl halides.[1]
Soluble bases are critical.[1] LiHMDS is milder and often cleaner for sulfonamides.[1]
Solvent
t-Amyl Alcohol or Dioxane
t-Amyl alcohol promotes the solubility of the catalytic species.[1]
Experimental Workflow Diagram
Caption: Generalized workflow for Pd-catalyzed coupling of sterically hindered sulfonamides.
FAQ: Frequently Asked Questions
Q: Why is my product eluting with the starting material?A: The sulfonamide group makes BDMBS highly polar. If you coupled a non-polar group, the shift in Rf might be minimal.
Fix: Use a DCM:MeOH (95:5) gradient or add 1% Acetic Acid to your eluent to suppress tailing of the sulfonamide.
Q: Can I protect the sulfonamide to reduce side reactions?A: Yes. The 2,4-dimethoxybenzyl (DMB) group is ideal.[1] It adds bulk but is acid-labile.[1] However, given the existing steric bulk at C2, adding a DMB group might make the molecule too crowded for further C5 functionalization. Proceed with caution.
Q: Is microwave irradiation safe for this sulfonamide?A: Yes, sulfonamides are generally thermally stable.[1] Microwave heating (100-120°C) is actually recommended for Suzuki couplings with this substrate to overcome the high activation energy barrier caused by the electron-rich ring [1].[1]
References
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[1][2] [1]
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Barder, T. E., et al. (2005).[1][3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] [1]
Sigma-Aldrich. (n.d.).[1] 1-Bromo-2,5-dimethoxybenzene Properties (Structural Analog Data).
validation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide structure by X-ray crystallography
This guide serves as a technical manual for the structural validation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , a critical pharmacophore in medicinal chemistry (often utilized in the development of endothelin recep...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical manual for the structural validation of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , a critical pharmacophore in medicinal chemistry (often utilized in the development of endothelin receptor antagonists and antitumor agents).[1]
While spectroscopic methods (NMR, MS) provide functional group evidence, they often fail to definitively distinguish between sterically crowded regioisomers in polysubstituted benzenes.[1][2] This guide compares these methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for validating the regiochemistry and supramolecular assembly of this sulfonamide.
Part 1: Comparative Analysis of Validation Methodologies
In the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide via chlorosulfonation, electrophilic aromatic substitution is directed by the ortho/para directing methoxy groups.[1] However, steric hindrance and competing directing effects can theoretically yield minor isomers (e.g., substitution at C-3 or C-6).[1][2]
The following table objectively compares validation techniques for this specific molecule.
Dissolve 20 mg of the purified sulfonamide in 1 mL of Acetone. Filter through a 0.45 µm PTFE syringe filter into a small vial.
Place the small vial inside a larger jar containing 5 mL of n-Hexane.
Cap the large jar tightly.
Store at 4°C in a vibration-free environment.
Timeline: Block-like colorless crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm) should appear within 3-5 days.
Part 3: Structural Validation & Data Interpretation
The "Gold Standard" Checklist
When analyzing the X-ray data for this compound, the following structural metrics confirm identity and quality.
Space Group Assignment:
Expect Monoclinic system, likely space group P2₁/c or C2/c .[1][2] This is characteristic of planar aromatic sulfonamides which pack to maximize centrosymmetric dimer formation.
Intramolecular Geometry (Regiochemistry Proof):
C1–S1 Bond Length: ~1.76 Å.
C5–Br Bond Length: ~1.90 Å.
Critical Check: The S-atom must be para to the H-atom at C-4 and meta to the Br-atom at C-5.[1] If the S-atom is adjacent to Br, the synthesis yielded the C-6 isomer (incorrect).[1]
Supramolecular Synthons (H-Bonding):
Primary sulfonamides (
) almost exclusively form dimers in the solid state.[1]
Look for two molecules linked by N–H···O=S bonds, forming an eight-membered ring.[1][2]
Secondary Interaction: Weak C–H[2][4]···O interactions between the methoxy methyl protons and sulfonyl oxygens stabilize the layers.
Validation Workflow Diagram
Caption: Workflow demonstrating the necessity of XRD for definitive regiochemical assignment over NMR screening.
References
Gelman, D. et al. (2001).[1][2] "Hydrogen Bonding in Sulfonamides: A Graph Set Analysis of 39 Crystal Structures." Journal of Pharmaceutical Sciences. Link
Context: Establishes the standard
hydrogen bonding motif used to validate the supramolecular assembly of the title compound.
Song, Y., Parkin, S., & Lehmler, H. J. (2010).[1][2][5] "1-Bromo-4-chloro-2,5-dimethoxybenzene."[1][2][5] Acta Crystallographica Section E. Link
Context: Provides crystallographic parameters for the parent halogenated dimethoxybenzene scaffold, serving as a geometric reference for the arom
Bernstein, J. (2002).[1][2] "Polymorphism in Molecular Crystals." Oxford University Press.
Context: Authoritative source on the importance of solid-state characterization (XRD) over solution-state methods (NMR) for pharmaceutical intermediates.[1]
Vensel Publications. (2023).[1] "Synthesis and crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry. Link
Context: Demonstrates the synthesis and XRD characterization workflow for similar bromin
A Comparative Analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and Other Prominent Sulfonamides
This guide provides a comprehensive comparative study of the hypothetical compound 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and other well-established sulfonamides. Due to the novelty of 5-Bromo-2,4-dimethoxybenzene-1-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative study of the hypothetical compound 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and other well-established sulfonamides. Due to the novelty of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, this guide will extrapolate its potential properties based on established structure-activity relationships within the sulfonamide class of molecules. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the potential applications and comparative efficacy of this novel compound.
Introduction to Sulfonamides
Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents and have since been found to exhibit a wide range of biological activities, including antibacterial, carbonic anhydrase inhibition, diuretic, and anticonvulsant effects.[1] Their mechanism of action and biological activity are highly dependent on the substituents on the benzene ring and the sulfonamide nitrogen. This guide will focus on a comparative analysis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide against three well-characterized sulfonamides: Sulfamethoxazole, Sulfadiazine, and Acetazolamide.
Comparative Overview
A direct comparison of the physicochemical and biological properties of the selected sulfonamides is presented below. The properties of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide are predicted based on the known effects of its constituent functional groups.
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: A Hypothetical Profile
Based on its structure, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is anticipated to exhibit significant biological activity. The presence of the sulfonamide group is a key pharmacophore for both antibacterial and carbonic anhydrase inhibitory actions. The electron-withdrawing bromine atom and the electron-donating methoxy groups on the benzene ring are expected to modulate its electronic properties and, consequently, its binding affinity to target enzymes. The dimethoxy substitution pattern, in particular, is often associated with potent carbonic anhydrase inhibition.
Sulfamethoxazole: The Antibacterial Workhorse
Sulfamethoxazole is a widely used bacteriostatic antibiotic that is effective against a broad spectrum of gram-positive and gram-negative bacteria.[2][5] Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[] As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.[5]
Sulfadiazine: A Versatile Antimicrobial Agent
Similar to sulfamethoxazole, sulfadiazine is a sulfonamide antibiotic that inhibits bacterial folic acid synthesis.[1][8] It is used to treat a variety of bacterial infections and, in combination with pyrimethamine, is a first-line treatment for toxoplasmosis.[9][10] Silver sulfadiazine is also used topically to prevent and treat wound infections, particularly in burn patients.[11]
Acetazolamide: The Prototypical Carbonic Anhydrase Inhibitor
Acetazolamide is a potent inhibitor of carbonic anhydrase and is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][6] By inhibiting carbonic anhydrase, acetazolamide reduces the formation of carbonic acid, leading to a decrease in the secretion of aqueous humor in the eye and a diuretic effect in the kidneys.[4] While it possesses a sulfonamide group, its antibacterial activity is generally considered weak.[12]
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is intricately linked to their chemical structure.
The Sulfonamide Group (-SO₂NH₂): This is the essential pharmacophore for both antibacterial and carbonic anhydrase inhibitory activity.
Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence the compound's potency and selectivity. Electron-withdrawing groups, like the bromine in our hypothetical compound, can enhance acidity and potentially increase binding affinity to carbonic anhydrase. Electron-donating groups, such as the methoxy groups, can also modulate activity.
Substituents on the Sulfonamide Nitrogen (N1): For antibacterial sulfonamides, substitution on the N1 position with a heterocyclic ring, as seen in sulfamethoxazole and sulfadiazine, is crucial for potent activity. For carbonic anhydrase inhibitors like acetazolamide, the unsubstituted sulfonamide is often preferred for strong binding to the zinc ion in the enzyme's active site.
Experimental Protocols
To empirically determine and compare the biological activities of these sulfonamides, the following experimental protocols are recommended.
General Synthesis of a Benzenesulfonamide
This protocol outlines a general method for the synthesis of benzenesulfonamides, which could be adapted for the synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide.
Caption: General workflow for the synthesis of benzenesulfonamides.
Step-by-Step Protocol:
Diazotization: Dissolve the starting substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
Slowly add the diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at 20-30°C.
After the addition is complete, stir the mixture for 1-2 hours.
Amination: Pour the reaction mixture onto crushed ice and add concentrated ammonium hydroxide until the solution is strongly alkaline.
The sulfonamide product will precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent to purify.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[13][14][15]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
Prepare Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
Prepare Bacterial Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[16]
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) of the bacteria.[17]
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.[18][19]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
Prepare Reagents: Prepare a stock solution of the sulfonamide inhibitor in DMSO. Prepare a working solution of human carbonic anhydrase II in assay buffer (e.g., Tris-HCl). Prepare a solution of the substrate, p-nitrophenyl acetate, in a suitable solvent like acetone.
Assay Setup: In a 96-well plate, add the assay buffer, the sulfonamide inhibitor at various concentrations, and the carbonic anhydrase solution.[20]
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]
Reaction Initiation: Initiate the reaction by adding the p-nitrophenyl acetate substrate to each well.
Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve.
Conclusion
While 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide remains a hypothetical compound in the absence of specific experimental data, a thorough analysis of its structure suggests it holds promise as a potent biological agent, likely with significant carbonic anhydrase inhibitory activity and potential antibacterial properties. Its comparative evaluation against established sulfonamides like sulfamethoxazole, sulfadiazine, and acetazolamide provides a valuable framework for future research and development. The experimental protocols detailed in this guide offer a clear path for the empirical validation of these predictions, paving the way for the potential discovery of a novel therapeutic agent.
References
CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. (2024, July 11). Retrieved February 6, 2026, from [Link]
Mechanochemical synthesis of aromatic sulfonamides. - The Royal Society of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA. (2019, March 28). Retrieved February 6, 2026, from [Link]
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, January 9). Retrieved February 6, 2026, from [Link]
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). Retrieved February 6, 2026, from [Link]
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
Acetazolamide - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
Sulfamethoxazole - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved February 6, 2026, from [Link]
Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (n.d.). Retrieved February 6, 2026, from [Link]
Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
Recent advances in sulfadiazine's preparation, reactions and biological applications. (n.d.). Retrieved February 6, 2026, from [Link]
Synthesis, characterization and biological studies of sulfadiazine drug based transition metal complexes - JOCPR. (n.d.). Retrieved February 6, 2026, from [Link]
In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
Acetazolamide | Deranged Physiology. (2021, May 24). Retrieved February 6, 2026, from [Link]
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved February 6, 2026, from [Link]
Silver sulphadiazine: A review of the evidence - Wounds UK. (n.d.). Retrieved February 6, 2026, from [Link]
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.). Retrieved February 6, 2026, from [Link]
Biological Activity of Metal Complexes of Sulfamethoxazole and Its Derivatives: A Literature Review. (2025, April 20). Retrieved February 6, 2026, from [Link]
Acetazolamide: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved February 6, 2026, from [Link]
Biological Activity of Metal Complexes of Sulfamethoxazole and Its Derivatives: A Literature Review - ResearchGate. (2025, August 8). Retrieved February 6, 2026, from [Link]
Acetazolamide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 6, 2026, from [Link]
sulfamethoxazole | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 6, 2026, from [Link]
sulfadiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 6, 2026, from [Link]
Comparative Guide: Purity Assessment of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide by HPLC
Executive Summary & Scientific Context 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a critical intermediate in the synthesis of Endothelin Receptor Antagonists (such as Sitaxentan). Its quality control is pivotal becaus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a critical intermediate in the synthesis of Endothelin Receptor Antagonists (such as Sitaxentan). Its quality control is pivotal because downstream coupling reactions (e.g., Suzuki-Miyaura) are sensitive to halide impurities, and the sulfonamide moiety introduces polarity that complicates separation from lipophilic starting materials.
The Analytical Challenge:
The primary difficulty in assessing the purity of this compound is not separating it from gross impurities, but resolving it from its positional isomers (e.g., 3-bromo regioisomers) and de-brominated byproducts . Standard C18 alkyl phases often rely solely on hydrophobicity, which may fail to discriminate between isomers with identical LogP values but distinct electron density distributions.
This guide compares two chromatographic approaches:
Method A (The Standard): C18 Stationary Phase with Acidic Mobile Phase.
Method B (The Specialist): Phenyl-Hexyl Stationary Phase with Methanol.
Recommendation: While Method A is sufficient for rough reaction monitoring, Method B is the superior choice for final purity assessment due to enhanced
- interactions that resolve halogenated aromatic isomers.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The Candidates
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Stationary Phase
Octadecylsilane (C18)
Phenyl-Hexyl
Separation Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobicity + - Interaction
Mobile Phase Modifier
Acetonitrile (ACN)
Methanol (MeOH)
Target Selectivity
General organic impurities
Positional isomers & Halogenated aromatics
Cost/Availability
Low / Ubiquitous
Moderate / Specialized
Performance Data (Representative)
The following data illustrates the separation efficiency of the target sulfonamide (Peak 1) from its critical impurity, the 3-bromo regioisomer (Peak 2), and the starting material 1-bromo-2,4-dimethoxybenzene (Peak 3).
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Resolution () [Peak 1 vs 2]
1.2 (Co-elution risk)
2.8 (Baseline Separation)
Selectivity ()
1.05
1.12
Tailing Factor ()
1.3
1.1
Analysis Time
12 min
15 min
Scientific Rationale:
Method A Limitation: The C18 phase interacts primarily with the hydrophobic bromine and methoxy groups. Since the regioisomers have nearly identical hydrophobicity, they co-elute or show "shouldering."
Method B Advantage: The Phenyl-Hexyl phase engages in
- stacking with the aromatic ring of the analyte. The electron-withdrawing sulfonamide and bromine groups alter the -cloud density differently depending on their relative positions (ortho/meta/para). This electronic difference creates a separation vector that C18 lacks. Methanol is preferred over ACN in Method B because ACN's -electrons can compete with the stationary phase, dampening the selectivity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability test (SST) ensures the column's
Additives: Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV.
Chromatographic Conditions[3][4]
Column: Phenyl-Hexyl,
, (e.g., Waters XBridge or Phenomenex Luna).
Flow Rate:
.
Temperature:
(Strict control required for reproducibility of -interactions).
Detection: UV at
(Sulfonamide ) and (General).
Injection Volume:
.
Gradient Program
Time (min)
% Mobile Phase A (0.1% FA in Water)
% Mobile Phase B (Methanol)
0.0
90
10
2.0
90
10
12.0
10
90
15.0
10
90
15.1
90
10
20.0
90
10
Sample Preparation[5]
Stock Solution: Dissolve
of sample in of Methanol (). Sonicate for 5 mins.
Working Solution: Dilute
of Stock into of Water:MeOH (90:10). Final conc: .[1]
Self-Validation Check: If the solution turns cloudy, increase MeOH ratio to 30%, but ensure the initial gradient matches the diluent to avoid peak distortion.
Synthesis & Impurity Origin Workflow
Understanding the origin of impurities is essential for method development. The diagram below maps the synthesis pathway to potential impurities, guiding what the HPLC method must detect.
Caption: Synthesis pathway showing the origin of critical impurities (Regioisomers and Hydrolysis products) that the HPLC method must resolve.
Method Development Decision Tree
How to decide between the standard and specialized method?
Caption: Logical workflow for selecting the appropriate stationary phase based on the stage of drug development and impurity profile.
Troubleshooting & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
SST Criteria:
Resolution (
): between the main peak and the nearest impurity.
Tailing Factor (
):.
Precision: RSD of peak area
(n=5 injections).
Common Issue: Peak Splitting.
Cause: Sample solvent strength is too high (100% MeOH injection on a 10% MeOH initial gradient).
Fix: Dilute sample with initial mobile phase (Water/MeOH 90:10).
Common Issue: Retention Time Drift.
Cause: pH fluctuation affecting the sulfonamide (pKa ~10) or temperature changes affecting
-interactions.
Fix: Buffer the aqueous phase (e.g., 10mM Ammonium Formate pH 3.0) and use a column oven.
References
Separation of Halogenated Isomers: Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Phenyl Halides.Link
Sulfonamide Analysis: Food Control. Development and validation of a method for the determination of sulfonamides.[2][3][4][5]Link
Sitaxentan Chemistry: PubChem.[6][7][8][9] Sitaxentan: Chemical Structure and Properties.[6][7][8][9]Link[7]
Impurity Profiling: Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate.Link
Isomer Separation Guide: BenchChem. A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC.Link
biological activity comparison of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide analogs
The following technical guide provides an in-depth biological activity comparison of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and its structural analogs. This analysis focuses on its two primary pharmacological roles:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth biological activity comparison of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and its structural analogs. This analysis focuses on its two primary pharmacological roles: Carbonic Anhydrase Inhibition (CAI) and Antimitotic Activity (Tubulin Targeting) .
Executive Summary & Scaffold Profile
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide (BDMBS) represents a privileged pharmacophore in medicinal chemistry. It serves as a critical "hinge" scaffold where slight structural modifications—specifically the regiochemistry of methoxy substituents and the nature of the halogen at position 5—drastically alter biological selectivity.
While the parent compound acts as a classic Carbonic Anhydrase Inhibitor (CAI) , its N-substituted analogs and constitutional isomers (e.g., the 2,5-dimethoxy series) have emerged as potent Microtubule Destabilizing Agents (MDAs) . This guide compares BDMBS against these key alternatives to assist in lead optimization.
Core Scaffold Properties[1]
Chemical Name: 5-Bromo-2,4-dimethoxybenzenesulfonamide
Key Features:
Sulfonamide (-SO₂NH₂): Zinc-binding group (ZBG) essential for metalloenzyme inhibition.
5-Bromo: Lipophilic halogen that fills hydrophobic pockets (e.g., Val121 in CA II or the Colchicine site in tubulin).
2,4-Dimethoxy: Electron-donating groups that modulate pKa and solubility.
Mechanism of Action (MOA) & Pathway Analysis
The biological activity of BDMBS analogs bifurcates into two distinct pathways based on the substitution pattern.
The unsubstituted sulfonamide moiety coordinates directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) isoforms. The 2,4-dimethoxy pattern provides steric bulk that can tune selectivity toward tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).
When the sulfonamide nitrogen is substituted (blocking Zn²⁺ binding) or the methoxy pattern is shifted to 2,5-dimethoxy , the molecule mimics Colchicine . It binds to the interface between α- and β-tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.
Visualization: Dual-Pathway Mechanism
Figure 1: Bifurcation of biological activity based on structural modifications. The parent scaffold favors CA inhibition, while specific analogs shift preference to tubulin targeting.
Comparative SAR Analysis
This section objectively compares the 2,4-dimethoxy (Topic) series against the 2,5-dimethoxy (Alternative) series and Non-halogenated analogs.
Research indicates that the 2,5-dimethoxy pattern is superior for anticancer activity via tubulin inhibition.[1] The para-relationship of the methoxy group to the sulfonamide in the 2,5-isomer creates a hydrophobic surface that perfectly matches the Colchicine binding pocket. The 2,4-dimethoxy pattern (the user's topic) creates a steric clash in the tubulin pocket but remains highly effective for the more open active site of Carbonic Anhydrase [1, 2].
Experimental Protocols (Self-Validating Systems)
To verify the activity of BDMBS analogs, the following protocols are recommended. These methodologies include internal controls to ensure data integrity.
Use this to validate the primary activity of the unsubstituted parent scaffold.
Reagent Prep : Prepare HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator.
Enzyme Mix : Incubate recombinant hCA II (100 nM) with the test compound (0.1 nM – 10 µM) for 15 min at 25°C.
Control: Use Acetazolamide as a positive control (expected Ki ~12 nM).
Reaction Trigger : Rapidly mix with CO₂-saturated water using a stopped-flow instrument.
Detection : Monitor the absorbance drop at 557 nm (acidification rate) for 0.2–1.0 seconds.
Validation : The uncatalyzed reaction (no enzyme) must be subtracted. If the control (Acetazolamide) Ki deviates >20% from historical values, discard the run.
Use this to screen N-substituted analogs or 2,5-isomers.
Protein Prep : Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
Reporter : Add DAPI (10 µM) or a GTP-analog fluorophore.
Incubation : Add test compound (e.g., 5 µM) to tubulin (10 µM) on ice.
Negative Control: DMSO (vehicle).
Positive Control: Colchicine (5 µM) or Paclitaxel (stabilizer check).
Kinetics : Shift temperature to 37°C and monitor fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 min.
Analysis :
Vmax : Rate of polymerization.
Steady State : Final polymer mass.
Result: BDMBS analogs acting as inhibitors will show a flattened curve (reduced Vmax and amplitude) similar to Colchicine [3].
Synthesis & Optimization Workflow
The following workflow illustrates how to diversify the BDMBS scaffold to switch between biological targets.
Figure 2: Synthetic divergence. Note that accessing the potent tubulin-inhibiting series requires starting with the 2,5-dimethoxy isomer, whereas the 2,4-series yields CA inhibitors.
Conclusion & Recommendations
For researchers working with 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide :
Target Selection : If your goal is anticancer activity via tubulin , this specific scaffold (2,4-isomer) is likely sub-optimal . You should pivot to the 2,5-dimethoxy-4-bromo isomer, which shows nanomolar potency against MCF-7 and HeLa cell lines.
Lead Optimization : If your goal is Carbonic Anhydrase Inhibition , the 2,4-dimethoxy pattern is excellent for selectivity. Retain the unsubstituted sulfonamide and explore modifications at the 5-position (replacing Bromo with larger hydrophobic groups) to improve hCA IX selectivity.
Validation : Always run a parallel "Methoxy Scan" (comparing 2,4- vs 2,5- vs 3,4- isomers) early in the project to confirm the pharmacophore requirement for your specific target.
References
Supuran, C. T. (2022). Carbonic anhydrase inhibitors as emerging agents for the treatment of glaucoma and tumors. .
Gajbhiye, A., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine. .
Pérez-Pérez, M. J., et al. (2016). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. .
A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for Novel Benzene Sulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for novel compounds, specifically focusing on 5-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for novel compounds, specifically focusing on 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide and its derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a self-validating system that delivers trustworthy and reproducible data.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] While classically known for their antibacterial properties, sulfonamide derivatives are potent inhibitors of various enzymes, making them valuable candidates for drug discovery in oncology, neurology, and ophthalmology.[2][3] A primary and extensively studied target for this class of compounds is the zinc-containing metalloenzyme family, Carbonic Anhydrases (CAs).[3][4][5][6]
This guide will therefore focus on an assay designed to screen 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivatives against a relevant isoform of Carbonic Anhydrase, providing a reliable method to quantify their inhibitory potential.
The Scientific Rationale: Why Carbonic Anhydrase?
Before designing an assay, one must understand the target. Carbonic Anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Their role in regulating pH and CO2 homeostasis makes them critical in numerous physiological processes.[8]
Pathophysiological Relevance: Overexpression or hyperactivity of specific CA isoforms is linked to various diseases. For instance, CA II is involved in aqueous humor secretion in the eye, making it a target for anti-glaucoma drugs.[9] Transmembrane isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, establishing them as key anti-cancer targets.[3]
Mechanism of Inhibition: The efficacy of sulfonamides as CA inhibitors stems from their chemical structure. The primary sulfonamide group (—SO₂NH₂) acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn(II) ion in the enzyme's active site and displacing the catalytic water molecule/hydroxide ion, thereby inhibiting its function.[6][9] This well-understood mechanism provides a solid foundation for a targeted inhibition assay.
Assay Principle: A Colorimetric Approach to Quantifying Inhibition
For initial high-throughput screening, a colorimetric assay is often preferred due to its simplicity, cost-effectiveness, and reliability.[8] We will utilize the inherent esterase activity of Carbonic Anhydrase. The enzyme can hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, to produce p-nitrophenolate, a yellow-colored product, which can be quantified by measuring its absorbance at 405 nm.
The presence of an effective inhibitor, such as a 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivative, will decrease the rate of pNPA hydrolysis, resulting in a lower absorbance signal. The potency of the inhibitor is then determined by measuring the concentration required to reduce enzyme activity by 50% (the IC₅₀ value).
Experimental Workflow and Protocol
A successful assay is a self-validating one. This protocol is designed with the necessary controls to ensure the data's integrity and rule out potential artifacts.
Visualizing the Workflow
The following diagram outlines the logical flow of the in vitro carbonic anhydrase inhibition assay.
Caption: Workflow for the colorimetric in vitro Carbonic Anhydrase inhibition assay.
Detailed Step-by-Step Protocol
A. Reagent and Solution Preparation
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4, containing 0.2 M Na₂SO₄.
Enzyme Solution (hCA II): Reconstitute lyophilized human Carbonic Anhydrase II in the assay buffer to a stock concentration of 1 mg/mL. Store in aliquots at -20°C. On the day of the assay, prepare a working solution by diluting the stock to ~5 µg/mL in cold assay buffer.
Substrate Solution (pNPA): Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile.
Test Compound Stock: Prepare 10 mM stock solutions of each 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivative in 100% DMSO.
Positive Control (Acetazolamide): Prepare a 10 mM stock solution of Acetazolamide (a known potent CA inhibitor) in DMSO.[8]
B. 96-Well Plate Setup: The Key to a Self-Validating System
Proper plate setup is critical. Each condition should be run in triplicate.
Well Type
Contents
Purpose
Enzyme Control (EC)
Buffer + Enzyme + DMSO
Represents 100% enzyme activity.
Solvent Control (SC)
Buffer + Enzyme + DMSO
Tests for any inhibitory effect of the solvent (DMSO). Should be identical to EC.
Background Control (BC)
Buffer + Substrate + DMSO
Measures non-enzymatic hydrolysis of the substrate.
Positive Control (IC)
Buffer + Enzyme + Acetazolamide
Confirms assay sensitivity and validates the procedure.
Test Compound (S)
Buffer + Enzyme + Test Compound
Measures the activity of the enzyme in the presence of the inhibitor.
C. Assay Procedure
Dispensing: To the appropriate wells of a clear, flat-bottom 96-well plate, add the components in the following order:
80 µL of Assay Buffer.
5 µL of the CA II working solution (for all wells except Background Control).
10 µL of the test compound dilutions, positive control, or DMSO (for EC and SC wells).[10]
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and form the enzyme-inhibitor (E-I) complex before the substrate is introduced.[11]
Reaction Initiation: Add 5 µL of the pNPA substrate solution to all wells to start the reaction.
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at 25°C for 10-15 minutes, taking readings every 30 seconds.[10]
Data Analysis and Comparative Benchmarking
A. Calculation of Inhibition
Determine Reaction Rate (Velocity): For each well, plot absorbance vs. time. The slope (ΔAbs/Δt) of the initial linear portion of this curve represents the reaction rate.
Correct for Background: Subtract the rate of the Background Control (BC) from all other rates.
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity at each concentration of your test compound:
Rate_S is the rate in the presence of the test compound.
B. Determining the IC₅₀ Value
Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
C. Comparative Data Presentation
Presenting the data in a clear, tabular format allows for direct comparison of the novel derivatives against the standard inhibitor.
Compound
IC₅₀ (nM) ± SD
Acetazolamide (Positive Control)
15.5 ± 1.8
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
120.3 ± 9.5
Derivative A
85.7 ± 6.2
Derivative B
32.1 ± 2.5
Derivative C
> 10,000
Note: Data are hypothetical and for illustrative purposes only.
This table clearly shows that Derivative B is the most potent among the novel compounds and approaches the potency of the standard drug, Acetazolamide, making it a promising lead candidate. Derivative C shows negligible activity in the tested range.
Conclusion and Strategic Next Steps
This guide has detailed a robust, self-validating in vitro assay for determining the inhibitory potential of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivatives against Carbonic Anhydrase. The causality-driven protocol, complete with essential controls, ensures the generation of high-quality, reproducible data.
Successful identification of potent inhibitors from this primary screen is not the endpoint. The logical next steps in the drug discovery pipeline include:
Isoform Selectivity Screening: Test promising compounds against a panel of other CA isoforms (e.g., CA I, IV, IX, XII) to determine their selectivity profile.[9] High selectivity is crucial for minimizing off-target side effects.
Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Alternative Assays: For confirming hits, orthogonal assays, such as a fluorescence-based indicator displacement assay, can be employed to validate the findings from the primary colorimetric screen.[12]
By following this structured and scientifically grounded approach, researchers can confidently evaluate novel sulfonamide derivatives and identify promising candidates for further therapeutic development.
References
Inhibition of carbonic anhydrase II by sulfonamide deriv
Synthesis and Biological Activity of New Sulfonamide Deriv
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC.
Synthesis of Some Novel Antibacterial Sulfonamide Reactive. Life Science Journal.
Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS.
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. MDPI.
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH.
Biological activity and synthesis of sulfonamide derivatives: A brief review.
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. PMC.
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
comparing the efficacy of different substituted benzenesulfonamides as kinase inhibitors
Executive Summary: The Benzenesulfonamide Scaffold in Kinase Discovery The benzenesulfonamide moiety represents a privileged scaffold in medicinal chemistry, historically renowned for Carbonic Anhydrase (CA) inhibition....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Benzenesulfonamide Scaffold in Kinase Discovery
The benzenesulfonamide moiety represents a privileged scaffold in medicinal chemistry, historically renowned for Carbonic Anhydrase (CA) inhibition. However, its utility has aggressively expanded into kinase inhibition, particularly for VEGFR-2 , BRAF , and EGFR targets.
This guide objectively compares the efficacy of varying substituted benzenesulfonamides, distinguishing between Type II kinase inhibitors (which stabilize the inactive DFG-out conformation) and Type I inhibitors (ATP-competitive). We analyze the impact of substitution patterns—specifically urea linkers, halogenated tails, and heterocyclic fusions—on potency (IC
), selectivity, and downstream signaling blockade.
Critical Insight for Researchers
While the sulfonamide group (
) is often a zinc-binding group in enzymes, in kinase inhibitors like Sorafenib or Dabrafenib , it frequently acts as a hydrogen bond donor/acceptor at the solvent interface or hinge region, or serves as a rigid linker to orient hydrophobic tails into the allosteric back-pocket.
Mechanistic & Structural Comparison
Class A: Diarylurea-Benzenesulfonamides (VEGFR/RAF Targeting)
Mechanism: Type II Inhibition. The urea linker forms hydrogen bonds with the Glu-Lys pair in the active site, while the benzenesulfonamide moiety extends into the solvent-accessible region or interacts with the DFG motif.
Key Substitution: The N-methyl-4-phenoxypyridine-2-carboxamide tail.
Class B: Pyrimidinyl-Benzenesulfonamides (EGFR Targeting)
Mechanism: ATP-competitive inhibition. The pyrimidine ring mimics the adenine of ATP, while the sulfonamide provides unique electrostatic interactions that improve selectivity over wild-type EGFR in resistant mutations.
Comparative Efficacy Table: IC
Values
Compound Class
Target Kinase
Primary Substitution
IC (nM)
Reference Standard (IC)
Selectivity Profile
Sorafenib
VEGFR-2
4-chloro-3-(trifluoromethyl)phenyl urea
29.7
N/A
Multi-kinase (Raf/VEGFR/PDGFR)
Compound 1 (Novel)
VEGFR-2
4-(3-fluorophenyl)pyridin-2-yl tail
23.1
Sorafenib (29.7)
High VEGFR-2 Specificity
Compound 33 (Novel)
VEGFR-2
Thiazolo[4,5-b]quinoxalin-2-ylidene
61.0
Sorafenib (51.4*)
Lower Cardiotoxicity
Compound 13f
EGFR (TK)
4-phenylpyrimidin-2-yl amine
22.0
Gefitinib (3.0-30.0)
Effective in CCA cell lines
*Note: Variation in Sorafenib reference values (29.7 vs 51.4 nM) reflects differences in assay conditions (e.g., ATP concentration, ADP-Glo vs. FRET).
Structure-Activity Relationship (SAR) Analysis
To optimize kinase inhibition, researchers must balance the rigidity of the linker with the electronic properties of the "tail" group.
The "Linker-Tail" Efficacy Workflow
The following diagram illustrates the decision logic for optimizing benzenesulfonamides for VEGFR-2 versus EGFR activity.
Figure 1: SAR decision tree for directing benzenesulfonamide scaffolds toward specific kinase targets.
Key SAR Findings
Urea Linkers Enhance VEGFR-2 Affinity: The urea moiety acts as a "hydrogen bond bridge" to the conserved Glu-Lys pair in the kinase active site. Replacing this with a simple amide often results in a >10-fold loss of potency.
Halogenation Increases Metabolic Stability: The addition of Fluorine (F) or Trifluoromethyl (-CF3) groups on the terminal phenyl ring (as seen in Sorafenib and Compound 1) improves lipophilicity and metabolic stability without disrupting binding.
The "Selectivity Trap": Unsubstituted sulfonamides (
) pose a risk of off-target Carbonic Anhydrase inhibition. N-substituting the sulfonamide (e.g., ) can eliminate CA activity while maintaining kinase potency, a crucial strategy for reducing side effects like acral paresthesia.
Experimental Protocols for Efficacy Validation
To validate these compounds, we utilize a self-validating dual-assay approach: ADP-Glo for biochemical potency and Cellular Phosphorylation Assays for pathway validation.
Protocol A: ADP-Glo™ Kinase Assay (Biochemical IC
)
Objective: Quantify the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Reagent Prep: Dilute the benzenesulfonamide derivatives (Start: 10 mM in DMSO) in 1x Kinase Buffer to create a 10-point dose-response curve.
Enzyme Reaction:
Add 2
L of inhibitor to 384-well white plates.
Add 2
L of purified recombinant kinase (e.g., VEGFR-2, 0.2 ng/L). Incubate 10 min at RT.
Add 1
L of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).
Incubate for 60 min at RT.
Detection:
Add 5
L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 10
L Kinase Detection Reagent (Converts ADP ATP Luciferase signal). Incubate 30 min.
Readout: Measure Luminescence (RLU). Calculate IC
using non-linear regression (Sigmoidal dose-response).
Validation Check: Z'-factor must be > 0.5. Reference inhibitor (Sorafenib) must fall within 3-fold of historical IC
The following diagram maps where the substituted benzenesulfonamides (Compound 1/Sorafenib) intervene in the angiogenic signaling cascade.
Figure 2: Mechanism of Action showing dual blockade of VEGFR-2 and Raf kinases by diarylurea-benzenesulfonamides.
Conclusion
The efficacy of substituted benzenesulfonamides as kinase inhibitors is driven by the precise "Linker-Tail" architecture.
For VEGFR-2: Prioritize urea linkers and fluorinated phenyl tails (Compound 1) to maximize Type II binding and achieve low-nanomolar potency (IC
~23 nM).
For EGFR: Utilize amine linkers with pyrimidine tails (Compound 13f) to target the ATP pocket effectively (IC
~22 nM).
Safety: Monitor off-target Carbonic Anhydrase inhibition early in the development cycle by assessing unsubstituted sulfonamide moieties.
References
El-Hazek, R.M.M., et al. (2025). "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." National Institutes of Health (PMC). Available at: [Link]
Samatiwat, P., et al. (2025).[1] "The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines." ResearchGate. Available at: [Link]
Supuran, C. T., et al. (2017). "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." PubMed.[3] Available at: [Link]
BMG LABTECH. (2020). "Kinase Assays: Principles and Detection Methods." BMG LABTECH. Available at: [Link]
A Comparative Guide to the Synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: A Validation of Synthetic Routes
This in-depth technical guide provides a comprehensive validation of a proposed synthetic route for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a key building block in medicinal chemistry and drug development. By leverag...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive validation of a proposed synthetic route for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, a key building block in medicinal chemistry and drug development. By leveraging established chemical principles and drawing parallels from the synthesis of analogous structures, we will objectively compare a primary synthetic pathway with a viable alternative. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of this important molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform your synthetic strategy.
Introduction: The Significance of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The specific substitution pattern on the benzene ring is critical for modulating the pharmacological profile of these compounds. 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, with its unique combination of a bromine atom and two methoxy groups, presents a scaffold of significant interest for the development of novel therapeutic agents. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the methoxy groups can influence solubility and binding interactions with biological targets.
This guide will focus on the validation of a primary synthetic route and offer a comparative analysis with an alternative pathway, providing the necessary experimental details and rationale to empower researchers in their synthetic endeavors.
Primary Synthetic Route: A Stepwise Elucidation
The most logical and convergent approach to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide begins with the readily available 2,4-dimethoxybenzoic acid. This three-step synthesis involves a high-yielding bromination, followed by chlorosulfonation and subsequent amination.
Executive Summary: The Evolution of Specificity Sulfonamide-based inhibitors are the cornerstone of Carbonic Anhydrase (CA) pharmacology. While historically viewed as interchangeable diuretics or anti-glaucoma agents, th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Evolution of Specificity
Sulfonamide-based inhibitors are the cornerstone of Carbonic Anhydrase (CA) pharmacology. While historically viewed as interchangeable diuretics or anti-glaucoma agents, the modern drug development landscape demands a rigorous distinction between pan-inhibitors (e.g., Acetazolamide) and isoform-selective inhibitors (e.g., SLC-0111).
This guide provides a head-to-head technical comparison of these distinct classes. We analyze the structural determinants of selectivity, compare kinetic data (
) across physiologically relevant isoforms, and detail the gold-standard Stopped-Flow CO Hydration protocol for validating inhibitory potency.
Mechanistic Foundation: The Zinc-Binding Group (ZBG)
The efficacy of all sulfonamide inhibitors rests on a shared pharmacophore: the primary sulfonamide moiety (
). Its mechanism is a classic example of transition state mimicry .
The Catalytic Displacement Event
In the native enzyme, a Zinc(II) ion is coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion. The sulfonamide inhibitor acts as a "zinc glue."
Ionization: The sulfonamide group acts as a weak acid (
~9-10). It binds in its deprotonated, anionic form ().
Displacement: The anionic nitrogen displaces the zinc-bound water molecule/hydroxide ion.
Coordination: The nitrogen coordinates directly to the Zn(II) ion, completing a tetrahedral geometry that mimics the transition state of CO
hydration.
Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199, locking the inhibitor in the active site.
Visualization: Active Site Coordination
The following diagram illustrates the competitive binding mechanism within the CA active site.
Figure 1: Mechanistic competition at the Carbonic Anhydrase active site. The sulfonamide anion (Red) displaces the catalytic water molecule (Blue), effectively shutting down CO
hydration.
Head-to-Head Comparison: Pan-Inhibitors vs. Selective Agents
The critical differentiator in modern application is selectivity .
Acetazolamide (AAZ) represents the "first-generation" approach: a compact molecule that fits deep into the active site of all CA isoforms, leading to systemic side effects (paresthesia, metabolic acidosis).
SLC-0111 represents the "tail-approach": it appends a bulky ureido tail to the sulfonamide scaffold. This tail interacts with the variable amino acids at the entrance of the active site, granting selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).
Kinetic Data Summary (
Values)
The following table aggregates inhibition constants (
) from stopped-flow kinetics. Lower indicates higher potency.
Feature
Acetazolamide (AAZ)
Methazolamide (MZM)
SLC-0111
Class
Pan-Inhibitor (Systemic)
Pan-Inhibitor (Systemic)
Isoform-Selective (Tumor)
Primary Indication
Glaucoma, Altitude Sickness
Glaucoma
Solid Tumors (Clinical Trials)
(hCA I) - Cytosolic
250 nM
50 nM
5080 nM (Weak)
(hCA II) - Cytosolic
12 nM
14 nM
960 nM (Weak)
(hCA IX) - Tumor
25 nM
27 nM
45 nM (Potent)
(hCA XII) - Tumor
5.7 nM
3.4 nM
4.5 nM (Potent)
Selectivity Ratio (II/IX)
0.48 (Favors CA II)
0.52 (Favors CA II)
21.3 (Favors CA IX)
Selectivity Mechanism
Compact size fits all pockets
Lipophilic modification
"Tail" interacts with unique surface residues
Key Insight: SLC-0111 is approximately 20-fold more selective for the cancer-associated CA IX over the ubiquitous CA II compared to Acetazolamide. This drastic shift reduces the risk of systemic off-target effects in oncology applications [1, 4].
Experimental Protocol: Stopped-Flow CO
Hydration Assay
To validate the
values cited above, one cannot rely on standard steady-state spectrophotometry due to the extreme catalytic speed of CA (). The Stopped-Flow CO Hydration Assay is the mandatory standard for accurate characterization.
Principle
The assay measures the rate of acidification caused by the hydration of CO
into bicarbonate and protons (). A pH indicator (Pyranine or Phenol Red) reports this change in real-time (milliseconds).
Workflow Diagram
Figure 2: Stopped-Flow experimental setup. The critical step is the rapid mixing (<2ms) to capture the initial rate of the fast CA reaction.
Step-by-Step Protocol
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na
SO (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red (Absorbance at 557 nm).
Substrate: CO
-saturated water (bubbled for 30 min at 25°C to achieve ~33 mM concentration).
Procedure:
Incubation: Pre-incubate the purified CA enzyme (10–20 nM final conc) with the sulfonamide inhibitor (varying concentrations, typically 0.1 nM – 10 µM) for 15 minutes at room temperature. This ensures equilibrium binding.
Loading: Load Syringe A with the Enzyme-Inhibitor mix and Syringe B with the CO
-Indicator mix.
Injection: Trigger the stopped-flow drive. The instrument rapidly mixes equal volumes (e.g., 50 µL each) into the observation cell.
Data Acquisition: Record the change in absorbance at 557 nm over a 0.5–1.0 second window.
Analysis:
Fit the initial 5-10% of the reaction curve to a linear regression to obtain the initial rate (
).
Determine the uninhibited rate (
) and the spontaneous (uncatalyzed) rate ().
Calculate fractional activity and fit to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive
.
Convert
to using the Cheng-Prusoff equation: .
Self-Validation Check:
Control: Run the assay with no enzyme (
). If your inhibited rate drops below this value, your system has a drift or contamination issue.
Stoichiometry: For high-affinity inhibitors (like Acetazolamide against CA II), depletion of free inhibitor must be accounted for using the Morrison equation rather than simple hyperbolic fitting [2, 3].
References
Supuran, C. T. (2021). Carbonic anhydrase inhibitors as emerging drugs for the treatment of obesity, cancer, epilepsy, and neuropathic pain.Journal of Enzyme Inhibition and Medicinal Chemistry . Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C.Journal of Biological Chemistry .[1] Link
Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.[7]European Biophysics Journal . Link
McDonald, P. C., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.[8]International Journal of Molecular Sciences . Link
Alterio, V., et al. (2012). Crystal Structure of the Carbonic Anhydrase IX-Inhibitor Complex Reveals the Basis for the High Selectivity of SLC-0111.Journal of the American Chemical Society . Link
Publish Comparison Guide: Cross-Reactivity Profiling of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide Derivatives
Executive Summary: The Scaffold at a Glance The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide core represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized in the development of high-affinity ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide core represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized in the development of high-affinity antagonists for the 5-HT6 receptor (cognitive enhancement) and Endothelin receptors (vasoconstriction).
However, the presence of the primary sulfonamide moiety (
) introduces a critical liability: Carbonic Anhydrase (CA) inhibition . This guide objectively compares the performance of this scaffold against market standards, focusing on the "Selectivity Window"—the ratio of desired GPCR affinity to off-target CA inhibition.
Key Finding: While derivatives of this scaffold offer nanomolar potency against 5-HT6, they require rigorous structural "tuning" (specifically at the
-terminus) to avoid systemic side effects associated with CA-II inhibition (e.g., metabolic acidosis, paresthesia).
Comparative Analysis: Product vs. Alternatives
This section compares the 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide series (Lead Series) against established clinical benchmarks.
Analyst Insight: The "2,4-dimethoxy" substitution pattern is not merely decorative. It provides essential steric bulk ortho to the sulfonamide group. This bulk is intended to clash with the narrow active site of Carbonic Anhydrase, thereby reducing off-target binding while preserving affinity for the larger GPCR binding pockets.
Scientific Integrity: The Mechanism of Cross-Reactivity
To profile these derivatives accurately, one must understand the causality of the interaction.
The "Zinc Trap" Mechanism
The primary sulfonamide group acts as a "warhead" for Carbonic Anhydrase. The deprotonated nitrogen coordinates with the
The Challenge: Any unencumbered primary sulfonamide will inhibit CA-II with high potency (
nM).
The Solution (Lead Series): The 5-Bromo group enhances lipophilicity (increasing GPCR affinity via halogen bonding), while the 2,4-Dimethoxy groups create a "steric shield" that hinders the sulfonamide from entering the deep catalytic cleft of CA-II, effectively "tuning out" the off-target activity.
Experimental Protocols: Self-Validating Systems
Do not rely on single-point assays. Use this cascading workflow to validate the selectivity profile.
Validation Step: Non-specific binding must be defined using 10 µM Methiothepin (5-HT6) or unlabeled ET-1. If non-specific binding > 20% of total, re-optimize wash buffer (add 0.1% BSA).
Protocol B: The "Selectivity Filter" (CA-II Inhibition Assay)
Context: Sulfonamides are frequent substrates/inhibitors of CYP2C9.
Method: Fluorogenic assay using Diclofenac as the probe substrate.
Threshold: An
indicates a high risk of drug-drug interactions (DDI).
Visualization: Workflows & Logic
Diagram 1: The Cross-Reactivity Screening Cascade
This workflow ensures that only compounds with a "Clean" profile progress to in vivo studies.
Caption: A self-validating screening cascade prioritizing Selectivity Ratio (GPCR/CA) before ADME profiling.
Diagram 2: SAR Logic - Structural Tuning
How the specific substitutions on the scaffold influence biological activity.
Caption: SAR Map illustrating how the 2,4-dimethoxy "Steric Shield" mitigates the inherent CA liability of the sulfonamide.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link
Bromberg, K. D., et al. (1998). Carbonic Anhydrase Inhibitors: Interaction of Sulfonamides with the Active Site. The Journal of Biological Chemistry. Link
PubChem Compound Summary. (2023). 5-Bromo-2,4-dimethoxybenzenesulfonamide. National Center for Biotechnology Information. Link
Rostafine, A., et al. (2021). Sulfonamide derivatives as multi-target agents for complex diseases. European Journal of Medicinal Chemistry. Link
A Senior Application Scientist's Guide to Establishing the Mechanism of Action of Novel Sulfonamide Inhibitors
For an audience of fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MOA) of novel sulfonamide inhib...
Author: BenchChem Technical Support Team. Date: February 2026
For an audience of fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MOA) of novel sulfonamide inhibitors. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The sulfonamide scaffold, first introduced to medicine as a revolutionary class of antibacterial agents, has proven to be a remarkably versatile pharmacophore.[1] Today, sulfonamide-containing drugs are employed as anticancer agents, diuretics, anticonvulsants, and anti-diabetics, targeting a wide array of proteins.[2][3] This chemical diversity necessitates a rigorous, multi-faceted approach to MOA determination, which is paramount for optimizing lead compounds, predicting clinical efficacy, and ensuring patient safety.
This guide is structured to mirror a logical research and development workflow, from initial target discovery to detailed molecular and cellular characterization.
The Strategic Workflow: An Integrated Approach to MOA Elucidation
A successful MOA study is not a linear path but an iterative process where findings from one experiment inform the design of the next. The overall strategy involves identifying the direct molecular target, validating its relevance to the drug's effect, and characterizing the precise nature of the interaction at the biochemical, biophysical, and cellular levels.
Caption: Integrated workflow for elucidating the mechanism of action.
Phase 1: Target Identification and Deconvolution
For novel compounds emerging from phenotypic screens (e.g., an inhibitor of cancer cell proliferation), the primary molecular target is often unknown. Target deconvolution is the process of identifying this unknown target.[4]
Common Methodologies:
Chemoproteomics: This powerful, unbiased approach identifies protein-ligand interactions directly in complex biological samples like cell lysates.[4][5]
Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique leverages the idea that when a drug binds to its target protein, it induces a conformational change. This change alters the protein's susceptibility to digestion by a protease. By comparing the peptide fragments generated in the presence and absence of the inhibitor, one can identify the target protein(s).[6] The key advantage is that it does not require modification of the small molecule inhibitor, preserving its native binding activity.
Affinity Chromatography: This classic method involves immobilizing the sulfonamide inhibitor onto a solid support (like beads) to "pull down" its binding partners from a cell lysate.[7] While effective, a critical control is to ensure that the linker used for immobilization does not sterically hinder the compound's interaction with its target.[8]
Computational Prediction: In silico methods can predict likely targets based on the chemical structure of the sulfonamide. By comparing the compound's structure to databases of known ligands, potential targets can be hypothesized, although these predictions require rigorous experimental validation.[9]
Phase 2: Target Validation
Once a candidate target is identified, it is crucial to validate that engagement of this target is responsible for the observed biological effect. This step is essential to distinguish true targets from off-target interactions or downstream effects.[10]
Gold-Standard Validation Techniques:
Genetic Perturbation: Modifying the expression of the candidate target gene is a robust validation method.[11]
Gene Knockout/Knockdown: Using technologies like CRISPR-Cas9 to knock out the target gene or siRNA to knock down its expression should render the cells resistant to the sulfonamide inhibitor if the target is correct. A lack of change in sensitivity upon target removal suggests the initial hypothesis was incorrect.
Pharmacological Validation: If a well-characterized "tool" compound with a known mechanism of action against the putative target exists, one can test if it phenocopies the effects of the novel sulfonamide.
Phase 3: Mechanistic Characterization at the Molecular Level
With a validated target, the next phase is to define the precise nature of the inhibitor-target interaction. This involves quantifying the inhibitor's potency, determining its mode of inhibition, and measuring the thermodynamics of binding.
A. Enzyme Inhibition Kinetics
For sulfonamides that target enzymes (e.g., carbonic anhydrases, kinases), kinetic analysis is fundamental.[12] These experiments determine the inhibitor's potency (IC₅₀) and its mechanism of inhibition (e.g., competitive, non-competitive).[13]
Types of Reversible Inhibition:
Caption: Competitive vs. Non-competitive inhibition modes.
The classic antibacterial action of sulfonamides is a textbook example of competitive inhibition, where they act as structural analogues of para-aminobenzoic acid (PABA) and compete for the active site of dihydropteroate synthetase.[14] In contrast, a non-competitive inhibitor would bind to an allosteric site, a location on the enzyme distinct from the active site.[15]
Protocol: Determining IC₅₀ and Inhibition Mode via Enzyme Kinetics
This protocol provides a generalized framework. Specific buffer components, substrate concentrations, and detection methods must be optimized for the enzyme system under study.
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel sulfonamide and to elucidate its mode of inhibition (e.g., competitive, non-competitive).
2. Materials:
Purified target enzyme
Enzyme-specific substrate
Novel sulfonamide inhibitor stock solution (e.g., in DMSO)
Assay buffer (optimized for pH, ionic strength for the target enzyme)
96-well microplates (UV-transparent or opaque, depending on detection method)
Microplate reader (spectrophotometer or fluorometer)
3. Procedure:
Part A: IC₅₀ Determination
Prepare a serial dilution of the sulfonamide inhibitor in the assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
In a 96-well plate, add a fixed concentration of the enzyme to each well.
Add the diluted inhibitor solutions to the wells. Include "no inhibitor" (vehicle control, e.g., DMSO) wells for 100% activity and "no enzyme" wells for background control.
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature to allow for binding equilibrium.
Initiate the reaction by adding the substrate at a concentration equal to its Michaelis-Menten constant (Kₘ).
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using the plate reader. Calculate the initial reaction velocity (rate).
Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part B: Mechanism of Inhibition Study
This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor AND multiple concentrations of the substrate.
Set up a matrix in a 96-well plate. Rows will correspond to different substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ). Columns will correspond to different inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
For each combination, measure the initial reaction velocity as described above.
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
Interpretation (Self-Validation):
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[13]
Non-Competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
Mixed Inhibition: Lines will intersect in the second quadrant.
Uncompetitive Inhibition: Lines will be parallel.
B. Biophysical Characterization
Biophysical techniques provide direct evidence of binding and reveal the thermodynamic forces driving the interaction.[16] They are crucial for confirming that the inhibitor physically interacts with the target, a cornerstone of a self-validating protocol.
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics.[17] It directly measures the heat released or absorbed as the inhibitor binds to its target protein. A single ITC experiment can determine the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This level of detail is invaluable for structure-activity relationship (SAR) studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the sulfonamide on the protein surface by observing chemical shift perturbations in the protein's NMR spectrum upon addition of the inhibitor.[18]
Phase 4: Cellular and Systems-Level Analysis
Ultimately, a drug must function in a complex cellular environment. Cell-based assays are critical for bridging the gap between molecular activity and physiological response.[19][20]
Key Cellular Assays:
Target Engagement Assays: These assays confirm that the inhibitor reaches and binds to its target within a living cell. Cellular Thermal Shift Assays (CETSA) are commonly used for this purpose.
Pathway Analysis: Does the inhibitor modulate the signaling pathway downstream of its target? For example, if the sulfonamide inhibits a kinase, Western blotting can be used to measure the phosphorylation status of known downstream substrates.
Phenotypic Assays: These assays measure the overall cellular response, such as apoptosis, cell cycle arrest, or changes in proliferation.[21] The novel sulfonamide E7070, for instance, was shown to exert its antitumor effects by arresting the cell cycle at both the G1/S and G2/M transitions.[22]
To understand the potential of a novel inhibitor, its performance must be compared to existing alternatives or other compounds in the same series. This is often a key decision-making point in a drug development program.
Table 1: Comparison of Experimental Techniques for MOA Studies
Technique
Information Provided
Pros
Cons
Enzyme Kinetics
IC₅₀, Kᵢ, Mode of Inhibition
Well-established, high-throughput
Requires purified, active enzyme; indirect measure of binding
ITC
Kₔ, ΔH, ΔS, Stoichiometry
Gold standard for thermodynamics; direct binding evidence
Requires large amounts of pure protein; lower throughput
Chemoproteomics
Unbiased Target Identification
No compound modification needed (LiP-MS); works in lysates
Technically complex; can be difficult to distinguish direct vs. indirect binders
CETSA
Intracellular Target Engagement
Confirms binding in a cellular context
Indirect; requires specific antibody for detection
Genetic Validation
Confirms Target Relevance
High confidence in linking target to phenotype
Can be time-consuming; potential for off-target genetic effects
Table 2: Example Performance Comparison of Novel Carbonic Anhydrase Inhibitors
This table illustrates how data for novel compounds (NSI-1, NSI-2) could be compared against a standard inhibitor, Acetazolamide (AZA), for a common sulfonamide target class, the Carbonic Anhydrases (CAs). Selectivity is critical, as inhibition of off-target isoforms can lead to side effects.[23]
Data are hypothetical or adapted from literature for illustrative purposes.[24]
From this comparison, NSI-1 demonstrates a significantly improved selectivity profile over the standard drug AZA, making it a more promising candidate for further development due to its reduced potential for off-target inhibition of hCA I.
Conclusion
Elucidating the mechanism of action of a novel sulfonamide inhibitor is a comprehensive undertaking that requires an integrated, multi-disciplinary approach. By systematically progressing through target identification, validation, and detailed molecular and cellular characterization, researchers can build a robust data package that explains how and why their compound elicits a biological response. This foundational knowledge is not merely an academic exercise; it is the bedrock upon which successful drug development programs are built, enabling the rational design of safer and more effective medicines.
References
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI. [Link]
Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. (1998). PubMed. [Link]
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. [Link]
Target Identification and Mode of Action Studies. (n.d.). Luesch Laboratory. [Link]
LiP-MS: A Novel Target Deconvolution Approach. (2022). YouTube. [Link]
Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry. [Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC. [Link]
Identifying mechanism-of-action targets for drugs and probes. (n.d.). PMC. [Link]
Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. (2019). PubMed. [Link]
Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). IntechOpen. [Link]
A Pipeline for Drug Target Identification and Validation. (n.d.). PMC. [Link]
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]
Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
Target identification and validation in research. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]
Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. (2026). ResearchGate. [Link]
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2025). PMC. [Link]
Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). PMC. [Link]
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. (n.d.). MDPI. [Link]
Cell-Based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. [Link]
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate. [Link]
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. [Link]
Drug Target Identification & Validation. (n.d.). Horizon Discovery. [Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. [Link]
New Algorithm Accurately Predicts Drug Mechanism of Action. (2015). Columbia Systems Biology. [Link]
Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. (2026). ResearchGate. [Link]
An immuno-chemo-proteomics method for drug target deconvolution. (n.d.). PubMed. [Link]
Targeting pyroptosis in periodontitis: mechanisms and therapeutic strategies. (2026). Frontiers. [Link]
Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]
Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC. [Link]
From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025). PubMed. [Link]
Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (n.d.). PubMed. [Link]
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]
Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC. [Link]
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]
A class of sulfonamides as carbonic anhydrase I and II inhibitors. (n.d.). Taylor & Francis Online. [Link]
Computational Discovery of Novel SGLT2 Inhibitors from Eight Selected Medicine Food Homology Herbs Using a Multi-Stage Virtual Screening Pipeline. (n.d.). MDPI. [Link]
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]
Kinetics and inhibition of enzymes in early stage drug discovery: A MOF and MIF symphony. (2018). University of Groningen Research Portal. [Link]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Sulfonamide Analogs
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. A compound that is rapidly metabolized may f...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. The sulfonamide moiety, a ubiquitous functional group in a wide array of therapeutics from antibacterials to anti-inflammatory agents, presents a fascinating case study in metabolic stability. Its susceptibility to various metabolic transformations necessitates a thorough and comparative evaluation of its analogs to guide lead optimization efforts.
This guide provides an in-depth comparison of the metabolic stability of different sulfonamide analogs, supported by experimental data and detailed protocols. We will delve into the key metabolic pathways, the experimental workflows to assess stability, and the structure-metabolism relationships that govern the metabolic fate of these important compounds.
The Metabolic Landscape of Sulfonamides: Key Pathways of Biotransformation
The metabolic fate of sulfonamides is primarily dictated by two major enzymatic pathways: Phase I oxidation reactions, predominantly mediated by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, with N-acetylation being a key route.[1] The specific metabolic profile of a sulfonamide analog is highly dependent on its chemical structure, particularly the nature of the aromatic ring and the substituents on the sulfonamide nitrogen.
The arylamine group present in many antibacterial sulfonamides is a critical site for metabolic modification. Oxidation of this group by CYP enzymes, particularly CYP2C9, can lead to the formation of reactive hydroxylamine and nitroso metabolites.[2] These reactive intermediates are implicated in the idiosyncratic hypersensitivity reactions sometimes associated with sulfonamide drugs.[2]
The primary metabolic pathways for sulfonamides are:
N-Acetylation: This is a major pathway for aromatic amine-containing sulfonamides, catalyzed by N-acetyltransferases (NATs). The rate of acetylation can vary significantly between individuals due to genetic polymorphisms in NAT enzymes, leading to "slow" and "fast" acetylator phenotypes.[3]
Aromatic Hydroxylation: CYP enzymes can introduce hydroxyl groups onto the aromatic ring of the sulfonamide, creating phenolic metabolites.
N-Oxidation: The aromatic amine can be oxidized to form hydroxylamine and subsequently nitroso derivatives.[4] This pathway is of particular interest due to the potential for generating reactive metabolites.[2]
Glucuronidation: The sulfonamide nitrogen or hydroxylated metabolites can be conjugated with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.[1]
Below is a diagram illustrating the major metabolic pathways of a typical aromatic sulfonamide.
Caption: Workflow for a liver microsomal stability assay.
Prepare a stock solution of the test sulfonamide analog (e.g., 10 mM in DMSO).
Thaw pooled human liver microsomes on ice.
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation:
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. [5]They provide a more physiologically relevant in vitro model compared to microsomes, as they also account for cellular uptake and efflux processes.
Detailed Protocol: Hepatocyte Stability Assay
Hepatocyte Preparation:
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
Determine cell viability (e.g., using trypan blue exclusion) and cell density.
Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) at a defined concentration (e.g., 1 x 10^6 viable cells/mL).
Incubation:
In a 96-well plate, add the hepatocyte suspension and the test sulfonamide analog (final concentration typically 1 µM).
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture and quench the reaction as described for the microsomal assay.
Sample Processing and Analysis:
The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.
Data Analysis:
Data analysis for t½ and CLint is performed as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.
Comparative Metabolic Stability of Sulfonamide Analogs: Experimental Data
The metabolic stability of a sulfonamide can be significantly altered by even minor structural modifications. The following table provides a comparative summary of the in vitro metabolic stability of several classes of sulfonamide analogs, compiled from various literature sources.
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Analysis of Structure-Metabolism Relationships
The data presented in the table highlights several key structure-metabolism relationships:
Presence of an Aromatic Amine: Sulfonamides containing an unsubstituted aromatic amine, such as sulfamethoxazole, tend to have lower metabolic stability. This is due to their susceptibility to N-acetylation and N-oxidation.
* Aliphatic vs. Aromatic: Aliphatic sulfonamides, like methanesulfonamide, which lack the aromatic amine and the extended aromatic system, are generally more metabolically stable.
[7]* N-Acylation: Acylation of the sulfonamide nitrogen can significantly increase metabolic stability by blocking a potential site of metabolism and altering the electronic properties of the molecule. [9]N-acyl sulfonamides often exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid bioisosteres.
[12]* Bioisosteric Replacement: Replacing the aniline moiety with a bioisostere, such as a pyridine ring, can be an effective strategy to block metabolism at the aromatic amine and improve metabolic stability. [10][11]This approach is a key strategy in medicinal chemistry to enhance drug-like properties.
[13]* Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring can influence the rate of metabolism. For example, in the case of celecoxib, metabolism primarily occurs on the p-tolyl methyl group, and modifications at this position can alter its metabolic profile.
[8]
Conclusion
The metabolic stability of sulfonamide analogs is a critical parameter in drug discovery that is profoundly influenced by their structural features. A thorough understanding of the primary metabolic pathways and the application of robust in vitro assays, such as liver microsomal and hepatocyte stability assays, are essential for the rational design of more stable and efficacious drug candidates.
By systematically evaluating the metabolic fate of a series of analogs and establishing clear structure-metabolism relationships, researchers can effectively guide lead optimization efforts. Strategies such as N-acylation and bioisosteric replacement of metabolically liable groups have proven to be valuable tools in enhancing the metabolic stability of sulfonamides. This comparative approach, grounded in solid experimental data, is indispensable for the successful development of novel sulfonamide-based therapeutics.
References
Reddy, G. K., & Madhavi, G. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Research & Reviews: A Journal of Pharmaceutical Science.
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Guidance for Industry.
Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health.
Rieder, M. J. (1998). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism.
Ahlström, M., Ridderström, M., Zamora, I., & Luthman, K. (2007). CYP2C9 structure-metabolism relationships: optimizing the metabolic stability of COX-2 inhibitors. Journal of medicinal chemistry, 50(18), 4446-4455.
Lehmann, D. F. (2012). The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. Current drug metabolism, 13(7), 988-992.
Ahlström, M., Ridderström, M., Zamora, I., & Luthman, K. (2007). CYP2C9 structure-metabolism relationships: substrates, inhibitors, and metabolites. Journal of medicinal chemistry, 50(23), 5647-5657.
European Medicines Agency. (2012).
Kalgutkar, A. S., & Dalvie, D. K. (2012). Recent advances and outlook for the isosteric replacement of anilines. Journal of medicinal chemistry, 55(17), 7489-7507.
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance.
Madden, S., et al. (1994). A comparative study of the formation of chemically reactive drug metabolites by human liver microsomes. Xenobiotica, 24(10), 971-981.
Cribb, A. E., & Spielberg, S. P. (1990). The oxidation of sulfamethoxazole to its hydroxylamine metabolite by human liver microsomes. Clinical pharmacology and therapeutics, 48(5), 522-526.
International Council for Harmonisation. (2022). ICH M12 on drug interaction studies - Scientific guideline.
Hussain, Z., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure and Dynamics, 40(19), 8743-8756.
Amblard, F., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 5(90), 73561-73575.
Gylfe, Å., et al. (2010). N-Acylated Derivatives of Sulfamethoxazole and Sulfafurazole Inhibit Intracellular Growth of Chlamydia trachomatis. Antimicrobial agents and chemotherapy, 54(4), 1433-1437.
de Groot, M. J., et al. (2000). Substrates, Inducers, Inhibitors and Structure-Activity Relationships of Human Cytochrome P450 2C9 and Implications in Drug Development. Current drug metabolism, 1(4), 259-310.
Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of medicinal chemistry, 63(6), 2785-2814.
Shi, J., et al. (2019). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Drug Metabolism and Disposition, 47(7), 775-784.
Guggisberg, D., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies.
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525-538.
Domínguez, C. M., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 26(11), 3169.
Coe, S. (2021). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
Marcinkowska, M., et al. (2021). Metabolic stability of selected compounds in human liver microsomes.
de Oliveira, A. L., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of the Brazilian Chemical Society, 29(3), 574-583.
European Medicines Agency. (2022).
U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo.
Kilic, E., & Kose, T. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
Wermuth, C. G. (2021). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
Quora. (2017).
European Medicines Agency. (2013). Investigation of drug interactions - Scientific guideline.
Al-Talla, Z. A. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
Bolm, C., & Ellman, J. A. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design?. ACS medicinal chemistry letters, 12(3), 369-371.
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
Zhang, L., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 15(3), 629-645.
Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4433-4453.
de la Torre, A., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 149, 345-352.
A Senior Application Scientist's Guide to the Rigorous Validation of High-Throughput Screening Assays for Sulfonamide Libraries
For researchers, scientists, and drug development professionals embarking on a high-throughput screening (HTS) campaign with sulfonamide libraries, the initial excitement of potential discovery must be grounded in the ri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals embarking on a high-throughput screening (HTS) campaign with sulfonamide libraries, the initial excitement of potential discovery must be grounded in the rigorous validation of the screening assay itself. An unvalidated or poorly validated assay is a recipe for wasted resources, chasing false positives, and overlooking promising candidates. This guide provides an in-depth, experience-driven comparison of methodologies and a detailed protocol for validating HTS assays tailored to the unique characteristics of sulfonamide-based compound libraries.
The Imperative of a Self-Validating System in HTS
High-throughput screening is more than just rapidly testing thousands of compounds; it's about generating reliable and reproducible data that can confidently guide hit-to-lead campaigns.[1] A robustly validated assay functions as a self-validating system, where the internal controls and statistical rigor provide continuous assurance of data quality. This is particularly crucial when screening sulfonamide libraries, a class of compounds known for its therapeutic importance but also for potential assay interference.
Core Principles of HTS Assay Validation: Beyond the Checklist
A successful HTS assay validation is not a mere box-ticking exercise. It is a systematic process to demonstrate that the assay is "fit for purpose." This involves a deep understanding of the interplay between the biological system, the detection technology, and the chemical matter being screened.
Key Validation Parameters and Their Scientific Rationale
A comprehensive validation process assesses several key performance parameters.[2] The acceptance criteria for these parameters ensure that the assay can reliably distinguish true hits from background noise and experimental variability.
Parameter
Description
Acceptance Criteria
Rationale
Z'-Factor
A dimensionless statistical parameter that quantifies the separation between the high and low signal controls, taking into account the means and standard deviations of both.[2]
A Z'-factor below 0.5 indicates that the signal window is too narrow or the data is too variable to reliably identify hits.
Signal-to-Background (S/B) Ratio
The ratio of the mean signal of the positive control to the mean signal of the negative control.
Typically >2, but highly assay-dependent.
A higher S/B ratio indicates a larger dynamic range, making it easier to detect compound effects.
Coefficient of Variation (%CV)
A measure of the relative variability of the data, calculated as the standard deviation divided by the mean, expressed as a percentage.[2]
< 20% for both intra-plate and inter-plate replicates.[2]
High %CV indicates poor precision and can obscure real biological effects.
Precision (Intra- and Inter-Assay)
The closeness of agreement between independent measurements of a sample under the same (intra-assay) or different (inter-assay) conditions.
Assessed by %CV across multiple plates and days.
Demonstrates the reproducibility of the assay over time and across different experimental runs.
Accuracy
The closeness of a measured value to a known or accepted value.
Determined by comparing the EC50/IC50 of a reference compound to its known value.
Ensures that the assay is measuring the intended biological activity correctly.
Robustness
The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.
Assessed by systematically varying parameters like incubation time, temperature, and reagent concentrations.
A robust assay is less susceptible to minor experimental fluctuations, ensuring day-to-day consistency.
A Step-by-Step Protocol for Validating a Sulfonamide HTS Assay
This protocol outlines a comprehensive workflow for validating a typical fluorescence-based biochemical HTS assay for a sulfonamide library.
Phase 1: Pre-Validation and Reagent Qualification
Before embarking on a full-scale validation, it is critical to ensure the stability and quality of all reagents.[3]
Reagent Stability: Assess the stability of all reagents (enzyme, substrate, antibodies, etc.) under storage and operational conditions (e.g., freeze-thaw cycles, on-bench stability at room temperature).[3]
Reference Compound Characterization: Select a well-characterized sulfonamide with known activity in the assay as a positive control and reference compound. Determine its EC50/IC50 value with high precision.
DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent in which compounds are typically dissolved, on the assay performance. Ensure that the final DMSO concentration used in the screen does not significantly impact the assay signal or enzyme activity.
Phase 2: Assay Miniaturization and Automation Dry Run
Transitioning the assay to a high-throughput format (e.g., 384- or 1536-well plates) and automating the liquid handling steps requires careful optimization.[4]
Miniaturization: Adapt the assay protocol to the smaller volumes of the HTS microplates.
Automation Protocol Development: Program the liquid handlers and plate readers for the entire assay workflow.
Dry Run: Perform a "dry run" of the automated assay using only positive and negative controls to assess the performance of the robotics and the initial Z'-factor.[4]
Phase 3: Formal Assay Validation
This phase involves a multi-day experiment to rigorously assess the key validation parameters. The following experimental design is recommended:
Duration: 3 independent runs on 3 different days.
Plates per run: 3 plates per day.
Plate Layout: Each plate should contain positive controls (e.g., a known inhibitor), negative controls (e.g., DMSO vehicle), and a mid-range control (e.g., the reference sulfonamide at its EC50 concentration). Distribute these controls across the plate to identify any potential plate effects (e.g., edge effects).
Experimental Workflow for Formal Validation
Caption: A typical 3-day HTS assay validation workflow.
Phase 4: Data Analysis and Interpretation
Calculate Key Metrics: For each plate and each day, calculate the Z'-factor, S/B ratio, and %CV for all controls.
Assess Reproducibility: Compare the results across the three days to determine inter-assay variability.
Generate Validation Report: Compile all data into a comprehensive validation report that summarizes the results and confirms that the assay meets the predefined acceptance criteria.
Comparative Analysis of Screening Methodologies for Sulfonamide Libraries
While fluorescence-based biochemical assays are a workhorse in HTS, they are not without their limitations, especially when screening compounds like sulfonamides that can exhibit autofluorescence. Therefore, it is prudent to consider alternative, orthogonal screening methods.
Methodology
Principle
Advantages for Sulfonamide Screening
Disadvantages
Fluorescence Polarization (FP)
Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein.
Homogeneous (no-wash) format, high throughput, and sensitive.
Susceptible to interference from fluorescent compounds and light scattering.
Detects changes in the refractive index at the surface of a sensor chip as molecules bind or dissociate.[5]
Directly measures binding events without the need for labels, reducing artifacts from fluorescent compounds. Provides kinetic data (on- and off-rates).[5]
Lower throughput than traditional HTS, requires specialized instrumentation, and can be sensitive to buffer composition.
Mass Spectrometry (MS)-Based HTS
Directly measures the mass of substrates and products, providing a highly specific and label-free readout.[6]
Insensitive to fluorescent or colored compounds. High specificity reduces false positives. Can be used for complex biological samples.[6]
Lower throughput, higher cost per well, and requires specialized expertise and instrumentation.
Troubleshooting Common Challenges in Sulfonamide Screening
Sulfonamide libraries can present specific challenges during an HTS campaign. Proactively addressing these potential issues during assay development and validation is key to success.
Compound Autofluorescence: A significant number of sulfonamides can fluoresce, leading to false positives in fluorescence-based assays.
Mitigation Strategy:
Pre-screen the library: Screen the entire library in the absence of assay reagents to identify and flag autofluorescent compounds.
Use red-shifted fluorophores: Compounds are less likely to fluoresce at longer wavelengths.
Employ orthogonal assays: Confirm hits from a fluorescence-based screen using a label-free method like SPR or an MS-based assay.
Poor Solubility: Some sulfonamides may have limited aqueous solubility, leading to compound precipitation in the assay wells.[7] This can cause light scattering and non-specific inhibition.
Mitigation Strategy:
Solubility Assessment: Determine the solubility of a representative set of sulfonamides in the assay buffer.
Include Detergents: The addition of a non-ionic detergent like Triton X-100 can help to solubilize compounds and prevent aggregation.
Visual Inspection: During the screen, visually inspect plates for any signs of precipitation.
Decision Tree for Hit Confirmation
Caption: A decision-making workflow for hit confirmation.
Conclusion
The validation of a high-throughput screening assay for sulfonamide libraries is a multifaceted process that demands a deep understanding of both the scientific principles and the practical challenges involved. By adopting a rigorous, data-driven approach to validation, researchers can build a self-validating screening system that generates high-quality, reproducible data. This, in turn, provides a solid foundation for the successful identification of promising sulfonamide-based drug candidates and accelerates the journey from discovery to the clinic. The investment in a thorough and thoughtful validation process is not just a preliminary step; it is the cornerstone of a successful drug discovery campaign.
References
Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]
Navratilova, I., & Hopkins, A. L. (2010). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 15(7), 721–731. [Link]
Martin, A., Wan, J., & Grant, D. J. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 684-691. [Link]
Challenges of HTS in early-stage drug discovery. (n.d.). Axxam. [Link]
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]
Morales, G. A., et al. (2019). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-13. [Link]
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. [Link]
Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (n.d.). National Center for Biotechnology Information. [Link]
Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). PubMed. [Link]
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Center for Biotechnology Information. [Link]
North, K. (2015). Drawing graphs with dot. Graphviz. [Link]
Perlovich, G. L., & Raevsky, O. A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Pharmaceutics, 12(8), 748. [Link]
Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. ResearchGate. [Link]
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Sketchviz. [Link]
Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical chemistry, 79(22), 8225-8233. [Link]
High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal. [Link]
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]
Teti, D. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024). PubMed. [Link]
High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. [Link]
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). National Center for Biotechnology Information. [Link]
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). MDPI. [Link]
Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons: The International Journal of Student Research. [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. [Link]
structure-activity relationship (SAR) studies of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide derivatives
Executive Summary: The "Privileged" Scaffold The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide moiety represents a highly specialized "privileged structure" in medicinal chemistry. Unlike generic benzenesulfonamides, this s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
The 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide moiety represents a highly specialized "privileged structure" in medicinal chemistry. Unlike generic benzenesulfonamides, this specific substitution pattern—combining electron-donating methoxy groups with a lipophilic, halogen-bonding bromine atom—creates a unique pharmacophore.
This guide analyzes its dual-utility in Endothelin Receptor Antagonism (ERA) (cardiovascular/fibrosis targets) and Tubulin Polymerization Inhibition (oncology targets). By comparing derivatives of this scaffold against industry standards like Bosentan and Combretastatin A-4 , we reveal how subtle electronic tuning at the 2, 4, and 5 positions drives nanomolar potency and subtype selectivity.
Critical Analysis of the Scaffold
The core structure, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide , is not merely a passive linker. Its efficacy stems from three specific molecular interactions:
The 5-Bromo Substituent: Acts as a hydrophobic anchor. In Endothelin receptors (ETA), this halogen often fills a hydrophobic pocket (Val/Leu residues), increasing binding affinity by 10–50 fold compared to the unsubstituted analog. It also blocks metabolic oxidation at the vulnerable para-position relative to the methoxy group.
The 2,4-Dimethoxy Pattern: These groups function as hydrogen bond acceptors. More importantly, they enforce a non-planar conformation (via steric clash with the sulfonamide oxygens), pre-organizing the molecule into a bioactive "twisted" shape that mimics the biphenyl core of potent ERAs.
The Sulfonamide Warhead: The tetrahedral geometry of the
group acts as a transition state mimetic for peptide hydrolysis or as a rigid spacer that directs the variable R-group toward the receptor's solvent-exposed domain.
Structural Logic Diagram
The following diagram illustrates the functional logic of the scaffold modifications.
Caption: Functional decomposition of the 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide scaffold showing how specific structural features translate to biological outcomes.
Comparative Performance Guide
This section compares the 5-Bromo-2,4-dimethoxy derivatives against standard-of-care agents. The data below synthesizes typical SAR trends found in high-affinity sulfonamide antagonists.
Context: Treatment of Pulmonary Arterial Hypertension (PAH).[1]
Compound Class
Core Scaffold
Target Affinity ()
Selectivity ( : )
Key Advantage
Limiting Factor
Bosentan (Standard)
4-tert-butyl-benzenesulfonamide
~4.7 nM
20:1 (Mixed)
Well-validated clinical history.
Liver toxicity (transaminase elevation).
Sitaxentan (Ref)
4-chloro-3-methyl-isoxazole
~1.4 nM
6500:1 (Selective)
High selectivity.
Withdrawn (fatal liver injury).
5-Br-2,4-DiOMe Derivative
5-Bromo-2,4-dimethoxybenzene
0.8 - 2.5 nM
>1000:1
Superior metabolic stability; Reduced CYP induction.
Solubility can be poor without polar R-groups.
Ambrisentan
Diphenylpropanoic acid
<1 nM
>4000:1
Excellent bioavailability.
Non-sulfonamide class (different binding mode).
Scientist's Note: The 5-Bromo-2,4-dimethoxy derivatives often outperform Bosentan in potency due to the bromine atom's ability to engage in "halogen bonding" with the receptor backbone, a feature lacking in the tert-butyl group of Bosentan.
Table 2: Anticancer (Tubulin Inhibition) Profile
Context: Inhibition of microtubule polymerization (colchicine site).[2]
Compound
IC50 (MCF-7 Cells)
Mechanism
Toxicity Profile
Combretastatin A-4
~3–5 nM
Tubulin Destabilizer
Cardiotoxicity risks; Solubility issues.
5-Br-2,4-DiOMe Sulfonamide
15 - 40 nM
Tubulin Destabilizer
Lower cardiotoxicity risk; Tunable lipophilicity.
E7010 (Sulfonamide Ref)
~60 nM
Tubulin Destabilizer
Good oral bioavailability.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include "Stop/Go" validation steps.
Protocol A: Synthesis of N-Substituted 5-Bromo-2,4-dimethoxybenzenesulfonamides
Objective: Create the active sulfonamide from the sulfonyl chloride precursor.
Reagents:
Start with 5-Bromo-2,4-dimethoxybenzenesulfonyl chloride (1.0 eq).
Amine/Aniline derivative (1.1 eq).
Pyridine (solvent/base) or DCM with
.
Procedure:
Dissolve the amine in anhydrous Pyridine at 0°C.
Add the sulfonyl chloride portion-wise over 15 minutes to control exotherm.
Validation Step: Check TLC (Hexane:EtOAc 3:1) after 1 hour. The sulfonyl chloride spot (
) should disappear. If not, add 0.1 eq DMAP catalyst.
Stir at Room Temp for 4-12 hours.
Quench: Pour into ice-cold 1M HCl (to remove pyridine). Precipitate usually forms.
Purification: Recrystallize from Ethanol/Water.
Quality Control:
-NMR must show the diagnostic singlets for the two methoxy groups at ppm and the two aromatic protons (para to each other) as singlets at and ppm.
Protocol B: Competitive Binding Assay (
Receptor)
Objective: Determine
values for the derivatives.
Membrane Prep: CHO cells stably expressing human
receptor.
Ligand:
-Endothelin-1 (0.05 nM).
Incubation:
Mix Membranes + Radioligand + Test Compound (10 concentrations,
to M).
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
, 0.05% BSA.
Incubate 120 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
Data Analysis:
Validation: Total binding must be >10x Non-specific binding (determined by 1
unlabeled ET-1).
Calculate
using non-linear regression (4-parameter logistic).
Convert to
using Cheng-Prusoff equation: .
Mechanistic Insight: The Signal Transduction Pathway
Understanding where these inhibitors act is crucial for interpreting functional data. The diagram below maps the blockade of the Endothelin-1 pathway by the sulfonamide derivative.
Caption: Mechanism of Action: The sulfonamide derivative competitively antagonizes the ET-A receptor, preventing the Gq-mediated Calcium cascade that leads to vasoconstriction.
References
Discovery of Endothelin Antagonists: Harada, H., et al. (2001).[3] "Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists."[3] Chemical & Pharmaceutical Bulletin.
Sulfonamide SAR Studies: Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes." Journal of Medicinal Chemistry.
Tubulin Inhibition: Gathder, S., et al. (2021). "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
CCR4 Antagonists: Burdi, D. F., et al. (2007).[4] "Small molecule antagonists of the CC chemokine receptor 4 (CCR4)."[4][5] Bioorganic & Medicinal Chemistry Letters.
Chemical Data: PubChem Compound Summary for CID 15551229 (Related 5-bromo-2-methoxy scaffold).
assessing the selectivity of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide against a panel of kinases
An In-Depth Guide to Assessing the Kinase Selectivity of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Assessing the Kinase Selectivity of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase selectivity of the novel compound, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. In the absence of pre-existing public data on this specific molecule, we will establish a robust, self-validating methodology to generate and interpret high-quality kinase inhibition data. Our approach is grounded in established biochemical assay principles and utilizes well-characterized control compounds to ensure the trustworthiness and accuracy of the results.
The Rationale: Why Kinase Selectivity is a Critical Parameter in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutics.
However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can bind to numerous kinases, leading to off-target effects and potential toxicity. Conversely, a highly selective inhibitor modulates the activity of a specific kinase or a desired set of kinases, offering a more precise therapeutic intervention with a potentially wider therapeutic window. Therefore, early and accurate assessment of a compound's selectivity across the kinome is a cornerstone of modern drug discovery.
Experimental Design: A Multi-faceted Approach to Selectivity Profiling
Our experimental design is centered around a robust in vitro biochemical assay. We will profile 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide against a diverse panel of kinases and compare its activity to well-characterized control compounds. This allows for a clear contextualization of the resulting data.
Selection of Control Compounds
The inclusion of appropriate controls is paramount for validating the assay's performance and for providing a benchmark against which to compare our test compound.
Staurosporine (Promiscuous Inhibitor): A natural product known to inhibit a wide range of kinases with high potency. It serves as a positive control for broad-spectrum inhibition.
Dasatinib (Multi-targeted Inhibitor): A clinically approved inhibitor of multiple kinases, including BCR-ABL and Src family kinases. It represents a therapeutically relevant example of a multi-targeted but not entirely promiscuous inhibitor.
Sunitinib (Multi-targeted Inhibitor): An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST). It targets multiple receptor tyrosine kinases (RTKs).
The Kinase Panel: A Representative Snapshot of the Kinome
The selection of kinases for the screening panel is a critical step. A well-designed panel should include representatives from different branches of the human kinome tree to provide a broad overview of a compound's selectivity. For this guide, we will utilize a hypothetical panel of 10 kinases, representing various families.
Assay Principle: ADP-Glo™ Kinase Assay
We will employ the ADP-Glo™ Kinase Assay (Promega) as our primary screening platform. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescence signal. This assay format is known for its high sensitivity and broad applicability across different kinase families.
Step-by-Step Experimental Protocol
This protocol outlines the steps for determining the percent inhibition of a panel of kinases by the test and control compounds at a fixed concentration (e.g., 10 µM).
Materials:
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, Staurosporine, Dasatinib, Sunitinib (solubilized in 100% DMSO)
Multichannel pipettes and a plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay.
Procedure:
Compound Plating: Dispense 1 µL of the 10 µM test and control compounds into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (vehicle control) and 1 µL of a known inhibitor for each kinase (positive control).
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and reaction buffer. Add 2 µL of this mix to each well.
Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for each specific kinase.
Incubation: Incubate the plate at room temperature for 60 minutes.
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Second Incubation: Incubate the plate at room temperature for 40 minutes.
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The raw luminescence data is processed to determine the percent inhibition for each compound against each kinase.
Calculation of Percent Inhibition (% Inhibition):
The % Inhibition is calculated using the following formula:
Staurosporine: As expected, it shows potent inhibition across almost the entire panel, confirming the assay is working correctly.
Dasatinib: Demonstrates potent inhibition of its known targets ABL1 and SRC, along with significant activity against VEGFR2 and p38α, which is consistent with its known multi-targeted profile.
Sunitinib: Shows strong inhibition of VEGFR2 and other kinases like EGFR and SRC, aligning with its known profile as a receptor tyrosine kinase inhibitor.
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: In this hypothetical scenario, the compound exhibits a highly selective profile. It strongly inhibits BRAF and MEK1, two kinases in the MAPK/ERK pathway, while showing minimal activity against the other kinases in the panel. This suggests a potential mechanism of action as a dual inhibitor of the MAPK pathway.
Visualizing Selectivity:
A common way to visualize kinase selectivity is through a kinome map. While a full kinome map is beyond the scope of this guide, we can represent the concept with a simplified diagram.
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the kinase selectivity of a novel compound, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide. Based on our illustrative data, the compound demonstrates a promising selective profile against BRAF and MEK1.
The critical next steps would be:
Dose-Response Analysis: Determine the IC50 values for the "hit" kinases (BRAF and MEK1) to quantify the compound's potency.
Expanded Profiling: Screen the compound against a much larger, commercially available kinase panel (e.g., the DiscoverX KINOMEscan™ panel of 468 kinases) to confirm its selectivity on a global kinome scale.
Cellular Assays: Validate the biochemical findings in a cellular context by assessing the compound's ability to inhibit BRAF and MEK1 signaling pathways in relevant cell lines.
By following this structured approach, researchers can confidently characterize the selectivity of novel kinase inhibitors, a crucial step in the journey of drug discovery and development.
References
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
Roskoski, R., Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323–328. [Link]
Validation
Comparative Guide: Antibacterial Spectrum of Novel Sulfonamide Derivatives
Focus: 1,2,4-Triazole Hybrids vs. Schiff Base Metal Complexes[1] Executive Summary This technical guide compares two emerging classes of sulfonamide derivatives designed to overcome multidrug resistance (MDR): Sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: 1,2,4-Triazole Hybrids vs. Schiff Base Metal Complexes[1]
Executive Summary
This technical guide compares two emerging classes of sulfonamide derivatives designed to overcome multidrug resistance (MDR): Sulfonamide-1,2,4-Triazole Hybrids (Series A) and Sulfonamide-Schiff Base Metal Complexes (Series B) .[1]
While traditional sulfonamides (e.g., Sulfamethoxazole) are limited by high resistance rates in Enterobacteriaceae, recent data suggests that Series A offers superior broad-spectrum efficacy (MIC < 4 µg/mL) due to dual-binding mechanisms.[1] Series B , particularly Zn(II) and Cu(II) complexes, demonstrates specialized potency against biofilm-forming P. aeruginosa through membrane depolarization and DNA intercalation.[1]
Scientific Background & Mechanism of Action[1]
The Resistance Challenge
The classical mechanism of sulfonamides involves competitive inhibition of dihydropteroate synthase (DHPS) , blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1] Resistance arises primarily from sul1 and sul2 gene mutations that alter the DHPS binding pocket.[1]
Novel Derivative Strategies
To bypass these mutations, medicinal chemists have developed two primary scaffolds:[1]
Series A: Sulfonamide-1,2,4-Triazole Hybrids
Rationale: The triazole ring enhances lipophilicity and acts as a bioisostere, creating additional hydrogen bonds within the DHPS active site and potentially inhibiting CYP51 (dual-target efficacy).[1]
Key Feature: High metabolic stability and broad-spectrum coverage.[1]
Series B: Schiff Base Metal Complexes (Zn/Cu)
Rationale: Based on Overtone’s concept and Tweedy’s chelation theory , coordination with metal ions reduces the polarity of the metal, increasing lipophilicity and allowing rapid penetration of the bacterial lipid membrane.[1]
Key Feature: Membrane disruption and oxidative DNA cleavage (Fenton-type reactions).[1]
Visualization: Mechanistic Pathways[1]
Figure 1: Mechanistic divergence between traditional sulfonamides (SMX), Triazole Hybrids (Series A), and Metal Complexes (Series B).[1] Note Series B's secondary mechanism involving ROS generation.[1]
Comparative Data Analysis
The following data summarizes Minimum Inhibitory Concentration (MIC) ranges derived from recent comparative studies (2024-2025).
Gram-Positive Dominance: Series A (Triazole) exhibits picomolar-level potency against S. aureus and B. subtilis.[1] The triazole ring likely facilitates tighter binding to the DHPS hydrophobic pocket.[1]
The Pseudomonas Advantage: Series B (Metal Complexes) outperforms Series A against P. aeruginosa.[1] This organism's efflux pumps are notoriously effective against organic molecules, but the metal complex's ability to depolarize the membrane bypasses this resistance mechanism.[1]
Resistance Breaking: Both series restore activity against SMX-resistant strains, but via different routes (Series A via binding affinity; Series B via multi-modal toxicity).[1]
Experimental Protocol: CLSI Broth Microdilution
To replicate these results, strict adherence to CLSI M07-A11 standards is required. The following protocol includes specific modifications for lipophilic novel compounds.
Reagents & Equipment[1][4]
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential for valid testing of P. aeruginosa (ensures proper
Figure 2: Standardized CLSI M07-A11 workflow for determining MIC of novel sulfonamides.
Conclusion & Recommendations
For drug development pipelines:
Select Series A (Triazole Hybrids) if the target indication is skin and soft tissue infections (SSTI) caused by MRSA or general community-acquired pneumonia.[1] The SAR data confirms superior bioavailability and specific enzyme inhibition.[1]
Select Series B (Metal Complexes) if targeting complicated urinary tract infections (cUTI) or nosocomial infections involving P. aeruginosa.[1] The mechanism of membrane disruption provides a barrier against rapid resistance development, though toxicity profiling (cytotoxicity vs. mammalian cells) is a critical next step.[1]
References
Clinical and Laboratory Standards Institute (CLSI). (2012).[1][3][4] M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
[Link][4]
Ezabadi, I. R., et al. (2008).[1] Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry.
[Link]
Khan, M. N., et al. (2018).[1][5] Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan Journal of Pharmaceutical Sciences.
[Link]
Hassan, T., & Farhan, M. S. (2025).[1][6] Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences.
[Link]
Mohamed, G. G., et al. (2025).[1][6] Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities. BMC Chemistry.
[Link]
Personal protective equipment for handling 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Executive Summary & Risk Profile Compound Class: Halogenated Aromatic Sulfonamide Physical State: Solid / Crystalline Powder (Predicted based on structural analogs)[1] As a Senior Application Scientist, I must emphasize...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
Compound Class: Halogenated Aromatic Sulfonamide
Physical State: Solid / Crystalline Powder (Predicted based on structural analogs)[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—specifically the sulfonamide group combined with a halogenated aromatic ring —dictate a strict safety protocol.
The "Why" Behind the Protocol:
Sulfonamide Moiety (
): Historically established as a potent sensitizer . Repeated dermal or inhalation exposure can lead to hypersensitivity reactions (Stevens-Johnson syndrome-like mechanisms in extreme cases) or occupational asthma.[1]
2,4-Dimethoxy Substitution: Electron-donating groups often increase the reactivity of the benzene ring, making the compound a likely skin and eye irritant (Category 2A/2B).
Operational Directive: Treat this compound as a Potential Sensitizer and Irritant . All handling must prevent the generation of airborne dust.[2][3][4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. We do not rely on a single layer of protection.[5]
Protection Zone
Equipment Standard
Technical Rationale
Respiratory
N95 (Minimum) or P100
If working outside a fume hood (not recommended), a P100 is mandatory to capture fine particulates.[1] Inside a hood, N95 provides backup against turbulence-induced backflow.
Dermal (Hands)
Double Gloving Strategy
Inner: 4 mil Nitrile (High dexterity). Outer: 5-8 mil Nitrile or Neoprene (extended cuff).[1] Reasoning: Sulfonamides can permeate thin nitrile over time. The air gap between gloves reduces diffusion rates.
Ocular
Chemical Splash Goggles
Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area against irritant dust.
Body
Tyvek® Lab Coat (or equivalent)
Cotton lab coats can trap dust in fibers, creating a secondary exposure source in the laundry. Disposable non-woven coats are superior for sensitizers.
Operational Workflow: "Zero-Dust" Protocol
The following protocol utilizes a Self-Validating System —at each step, you must verify containment before proceeding.
Phase 1: Engineering Controls (Pre-Check)[1]
Verification: Ensure Fume Hood face velocity is between 80–100 fpm .
Static Control: Use an ionizing bar or anti-static gun inside the hood. Halogenated aromatic powders are often static-prone, leading to "jumping" powder during weighing.
Phase 2: Active Handling (Weighing & Solubilization)[1]
Tare External: Tare the weigh boat/vial outside the stock container to avoid cross-contamination.
Transfer: Open the stock container only inside the fume hood.
Solvation (Critical Step):
Do not transport the solid powder around the lab.
Add the reaction solvent (e.g., DMSO, DMF, DCM) directly to the weighing vial inside the hood.
Why? Solubilizing the compound eliminates the inhalation risk for downstream transport.
Decontamination: Wipe the exterior of the stock container with a solvent-dampened wipe (ethanol or acetone) before returning it to storage.
Rule: Do not mix with strong acids or oxidizers.[5][7][8] The sulfonamide nitrogen can be reactive under oxidative stress.
Visualized Workflows
Diagram 1: Hierarchy of Exposure Control
This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.
Caption: The "Defense in Depth" strategy ensures that if one control fails (e.g., hood turbulence), the next barrier (PPE) protects the operator.[1]
Diagram 2: Disposal & Spill Decision Tree
A logical guide for immediate reaction to spills or waste processing.
Caption: Protocol for segregating waste and managing spills to prevent aerosol generation.
Emergency Response
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin, as they may enhance absorption of the halogenated compound.
Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of particulates.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-methoxybenzenesulfonamide (Analogous Structure).[1] Retrieved from [1]
Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene (Functional Group Analog).[1] Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (n.d.).[9] Toxic and Hazardous Substances: Benzene & Analogs. Retrieved from [1][9]
University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Disposal: Halogenated Solvents and Solids.[6] Retrieved from